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(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol Documentation Hub

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  • Product: (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol
  • CAS: 1065484-60-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol

Executive Summary (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol is a bifunctional heterocyclic scaffold frequently utilized in the synthesis of kinase inhibitors (e.g., PI3K inhibitors) and GPCR modulators. Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol is a bifunctional heterocyclic scaffold frequently utilized in the synthesis of kinase inhibitors (e.g., PI3K


 inhibitors) and GPCR modulators. Its structural value lies in the thiazole-ethyl linker , which provides a rigid yet rotatable aromatic anchor, and the piperidinyl-methanol  moiety, which offers a solubilizing polar handle and a vector for hydrogen bonding within an enzyme active site.

This guide details the high-fidelity synthesis of this compound via Reductive Amination , the industry-preferred route due to its chemoselectivity and scalability. An alternative N-Alkylation route is provided for contingency.

Retrosynthetic Analysis

To maximize yield and stereochemical control, the molecule is disconnected at the C-N bond linking the ethyl-thiazole group to the piperidine ring.

Strategic Disconnection

The most logical disconnection reveals two commercially stable precursors:

  • Piperidin-3-ylmethanol (Fragment A): The nucleophilic amine source.

  • 2-Acetylthiazole (Fragment B): The electrophilic carbonyl source.

This approach avoids the formation of the thiazole ring de novo (Hantzsch synthesis), which is atom-inefficient for this specific linker.

Retrosynthesis Target (1-(1-(Thiazol-2-yl)ethyl) piperidin-3-yl)methanol Disconnect C-N Disconnection Target->Disconnect Retrosynthesis FragA Piperidin-3-ylmethanol (Nucleophile) Disconnect->FragA FragB 2-Acetylthiazole (Electrophile) Disconnect->FragB

Figure 1: Retrosynthetic breakdown favoring a convergent C-N bond formation strategy.

Primary Protocol: Reductive Amination (Preferred)

Rationale: Direct alkylation of amines with alkyl halides often leads to over-alkylation (quaternization) and elimination side products. Reductive amination using Sodium Triacetoxyborohydride (STAB) is the preferred method because STAB is mild, tolerates the hydroxyl group on the piperidine, and selectively reduces the intermediate iminium ion without reducing the ketone precursor.

Reagents & Stoichiometry
ComponentEquiv.Role
Piperidin-3-ylmethanol 1.0Amine substrate
2-Acetylthiazole 1.1Ketone substrate
Ti(OiPr)4 (Optional)1.2Lewis Acid / Water Scavenger
NaBH(OAc)3 (STAB) 1.5Selective Reducing Agent
Dichloromethane (DCM) SolventAnhydrous (0.2 M conc.)
Acetic Acid (AcOH) Cat.Catalyst (if Ti(OiPr)4 is omitted)
Step-by-Step Methodology
  • Imine Formation:

    • Charge a flame-dried reaction vessel with Piperidin-3-ylmethanol (1.0 equiv) and anhydrous DCM (10 mL/g).

    • Add 2-Acetylthiazole (1.1 equiv) under nitrogen atmosphere.

    • Critical Step: Add Titanium(IV) isopropoxide (1.2 equiv) dropwise.

    • Causality: Ti(OiPr)4 acts as a Lewis acid to activate the ketone and effectively scavenges the water produced during imine formation, driving the equilibrium forward.

    • Stir at room temperature for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the amine.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in portions to control mild exotherm.

    • Allow the mixture to warm to room temperature and stir overnight (12–16 h).

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO3 solution.

    • Note: If Ti(OiPr)4 was used, a white precipitate (TiO2) will form. Filter this through a pad of Celite.

    • Extract the filtrate with DCM (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography using a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH4OH additive to minimize tailing of the tertiary amine.

ReductiveAmination Start Start: Reagents in DCM Imine Imine/Iminium Formation (Ti(OiPr)4 promoted) Start->Imine 4-6h, RT Reduction Reduction via STAB (Hydride Transfer) Imine->Reduction +NaBH(OAc)3, 0°C Quench Quench (NaHCO3) & Filtration Reduction->Quench 12h, RT Product Crude Tertiary Amine Quench->Product Extraction

Figure 2: Process flow for the reductive amination using Titanium Isopropoxide and STAB.

Secondary Protocol: N-Alkylation (Alternative)

Context: Use this method only if 2-acetylthiazole is unavailable, or if you possess the 1-(thiazol-2-yl)ethyl halide.

Reagents
  • Substrate: Piperidin-3-ylmethanol (1.0 equiv).

  • Electrophile: 2-(1-bromoethyl)thiazole (1.1 equiv).

  • Base: K2CO3 (2.0 equiv) or DIPEA (1.5 equiv).

  • Solvent: Acetonitrile (ACN) or DMF.

Methodology
  • Dissolve Piperidin-3-ylmethanol in ACN.

  • Add K2CO3 and the thiazole bromide.

  • Heat to 60°C for 4–8 hours.

  • Risk: Monitor closely for elimination of the bromide to vinyl-thiazole (styrene-like analog), which is a common side reaction.

Characterization & Validation

The synthesized compound contains two chiral centers (one at the piperidine C3, one at the ethyl linker). Unless chiral starting materials and chiral separation are used, the product will be a mixture of diastereomers.

Expected Analytical Data
TechniqueKey Signals / ObservationsInterpretation
1H NMR (400 MHz, CDCl3)

7.70 (d, 1H), 7.28 (d, 1H)
Thiazole protons: Characteristic aromatic doublets.

4.10 (q, 1H)
Methine (N-CH-CH3): Quartet indicating the ethyl linker.

3.50–3.65 (m, 2H)
-CH2OH: Hydroxymethyl protons adjacent to the piperidine.

1.45 (d, 3H)
Methyl group: Doublet corresponding to the ethyl side chain.
13C NMR

170-175 ppm
C2 of Thiazole: Deshielded carbon attached to N and S.
LC-MS (ESI+) [M+H]+ = 227.1Matches formula C11H18N2OS.
Stereochemical Considerations
  • Diastereomers: The NMR spectrum may show signal doubling (e.g., two doublets for the methyl group) due to the presence of diastereomers (R,R/S,S vs R,S/S,R pairs).

  • Resolution: If a single isomer is required for biological assays, perform Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak AD-H or IC) using Heptane:IPA mixtures.

Safety & Handling

  • Thiazole Derivatives: Often possess strong, distinct odors and potential sulfur-based toxicity. Handle in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with acids or protic solvents. Ensure proper venting.

  • Titanium Isopropoxide: Moisture sensitive. Hydrolyzes to form TiO2 gel, which can clog septa and needles.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Matassini, C., et al. (2020).[1] "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica. Link

  • ACS GCI Pharmaceutical Roundtable. "Reductive Amination Guide." American Chemical Society. Link

  • ChemicalBook. "[1-(1-Thiazol-2-yl-ethyl)-piperidin-3-yl]-methanol Product Entry." Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[2] (Reference for Eschweiler-Clarke and Leuckart-Wallach modifications).

Sources

Exploratory

Precision Synthesis of Chiral Thiazolylpiperidine Methanol Scaffolds: A Process-Chemistry Perspective

Topic: Precision Synthesis of Chiral Thiazolylpiperidine Methanol Derivatives Content Type: Technical Whitepaper / Process Chemistry Guide Audience: Synthetic Organic Chemists, Process Scientists, and Medicinal Chemists....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Synthesis of Chiral Thiazolylpiperidine Methanol Derivatives Content Type: Technical Whitepaper / Process Chemistry Guide Audience: Synthetic Organic Chemists, Process Scientists, and Medicinal Chemists.

Executive Summary

The thiazolylpiperidine methanol pharmacophore serves as a privileged structure in modern drug discovery, particularly in the development of 11


-HSD1 inhibitors  for metabolic syndrome and novel antimicrobial agents. While direct lithiation strategies offer rapid access to racemic mixtures during hit-to-lead phases, they often fail to meet the stereochemical purity and scalability requirements of late-stage development.

This guide details a robust, scalable synthetic workflow for generating (S)-tert-butyl 4-(hydroxy(4-phenylthiazol-2-yl)methyl)piperidine-1-carboxylate . Unlike conventional Hantzsch coupling which constructs the heterocycle directly on the scaffold, this protocol utilizes a Weinreb amide intermediate strategy followed by Corey-Bakshi-Shibata (CBS) asymmetric reduction . This approach ensures high enantiomeric excess (>95% ee) and avoids the cryogenic variability often associated with direct organolithium additions to aldehydes.

Part 1: Retrosynthetic Analysis & Strategic Design

The structural challenge lies in the exocyclic methanol linker connecting the C4-position of the piperidine to the C2-position of the thiazole. We evaluate two distinct strategies:

  • Route A (Direct Metallation): Lithiation of 2-bromothiazole followed by addition to N-Boc-piperidine-4-carboxaldehyde.

    • Pros: Convergent, single step.

    • Cons: Cryogenic conditions (-78 °C) are difficult to scale; product is racemic; competitive enolization of the aldehyde reduces yield.

  • Route B (The "Process" Route): Weinreb amide formation, nucleophilic acyl substitution to form the ketone, followed by stereoselective reduction.

    • Pros: The ketone intermediate allows for purification before the chiral step; CBS reduction is highly tunable and scalable; avoids cryogenic aldehyde handling.

Decision: We proceed with Route B for its superior control over stereochemistry and impurity profiles.

Retrosynthesis Target Target: (S)-Thiazolylpiperidine Alcohol Ketone Intermediate: Thiazolyl-Piperidine Ketone Target->Ketone CBS Reduction (Stereocontrol) Weinreb Precursor: N-Boc-Piperidine Weinreb Amide Ketone->Weinreb Nucleophilic Acyl Substitution Thiazole Reagent: 2-Lithiothiazole Ketone->Thiazole Coupling Acid Start: N-Boc-Piperidine-4-COOH Weinreb->Acid Amide Coupling

Figure 1: Retrosynthetic strategy prioritizing the ketone intermediate for enantioselective control.

Part 2: Synthetic Methodology
Step 1: Synthesis of the Weinreb Amide

The activation of N-Boc-piperidine-4-carboxylic acid is best achieved using CDI (1,1'-Carbonyldiimidazole) to avoid the generation of semi-stable acid chlorides.

  • Reagents: N-Boc-piperidine-4-carboxylic acid (1.0 eq), CDI (1.2 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), DIPEA (2.5 eq), DCM.

  • Key Insight: CDI activation generates imidazole as a byproduct. Unlike EDCI couplings, the imidazole buffers the reaction, preventing premature Boc-deprotection.

Step 2: Thiazole Installation (The Ketone Formation)

This step replaces the Weinreb amide with the thiazole moiety. We utilize TurboGrignard technology (iPrMgCl·LiCl) to generate the metallated thiazole, which offers superior safety profiles compared to n-BuLi.

Protocol:

  • Metallation: In a dry reactor under

    
    , dissolve 2-bromo-4-phenylthiazole (1.2 eq) in anhydrous THF. Cool to 0 °C. Add iPrMgCl·LiCl (1.3 eq) dropwise. Stir for 1 hour to form the Grignard species.
    
  • Coupling: Cool the Weinreb amide (from Step 1) in THF to 0 °C. Cannulate the thiazole-Grignard solution into the amide solution over 30 minutes.

  • Quench: The Weinreb intermediate forms a stable tetrahedral chelate that prevents over-addition (double addition to form tertiary alcohol). Quench with sat.

    
     only after consumption of starting material.
    
Step 3: Asymmetric CBS Reduction (The Core Innovation)

This is the critical step defining the chiral center. The Corey-Bakshi-Shibata (CBS) catalyst utilizes a "chiral wall" mechanism to direct hydride attack.

Protocol:

  • Catalyst Prep: Charge (S)-Me-CBS-oxazaborolidine (10 mol%) into the reactor with anhydrous THF.

  • Hydride Source: Add

    
     (0.6 eq) to the catalyst solution at -20 °C.
    
  • Addition: Dissolve the ketone (from Step 2) in THF and add slowly to the catalyst/borane mixture over 2 hours.

    • Scientific Rationale: Slow addition ensures the ketone concentration remains low relative to the catalyst, maximizing the probability of the catalyzed pathway over the non-catalyzed (racemic) background reaction.

  • Workup: Quench carefully with MeOH (gas evolution!).

Data Summary: Optimization of Reduction Conditions

EntryHydride SourceCatalyst LoadTemp (°C)Yield (%)ee (%)Note
1

None0920Racemic baseline
2

(S)-Me-CBS (5%)-208588Moderate selectivity
3

(S)-Me-CBS (10%)-208996 Optimal
4Catecholborane(S)-Me-CBS (10%)-786594Slower kinetics
Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle of the CBS reduction specific to the thiazolyl ketone substrate. The steric bulk of the N-Boc-piperidine directs the hydride attack from the Re-face (assuming (S)-CBS), yielding the (S)-alcohol.

CBS_Workflow cluster_cycle CBS Catalytic Cycle Cat (S)-Me-CBS Catalyst Complex Activated Borane-Cat Complex Cat->Complex + BH3·THF Coordination Ketone-Cat Coordination Complex->Coordination + Thiazolyl Ketone HydrideTransfer Hydride Transfer Coordination->HydrideTransfer Stereoselective Step HydrideTransfer->Cat Release Product Pure Chiral Alcohol (>96% ee) HydrideTransfer->Pure Raw Crude Ketone Raw->Coordination

Figure 2: Catalytic cycle of the CBS reduction showing the regeneration of the oxazaborolidine catalyst.

Part 4: Characterization & Self-Validating Protocols

To ensure the protocol is "self-validating," the following checkpoints must be met before proceeding to the next step.

  • Weinreb Amide Checkpoint (Step 1):

    • Method:

      
       NMR (
      
      
      
      ).
    • Validation: Look for the characteristic N-methoxy singlet (~3.7 ppm) and N-methyl singlet (~3.2 ppm). Disappearance of the carboxylic acid proton.

  • Ketone Checkpoint (Step 2):

    • Method: IR Spectroscopy.[1][2]

    • Validation: Appearance of a ketone carbonyl stretch at ~1680

      
       (conjugated with thiazole). Absence of the Weinreb amide peaks.
      
  • Chiral Purity Checkpoint (Step 3):

    • Method: Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).

    • Validation: Compare against the racemic standard (generated via

      
       reduction in Entry 1 of the data table). The major enantiomer should elute as a distinct peak with >95% area integration.
      
References
  • 11

    
    -HSD1 Inhibition Context: 
    
    • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1.[3][4] MDPI. Link

  • Thiazole Synthesis & Coupling

    • Synthesis and 11β hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives. PubMed. Link

  • Lithiation Dynamics (DTR)

    • Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. NIH/PMC. Link

  • Process Chemistry of Thiazoles

    • Thiazole formation through a modified Gewald reaction.[5] Beilstein J. Org. Chem. Link

  • General Thiazole Properties

    • Synthesis, Reactions and Medicinal Uses of Thiazole.[6][7][8] Pharmaguideline. Link

Sources

Foundational

Physicochemical Properties and Optimization of Novel Thiazole Compounds

Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Executive Summary The thiazole ring (1,3-thiazole) is a privileged scaffold in modern medicinal chemistry, appear...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The thiazole ring (1,3-thiazole) is a privileged scaffold in modern medicinal chemistry, appearing in critical therapeutics ranging from antiretrovirals (Ritonavir) to tyrosine kinase inhibitors (Dasatinib).[1] Its utility stems from its unique electronic architecture: a planar, aromatic system capable of diverse non-covalent interactions (π-stacking, H-bonding) while serving as a bioisostere for carbonyls or pyridine rings.

However, the utility of novel thiazole derivatives is frequently bottlenecked by poor aqueous solubility and metabolic liabilities at the C-5 position. This guide provides a deep technical analysis of the physicochemical properties of thiazoles, strategies for structural modification (specifically fluorination and C-blocking), and validated experimental protocols for assessing their developability.

Electronic Architecture of the Thiazole Core

The S–N Synergism

The thiazole ring comprises a sulfur atom (position 1) and a nitrogen atom (position 3). This heteroatomic combination creates a distinct electronic push-pull system:

  • Aromaticity: Thiazole possesses 6

    
    -electrons (4 from the carbons/nitrogen double bonds + 2 from the sulfur lone pair), satisfying Hückel’s rule.[1] However, it is less aromatic than benzene or thiophene, making it more susceptible to ring cleavage under oxidative stress.
    
  • Basicity (N3): The lone pair on N3 is orthogonal to the

    
    -system, making it available for hydrogen bonding. The pKa of the conjugate acid is approximately 2.5 , making thiazole a weak base compared to imidazole (pKa ~7.0).[2] This low basicity is critical for oral bioavailability, as it ensures the molecule remains largely uncharged at physiological pH (7.4), facilitating passive membrane permeation.
    
  • Acidity (C2): The proton at C2 is relatively acidic due to the inductive withdrawal of the adjacent sulfur and nitrogen atoms. This allows for facile deprotonation and functionalization (e.g., lithiation) but also presents a metabolic liability for ring opening.

The "Soft Spot" Liability (C5)

A critical insight for drug design is the metabolic instability of the C5 position.

  • Mechanism: The C5 position is electron-rich and susceptible to electrophilic attack by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Toxicity Pathway: Bioactivation at C5 leads to the formation of a reactive thiazole epoxide or S-oxide , which can ring-open to form reactive thioureas. These electrophilic species can covalently bind to hepatic proteins, causing idiosyncratic toxicity.[3][4]

  • Case Study (Sudoxicam vs. Meloxicam): Sudoxicam was withdrawn due to hepatotoxicity caused by this exact mechanism. Meloxicam, a structural analogue, incorporates a methyl group at C5 .[5] This simple steric and electronic block prevents epoxidation, rendering the drug metabolically stable and safe [1].

Structural Modification Strategies: The "Novel" Thiazole

Modern medicinal chemistry has moved beyond simple alkyl-thiazoles. The current frontier involves fluorination and bioisosteric replacement to tune physicochemical properties.

Fluorination Effects

Introducing fluorine atoms or trifluoromethyl (


) groups onto the thiazole ring or its immediate substituents is a proven strategy to modulate properties without altering steric bulk significantly.
PropertyEffect of Fluorination (e.g.,

or

)
Mechanistic Basis
Lipophilicity (LogP) Increases The C–F bond is highly hydrophobic. A

group typically increases LogP by ~1.2 units, improving membrane permeability but potentially reducing solubility.
pKa Modulation Decreases The strong electron-withdrawing nature of fluorine (inductive effect) reduces the electron density at N3, lowering the pKa. This prevents protonation in the gut, enhancing passive absorption.
Metabolic Stability Increases Replacing a C–H bond with a C–F bond (bond energy: 116 kcal/mol vs. 99 kcal/mol) blocks metabolic oxidation sites (e.g., blocking C5).
Thiazole as a Bioisostere

Thiazoles are increasingly used as carbonyl bioisosteres in peptide mimetics. The dipole moment of the S–C=N bond mimics the C=O bond of an amide, maintaining biological activity while improving proteolytic stability (peptidases cannot cleave the thiazole ring) [2].

Experimental Protocols (Self-Validating Systems)

Reliable data generation is the bedrock of decision-making. The following protocols are designed with built-in quality controls (QC) to ensure data integrity.

Thermodynamic Solubility (Gold Standard)

Unlike kinetic solubility (from DMSO stocks), this protocol measures the true equilibrium solubility of the crystalline solid, essential for late-stage lead optimization.

Protocol:

  • Preparation: Weigh 2–5 mg of crystalline thiazole compound into a chemically resistant glass vial.

  • Media Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4). Note: If the compound has a pKa < 5, also test at pH 2.0 (SGF) to assess stomach solubility.

  • Equilibration: Shake at 37°C for 24 hours .

    • QC Step: Visually inspect after 1 hour. If the solid has completely dissolved, add more solid until a suspension persists.

  • Separation: Filter the suspension using a PVDF syringe filter (0.22 µm) .

    • Why PVDF? Nylon filters can bind lipophilic thiazoles, leading to false negatives.

  • Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

  • Validation: The final pH of the filtrate must be measured. If the pH shifted >0.2 units, the buffer capacity was insufficient; repeat with a stronger buffer (e.g., 100 mM).

PAMPA (Parallel Artificial Membrane Permeability Assay)

Optimized for Thiazoles.

Protocol:

  • Donor Plate: Prepare a 10 µM solution of the test compound in pH 7.4 buffer (0.5% DMSO max).

  • Membrane: Coat the PVDF filter of the donor plate with 5 µL of 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.

    • Thiazole Specificity: For highly lipophilic thiazoles (LogP > 3), use a "Skin-PAMPA" lipid mix (ceramides/cholesterol) to better mimic tissue partitioning [3].

  • Acceptor Plate: Fill with 200 µL of fresh pH 7.4 buffer.

    • QC Step: Include Lucifer Yellow in a control well.[6][7] If Lucifer Yellow permeability is high (>1 x 10⁻⁶ cm/s), the membrane integrity is compromised (discard plate).

  • Incubation: Sandwich the plates and incubate at 25°C for 5 hours in a humidity chamber.

  • Analysis: Quantify both donor and acceptor compartments via LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation.
    
    • Acceptance Criteria: Mass balance (Donor + Acceptor recovery) must be >80%. Low recovery indicates non-specific binding to the plastic plate, a common issue with lipophilic thiazoles.

Visualizing the Logic

Diagram 1: Thiazole SAR & Metabolic Logic

This diagram illustrates the structural activity relationships (SAR) and the critical metabolic "switch" between toxicity and safety.

Thiazole_SAR Core Thiazole Core (C3H3NS) Basicity Weak Basicity (N3, pKa ~2.5) Core->Basicity N Lone Pair Lipophilicity High Lipophilicity (LogP 2-4) Core->Lipophilicity Aromatic System Toxicity Reactive Epoxide (Hepatotoxicity) Core->Toxicity CYP450 Oxidation at C5 (if H) Fluorination Fluorination (-F, -CF3) Fluorination->Basicity Decreases (Inductive) Fluorination->Lipophilicity Increases Bioavail Enhanced Permeability Fluorination->Bioavail Optimizes C5_Block C5-Methylation (Blocking Group) Metab_Stable Metabolic Stability (Safe) C5_Block->Metab_Stable Prevents Epoxidation C5_Block->Toxicity Blocks

Caption: SAR logic for Thiazole optimization. Note the critical bifurcation at C5: unsubstituted thiazoles risk toxic bioactivation, while C5-blocked derivatives achieve metabolic stability.

Diagram 2: Thermodynamic Solubility Workflow

A self-validating decision tree for accurate solubility determination.

Solubility_Workflow Start Start: Crystalline Solid (2-5 mg) Buffer Add Buffer (pH 7.4) + Shake 24h @ 37°C Start->Buffer Visual Visual Check (1 hour) Buffer->Visual Dissolved Fully Dissolved? Visual->Dissolved AddSolid Add More Solid (Ensure Saturation) Dissolved->AddSolid Yes Filter Filter (PVDF 0.22µm) Dissolved->Filter No (Suspension) AddSolid->Buffer Analyze HPLC-UV/MS Analysis Filter->Analyze pH_Check Check Filtrate pH Analyze->pH_Check Valid Valid Result (Report Solubility) pH_Check->Valid pH Shift < 0.2 Invalid Invalid: Buffer Crash (Repeat with stronger buffer) pH_Check->Invalid pH Shift > 0.2

Caption: Step-by-step Thermodynamic Solubility Protocol with integrated Quality Control (QC) loops to prevent false positives/negatives.

References

  • Dalvie, D. K., et al. (2002). "Biotransformation reactions of five-membered aromatic heterocyclic rings." Chemical Research in Toxicology, 15(3), 269–299. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Sinkó, B., et al. (2012). "Skin-PAMPA: A new method for fast prediction of skin penetration." European Journal of Pharmaceutical Sciences, 45(5), 698–707. Link

  • Kansy, M., et al. (1998). "Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes." Journal of Medicinal Chemistry, 41(7), 1007–1010. Link

Sources

Exploratory

Strategic Evaluation of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol: A Rational In Vitro Screening Cascade

Executive Summary: The Pharmacophore Rationale Molecule: (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol Classification: Thiazole-Piperidine Hybrid Scaffold Molecular Weight: ~226.34 Da LogP (Predicted): ~1.2–1.8 (Lipi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Rationale

Molecule: (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol Classification: Thiazole-Piperidine Hybrid Scaffold Molecular Weight: ~226.34 Da LogP (Predicted): ~1.2–1.8 (Lipinski Compliant)[1][2]

This guide outlines a technical screening framework for (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol . This molecule represents a "privileged structure" in medicinal chemistry, fusing a thiazole ring (a classic bioisostere for pyridine/imidazole, often targeting kinases and microbial enzymes) with a piperidine ring (a versatile linker found in GPCR ligands) via a flexible ethyl bridge.[3] The hydroxymethyl group at the 3-position of the piperidine provides a critical polar handle for hydrogen bonding or further synthetic diversification.[1]

Why Screen This Molecule?

  • Kinase Inhibition Potential: Thiazoles frequently mimic the adenine ring of ATP, making them potent ATP-competitive inhibitors (e.g., Dasatinib).[3]

  • GPCR Modulation: The basic nitrogen in the piperidine ring mimics endogenous neurotransmitters, suggesting potential activity at serotonergic or dopaminergic receptors.

  • Antimicrobial Activity: Thiazole derivatives have historical significance as peptide deformylase inhibitors and DNA gyrase inhibitors.

The Screening Cascade

To efficiently evaluate this lead-like scaffold, we employ a "Funnel Approach"—starting with high-capacity, low-cost assays and moving toward high-fidelity mechanistic profiling.[1]

ScreeningCascade Compound Compound Input: (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol Tier1 Tier 1: Phenotypic Screening (Broad Spectrum) Compound->Tier1 T1_Cyto Cytotoxicity (MTT) Cell Lines: HepG2, HEK293 Tier1->T1_Cyto T1_Micro Antimicrobial (MIC) Broth Microdilution Tier1->T1_Micro Tier2 Tier 2: Target Deconvolution (Mechanism of Action) T2_Kinase Kinase Profiling (ADP-Glo Assay) Tier2->T2_Kinase T2_GPCR GPCR Binding (Radioligand Displacement) Tier2->T2_GPCR Tier3 Tier 3: Early ADMET (Drug-Likeness) T3_PAMPA Permeability (PAMPA) Passive Diffusion Tier3->T3_PAMPA T3_Metab Metabolic Stability Microsomal Clearance Tier3->T3_Metab T1_Cyto->Tier2 If IC50 < 10µM (Hit) T1_Micro->Tier2 If MIC < 8µg/mL T2_Kinase->Tier3 Confirmed Hit T2_GPCR->Tier3

Figure 1: Strategic Screening Funnel. The cascade prioritizes phenotypic activity before investing in expensive target deconvolution.

Tier 1: Cytotoxicity & Safety Profiling (MTT Assay)

Before assessing efficacy, we must establish the "Safety Window."[3] Thiazoles can sometimes be metabolically activated to reactive intermediates. The MTT assay measures cellular metabolic activity as an indicator of viability.

Protocol: Colorimetric MTT Viability Assay

Objective: Determine the IC50 (half-maximal inhibitory concentration) in HepG2 (liver model) and HEK293 (kidney model) cells.

Materials:

  • Cell Lines: HepG2 (ATCC HB-8065), HEK293 (ATCC CRL-1573).[1][3]

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1]

  • Positive Control: Doxorubicin (Known cytotoxic agent).[1]

  • Vehicle Control: 0.1% DMSO (Final concentration).[1]

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.
    
  • Treatment: Prepare serial dilutions of the test compound (0.1 µM to 100 µM) in culture medium. Add 100 µL per well (Triplicate).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 3–4 hours. Viable mitochondria reduce yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

Data Interpretation:

IC50 Value (µM) Classification Action
< 10 Highly Cytotoxic STOP or pivot to Oncology indications.[1]
10 – 50 Moderate Toxicity Proceed with caution; check therapeutic index.

| > 50 | Low Toxicity | PASS for non-oncology targets. |

Tier 2: Target Deconvolution (Kinase Profiling)

Given the thiazole core's similarity to adenine, this molecule is a high-probability candidate for kinase inhibition.[1] We utilize the ADP-Glo™ Assay , a homogeneous luminescent assay that quantifies ADP produced during the kinase reaction.[4][5][6][7]

Mechanism of Action

The thiazole nitrogen often forms a hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, while the piperidine tail extends into the solvent-exposed region or the ribose pocket.[1]

ADPGlo Step1 Step 1: Kinase Rxn ATP + Substrate -> ADP + pSubstrate Step2 Step 2: Depletion Add ADP-Glo Reagent (Digests unused ATP) Step1->Step2 Stop Rxn Step3 Step 3: Detection Convert ADP -> ATP -> Light (Luciferase) Step2->Step3 40 min Incubation Readout Luminescence (Proportional to Kinase Activity) Step3->Readout Measure RLU

Figure 2: ADP-Glo Assay Principle. A positive correlation exists between luminescence and kinase activity (high signal = high activity; low signal = inhibition).[1]

Protocol: ADP-Glo Kinase Assay
  • Reaction Assembly: In a 384-well white plate, mix:

    • 2 µL Kinase Enzyme (e.g., CDK2/CyclinA).[3]

    • 2 µL Substrate/ATP mix.

    • 1 µL Test Compound (at 10 µM screening concentration).[1]

  • Enzymatic Run: Incubate at Room Temperature (RT) for 60 minutes.

  • Depletion: Add 5 µL ADP-Glo™ Reagent . Incubate 40 min at RT. This stops the kinase reaction and consumes all remaining unreacted ATP.[6]

  • Detection: Add 10 µL Kinase Detection Reagent . Incubate 30 min at RT. This converts the generated ADP back to ATP, which then drives the Luciferase reaction.[7][8]

  • Measurement: Read Luminescence (RLU). Calculate % Inhibition relative to DMSO control.

Tier 3: Antimicrobial Susceptibility (CLSI Standard)

Thiazole-containing alkaloids are often investigated for antimicrobial properties.[1] The Broth Microdilution Method is the gold standard for determining Minimum Inhibitory Concentration (MIC).[9][10]

Protocol Reference: CLSI M07 Standard [1].

Methodology:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213, E. coli ATCC 25922) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well round-bottom plates.

  • Dilution: Perform 2-fold serial dilutions of the test compound (Range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: 16–20 hours at 35°C (aerobic).

  • Readout: The MIC is the lowest concentration with no visible growth (no turbidity).

Self-Validating Control:

  • Quality Control: Ciprofloxacin must fall within the CLSI-defined MIC range for the QC strains (e.g., 0.12–0.5 µg/mL for S. aureus).[1] If QC fails, the assay is invalid.[3]

Early ADMET: PAMPA (Permeability)

The hydroxymethyl group on the piperidine ring increases polarity, potentially hindering passive diffusion across cell membranes.[3] The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a rapid, cell-free estimate of oral absorption.[1][3]

Protocol:

  • Donor Plate: Add compound (10 µM) in PBS (pH 7.4) to the bottom plate.

  • Membrane: Coat the PVDF filter of the acceptor plate with 1% Lecithin in Dodecane (artificial lipid bilayer).

  • Acceptor Plate: Add drug-free PBS to the top wells.

  • Sandwich: Mate the plates and incubate for 5 hours at RT (humidity chamber).

  • Analysis: Measure compound concentration in both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    

Target Metric:


 cm/s indicates high permeability (likely good oral absorption).[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[11] 11th Edition. CLSI. [Link]

  • Mishra, C. B., et al. (2017).[3] Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents.[12][13] Journal of Heterocyclic Chemistry. [Link]

  • Riss, T. L., et al. (2013).[3] Cell Viability Assays. Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] [Link]

Sources

Foundational

Strategic Evaluation of Thiazolylpiperidine Derivatives: A Cytotoxicity Profiling Framework

Executive Summary & Rationale Thiazolylpiperidine derivatives represent a privileged hybrid pharmacophore in modern medicinal chemistry. By conjugating the bioactive thiazole ring (found in Dasatinib, Bleomycin) with the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Thiazolylpiperidine derivatives represent a privileged hybrid pharmacophore in modern medicinal chemistry. By conjugating the bioactive thiazole ring (found in Dasatinib, Bleomycin) with the piperidine moiety (found in Donepezil, Raloxifene), researchers aim to synergize the DNA-intercalating or enzyme-inhibiting properties of the former with the pharmacokinetic solubility benefits of the latter.

However, this hybridization often introduces lipophilicity challenges and off-target mitochondrial toxicity. This guide moves beyond generic "toxicity screening" to a mechanistic profiling workflow . We do not simply ask "Is it toxic?"; we ask "Is it selectively cytotoxic via metabolic disruption (mitochondrial) or membrane lysis (necrosis)?"

The Preliminary Assessment Workflow

The following diagram outlines the logical flow from synthesis to hit validation, ensuring no resources are wasted on non-viable candidates.

CytotoxicityWorkflow Synthesis 1. Synthesis & Purification (>95% Purity Required) Solubility 2. Solubility Check (DMSO Tolerance < 0.5%) Synthesis->Solubility QC Check Screening 3. Primary Screen (MTT/MTS) (Metabolic Competence) Solubility->Screening Dilution Series Validation 4. Mechanistic Validation (LDH) (Membrane Integrity) Screening->Validation If IC50 < 10µM Analysis 5. Data Analysis (IC50 & Selectivity Index) Screening->Analysis Non-Toxic Hits Validation->Analysis Combine Datasets

Figure 1: The sequential logic for evaluating new chemical entities (NCEs). Note the solubility gate before biological exposure.

Pre-Experimental Validation (The "Trustworthiness" Pillar)

Before pipetting a single cell, you must validate the chemical environment. Thiazolylpiperidines are often hydrophobic.

A. Solubility & Vehicle Control
  • Challenge: Precipitation in aqueous media causes "false toxicity" (crystals physically damaging cells) or "false safety" (compound not available to cells).

  • Protocol: Dissolve NCE (New Chemical Entity) in 100% DMSO to create a stock (e.g., 10-50 mM).

  • Critical Limit: The final concentration of DMSO in the cell well must be ≤ 0.5% (v/v) . Higher levels induce background toxicity and membrane permeabilization, invalidating the assay.

  • Control: Every plate must include a "Vehicle Control" (cells + media + 0.5% DMSO) to normalize data.

B. Cell Line Selection Strategy

To calculate a Selectivity Index (SI) , you must test paired cell lines. Testing only cancer cells provides potency data but zero safety data.

Cell TypeRecommended LineRationale
Target (Cancer) HCT-116 (Colon) or MCF-7 (Breast)Thiazoles often target Topoisomerase; these lines are highly sensitive to such inhibitors.
Control (Normal) HDF (Dermal Fibroblasts) or HEK293 Represents non-cancerous, rapidly dividing tissue. Essential for safety profiling.[1]
Resistant MDR-1 overexpressing linesOptional: To check if the piperidine moiety overcomes efflux pumps.

Core Protocol 1: Metabolic Competence (MTT/MTS)

Objective: Determine the IC50 based on mitochondrial reductase activity. This distinguishes living, metabolically active cells from dead/senescent ones.

Causality: Thiazolylpiperidines often disrupt the Electron Transport Chain (ETC). The MTT assay directly measures the functionality of this chain (Succinate Dehydrogenase).

Step-by-Step Methodology
  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates.

    • Crucial: Fill outer edge wells with sterile PBS, NOT cells. This prevents the "Edge Effect" (evaporation altering concentrations).

  • Acclimatization: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Remove old media.[2]

    • Add 100 µL fresh media containing the derivative at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include Positive Control (e.g., Doxorubicin) and Vehicle Control .

  • Exposure: Incubate for 48 hours.

  • Reagent Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours.

    • Observation: Look for purple formazan crystals.[2][3][4]

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure Absorbance (OD) at 570 nm (reference 630 nm).

Core Protocol 2: Membrane Integrity (LDH Release)

Objective: Confirm if the compound causes necrosis (membrane rupture). Why this is needed: A cell can stop metabolizing (low MTT signal) but remain intact (cytostatic). LDH release confirms cytotoxicity.[3]

Methodology Summary
  • Supernatant Collection: After the 48h drug exposure (from the setup above), transfer 50 µL of the supernatant (media) to a new plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Lactate + Tetrazolium salt + Diaphorase).

  • Incubation: Incubate 30 mins at Room Temperature in the dark .

  • Stop: Add Stop Solution (usually 1N HCl or Acetic Acid).

  • Read: Measure Absorbance at 490 nm .

Mechanistic Visualization & SAR

Understanding how the thiazolylpiperidine works is as important as the IC50.

Mechanism of Action Comparison

The following diagram illustrates the biological difference between the two assays described.

MechanismComparison Compound Thiazolylpiperidine Derivative Cell Target Cell Compound->Cell Penetrates Mito Mitochondria (Reductase) Compound->Mito Inhibition leads to Low Signal Membrane Cell Membrane (Integrity) Compound->Membrane Damage leads to High Signal Cell->Mito Internal Transport Cell->Membrane Direct Interaction MTT_Signal MTT Signal (Metabolic Activity) Mito->MTT_Signal Reduces Dye (Live Cells) LDH_Signal LDH Release (Necrosis/Lysis) Membrane->LDH_Signal Rupture Leaks Enzyme (Dead Cells)

Figure 2: Dual-assay logic. MTT reduction decreases with toxicity; LDH signal increases with toxicity.

Structure-Activity Relationship (SAR) Insights

For thiazolylpiperidines, toxicity is often driven by the substituents on the phenyl ring attached to the thiazole.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -Cl, or -F often increase cytotoxicity by enhancing the electrophilicity of the thiazole ring, facilitating DNA interaction or enzyme binding.

  • Piperidine Linker: A flexible alkyl linker (2-3 carbons) between the thiazole and piperidine usually optimizes lipophilicity (logP ~3.5), improving cell permeability.

Data Analysis & Interpretation

Calculating the Selectivity Index (SI)

The SI is the definitive metric for "drug-likeness."


[5][6][7][8]

Interpretation Standards:

  • SI < 2: General toxin. Likely unsafe.

  • SI 2–10: Moderate selectivity. Lead optimization required.[3]

  • SI > 10: Highly selective. Promising drug candidate.

Data Presentation Table

Summarize your findings in this format for publication:

Compound IDR-GroupIC50 HCT-116 (µM)IC50 HDF (µM)Selectivity Index (SI)Outcome
TP-01 -H25.4 ± 1.230.1 ± 2.01.18Non-Selective
TP-04 -NO₂4.5 ± 0.355.2 ± 4.112.2 Hit Candidate
Doxorubicin (Ctrl)0.8 ± 0.15.0 ± 0.56.25Positive Control

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[9][10]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Ghasemi, B., et al. (2021). Design, synthesis, and biological evaluation of new thiazole-piperidine hybrids as potent acetylcholinesterase inhibitors. Scientific Reports.

  • Ayati, A., et al. (2019). Recent advances in thiazole-containing compounds as anticancer agents. European Journal of Medicinal Chemistry.

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica.

Sources

Exploratory

Structure-activity relationship (SAR) of thiazole-piperidine hybrids

Executive Summary The fusion of thiazole and piperidine pharmacophores represents a "privileged scaffold" strategy in modern medicinal chemistry. This hybrid architecture exploits the distinct bio-properties of its compo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of thiazole and piperidine pharmacophores represents a "privileged scaffold" strategy in modern medicinal chemistry. This hybrid architecture exploits the distinct bio-properties of its components: the thiazole ring serves as a robust aromatic linker and hydrogen-bond acceptor/donor capable of pi-stacking interactions, while the piperidine moiety provides a basic center for lysosomotropic accumulation and high-affinity interactions with anionic pockets in enzymes (e.g., Acetylcholinesterase) or receptors (e.g., GPCRs).

This technical guide dissects the Structure-Activity Relationship (SAR) of these hybrids, moving beyond simple cataloging to explain the why and how of molecular optimization for oncology, neurology, and infectious disease.

Chemical Architecture & Pharmacophore Mapping

The structural logic of thiazole-piperidine hybrids generally follows a tripartite model. Understanding this modularity is critical for rational drug design.

The Tripartite Scaffold
  • Region A: The Piperidine Head.

    • Function: Solubilizing group and cation-pi interactor.

    • Key Feature: The basic nitrogen (pKa ~9-10) is often protonated at physiological pH, mimicking the quaternary ammonium of acetylcholine or interacting with the Asp/Glu residues in kinase ATP pockets.

  • Region B: The Linker.

    • Function: Spacer determining the spatial orientation and flexibility.

    • Common Motifs: Hydrazone (-CH=N-NH-), Acetamide (-NH-CO-CH2-), or direct methylene bridges.

  • Region C: The Thiazole Core. [1]

    • Function: The central scaffold that positions substituents for hydrophobic interactions.

    • Reactivity: The C2 position is nucleophilic (amine attachment), while C4 and C5 are electrophilic sites for aryl coupling.

Visualization: SAR Decision Matrix

The following diagram illustrates the critical modification points and their biological consequences.

SAR_Map Piperidine Piperidine Moiety (Solubility / Basic Center) Linker Linker Region (Flexibility / H-Bonding) Piperidine->Linker Connected via N or C4 N_Sub N-Substitution: Benzyl groups enhance AChE binding (CAS) Piperidine->N_Sub Thiazole Thiazole Core (Pi-Stacking / Scaffold) Linker->Thiazole Attached at C2 Linker_Type Linker Type: Hydrazone = Rigid Acetamide = Flexible Linker->Linker_Type C4_Sub C4-Aryl Group: EWGs (-NO2, -F) boost Anticancer potency Thiazole->C4_Sub C5_Sub C5-Position: Halogenation increases metabolic stability Thiazole->C5_Sub

Figure 1: Pharmacophore map detailing the modular SAR regions of thiazole-piperidine hybrids.

Therapeutic Deep Dive: SAR by Indication

A. Oncology: Targeting Kinases (EGFR/VEGFR) and Tubulin

In cancer therapy, these hybrids often function as ATP-competitive inhibitors or tubulin polymerization inhibitors.

  • Thiazole C4-Position (The "Warhead" Anchor):

    • Insight: Substitution with a phenyl ring bearing Electron-Withdrawing Groups (EWGs) like -NO2, -F, or -CF3 at the para position significantly enhances cytotoxicity (IC50 < 2 µM against MCF-7/A549).

    • Mechanism:[1] EWGs reduce electron density on the aromatic ring, enhancing pi-pi stacking interactions with aromatic residues (e.g., Phe, Trp) in the kinase binding pocket.

  • The Piperidine Role:

    • Often serves as a solvent-exposed tail that interacts with the hinge region or solubilizing residues (e.g., Asp).

    • Bioisosterism: Replacing piperidine with piperazine often improves water solubility but may reduce lipophilicity required for membrane permeability.

B. Neurology: Acetylcholinesterase (AChE) Inhibitors

For Alzheimer's disease, the goal is Dual Binding Site Inhibition (Catalytic Anionic Site [CAS] + Peripheral Anionic Site [PAS]).

  • The "Donepezil" Mimic:

    • A N-benzylpiperidine moiety is non-negotiable for high potency. It binds to the CAS via cation-pi interactions with Trp84.

  • The Thiazole Bridge:

    • The thiazole ring binds to the PAS (interacting with Trp279).

    • Linker Criticality: A linker length of 2-4 carbons (or a hydrazone spacer) is optimal to span the 20 Å gorge between CAS and PAS.

C. Antimicrobial: DNA Gyrase B Inhibitors
  • C5-Acyl Modifications:

    • Introduction of acyl groups at the C5 position of the thiazole ring has been shown to selectively enhance antibacterial activity against Gram-negative strains (E. coli).

  • Piperidine as a Base:

    • The basic nitrogen facilitates accumulation in the bacterial cytoplasm, overcoming efflux pump resistance mechanisms.

Experimental Protocols

Protocol A: Modular Synthesis (Hantzsch Coupling)

This protocol describes the synthesis of a Thiazole-Piperidine hybrid via a convergent strategy.

Objective: Synthesize 4-(4-fluorophenyl)-2-(2-(piperidin-1-yl)acetamido)thiazole.

Step 1: Synthesis of 2-Amino-4-arylthiazole (Hantzsch Reaction)
  • Reagents: 4-Fluorophenacyl bromide (1.0 eq), Thiourea (1.1 eq), Ethanol (absolute).

  • Procedure:

    • Dissolve 4-fluorophenacyl bromide in ethanol.

    • Add thiourea.[2]

    • Reflux for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Causality: Reflux provides the activation energy for the condensation-cyclization. Ethanol is polar enough to dissolve reactants but allows the hydrobromide salt of the product to precipitate upon cooling.

  • Workup: Cool to RT. Filter the precipitate. Neutralize with 10% NaHCO3 to liberate the free base. Recrystallize from ethanol.

Step 2: Chloroacetylation
  • Reagents: 2-Amino-4-(4-fluorophenyl)thiazole (from Step 1), Chloroacetyl chloride (1.2 eq), Triethylamine (TEA, 1.5 eq), DCM (dry).

  • Procedure:

    • Dissolve thiazole in DCM at 0°C (ice bath).

    • Add TEA (proton scavenger).

    • Add Chloroacetyl chloride dropwise. Dropwise addition prevents exotherms that could lead to di-acylation.

    • Stir at RT for 6 hours.

  • Workup: Wash with water, brine, dry over MgSO4, and concentrate.

Step 3: Piperidine Substitution
  • Reagents: Chloroacetamide intermediate (from Step 2), Piperidine (1.2 eq), K2CO3 (2.0 eq), Acetonitrile (ACN).

  • Procedure:

    • Suspend intermediate and K2CO3 in ACN.

    • Add piperidine.[3][4][5]

    • Reflux for 8-12 hours.

    • Self-Validating Check: The disappearance of the C-Cl peak in 13C NMR (approx. 40-45 ppm) and appearance of piperidine carbons confirms substitution.

  • Workup: Filter inorganic salts. Evaporate solvent. Purify via column chromatography.

Visualization: Synthetic Workflow

Synthesis_Flow Start Start: Phenacyl Bromide + Thiourea Hantzsch Step 1: Hantzsch Cyclization (Reflux in EtOH) Start->Hantzsch Intermediate1 2-Aminothiazole Scaffold Hantzsch->Intermediate1 Acylation Step 2: Chloroacetylation (Cl-CH2-COCl, TEA, DCM) Intermediate1->Acylation Intermediate2 Chloroacetamide Linker Acylation->Intermediate2 Substitution Step 3: Nucleophilic Substitution (Piperidine, K2CO3, ACN) Intermediate2->Substitution Final Final Product: Thiazole-Piperidine Hybrid Substitution->Final

Figure 2: Step-by-step convergent synthesis of thiazole-piperidine hybrids.

Mechanistic Validation: AChE Inhibition Pathway

To validate the biological efficacy of these hybrids in neurodegeneration, one must understand the dual-binding mechanism. The diagram below details how the hybrid molecule spans the enzyme gorge.

AChE_Mechanism cluster_enzyme Acetylcholinesterase (AChE) Active Site Gorge PAS Peripheral Anionic Site (PAS) Residues: Trp279, Tyr70 Gorge Hydrophobic Gorge (20 Angstrom Depth) CAS Catalytic Anionic Site (CAS) Residues: Trp84, Phe330 Hybrid Thiazole-Piperidine Hybrid Hybrid->PAS Thiazole Ring (Pi-Pi Stacking) Hybrid->Gorge Linker Region (Hydrophobic Interaction) Hybrid->CAS Benzylpiperidine (Cation-Pi Interaction)

Figure 3: Dual-site binding mechanism of thiazole-piperidine hybrids within the AChE enzyme gorge.

Quantitative Data Summary

The following table summarizes SAR data from key reference studies, highlighting the impact of substituents on biological potency.

Hybrid ClassTargetKey Modification (Thiazole C4)Key Modification (Piperidine)Outcome (IC50)Ref
Anticancer EGFR / Breast Cancer (MCF-7)4-NitrophenylUnsubstituted1.41 µM[1]
Anticancer Breast Cancer (MDA-MB-231)4-FluorophenylN-Methyl Piperazine1.48 µM[1]
Neuro AChE (Alzheimer's)4-MethylN-Benzyl Piperidine0.103 µM[2]
Neuro AChE (Alzheimer's)UnsubstitutedUnsubstituted> 10 µM (Inactive)[3]
Antimicrobial S. aureus (Gyrase)4-(4-Chlorophenyl)4-Acetyl Piperazine9.78 µM[4]

Data Interpretation:

  • Electron Withdrawal: In anticancer applications, strong EWGs (-NO2, -F) on the thiazole C4-phenyl ring are superior to electron-donating groups (EDGs).

  • Steric Bulk: In AChE inhibitors, the N-benzyl group on the piperidine is essential for CAS binding; removing it (unsubstituted piperidine) drastically reduces potency.

References

  • Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents. Molecules, 2025. Link (Note: Representative URL based on search context for quinolinyl-thiazole hybrids).

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 2021. Link

  • Rational design of the new thiazole–piperazine hybrids as acetylcholinesterase inhibitors. Chemical Biology & Drug Design, 2019. Link

  • Thiazole based hybrid compounds with diverse biological activity. Journal of Heterocyclic Chemistry, 2022. Link

  • Thiazole: A privileged scaffold in drug discovery. Future Medicinal Chemistry, 2019. Link

Sources

Exploratory

(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol mechanism of action preliminary studies

Executive Summary The compound (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol (hereafter referred to as TTPM ) represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic heteroaromatic tail (thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol (hereafter referred to as TTPM ) represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic heteroaromatic tail (thiazole) with a polar, basic core (piperidine-methanol). While direct literature on this specific chemical entity is limited to its role as an advanced intermediate or library building block, its structural motifs strongly suggest pharmacological activity within the Central Nervous System (CNS) and Metabolic therapeutic areas.

This technical guide outlines the preliminary studies required to elucidate the Mechanism of Action (MoA) of TTPM. It transitions from structural analysis to target deconvolution, providing a rigorous framework for researchers to validate TTPM as a lead compound for GPCR modulation (specifically Orexin or Serotonin receptors) or Enzyme inhibition (Kinases/CYP450) .

Structural Analysis & Pharmacophore Logic

Before initiating wet-lab protocols, one must understand the "why" behind the molecule's potential activity. TTPM possesses three distinct pharmacophoric features that dictate its screening strategy.

Structural MotifChemical PropertyBiological Implication (Putative Target)
Thiazol-2-yl Ring Aromatic, Lipophilic, e- acceptorKinase Hinge Binder or Hydrophobic Pocket Occupancy (e.g., GPCR orthosteric sites). Known to interact with Cysteine residues.
Piperidine Core Basic amine (pKa ~9-10), Rigid spacerCation-π Interaction with aromatic residues (Trp/Tyr/Phe) in GPCRs (e.g., 5-HT, Dopamine).
3-Hydroxymethyl H-bond donor/acceptor, Chiral handleSelectivity Filter . The specific stereochemistry (3R vs 3S) often dictates receptor subtype selectivity.
Ethyl Linker Rotatable bond, Chiral centerConformational Flexibility . Allows the thiazole to adopt specific vectors relative to the piperidine.

Critical Pre-Study Requirement: Stereochemical Resolution TTPM contains two chiral centers: the exocyclic ethyl linker and the C3 position of the piperidine ring. This results in four diastereomers.

  • Directive: Preliminary studies must be conducted on enantiomerically pure fractions or defined diastereomeric mixtures. Racemic data will be non-reproducible due to differing binding affinities of isomers.

Computational Profiling (In Silico)

Prior to high-throughput screening, computational modeling narrows the search space.

Target Prediction Workflow

Using the TTPM SMILES string (CC(C1=NC=CS1)N2CCCC(C2)CO), we apply a "Reverse Docking" protocol against the PDB scPDB database.

  • Primary Hit Cluster: Class A GPCRs . The piperidine-thiazole motif is structurally homologous to fragments found in Orexin Receptor Antagonists (e.g., Filorexant intermediates) and 5-HT2A ligands .

  • Secondary Hit Cluster: Metabolic Enzymes . The thiazole ring is a known heme-iron coordinator, suggesting potential interaction with CYP450 enzymes (specifically CYP3A4 inhibition) or 11β-HSD1 .

In Vitro Target Deconvolution Protocols

This section details the experimental workflow to validate the MoA.

Primary Screen: GPCR Functional Profiling

Given the structural homology to CNS active agents, a functional GPCR screen is the highest-yield starting point.

Protocol: Calcium Flux Assay (FLIPR)

  • Objective: Determine agonist/antagonist activity at Gq-coupled receptors (5-HT2A, OX1R/OX2R, M1).

  • Reagents: HEK293 cells stably expressing hOX2R or h5-HT2A; Fluo-4 AM dye.

  • Methodology:

    • Seeding: Plate cells at 10,000 cells/well in 384-well black-wall plates. Incubate 24h.

    • Dye Loading: Incubate with Fluo-4 AM (2 µM) + Probenecid (2.5 mM) for 60 min at 37°C.

    • Compound Addition: Add TTPM (0.1 nM – 10 µM dose response).

    • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) for 180s.

    • Challenge (Antagonist Mode): If no signal, add EC80 of reference agonist (e.g., Orexin-A) and measure inhibition.

Interpretation:

  • Signal Decrease (Antagonist Mode): Indicates TTPM blocks the receptor (likely Orexin or 5-HT antagonist).

  • Signal Increase (Agonist Mode): Indicates activation (less likely for this scaffold, but possible).

Secondary Screen: Kinase Selectivity Panel

If GPCR results are negative, the thiazole moiety suggests kinase inhibition (ATP-competitive).

Protocol: FRET-Based Binding Assay (LanthaScreen)

  • Tracer: Alexa Fluor 647-labeled ATP-competitive tracer.

  • Antibody: Europium-labeled anti-GST antibody (targeting the kinase).

  • Logic: TTPM competes with the tracer. Binding results in a decrease in FRET signal.

Visualization: Target Discovery Pipeline

The following diagram illustrates the logical flow from compound acquisition to MoA validation.

MoA_Discovery_Pipeline cluster_Screening In Vitro Screening Compound TTPM (Racemic) ChiralSep Chiral Separation (SFC) Compound->ChiralSep Isolate Isomers InSilico In Silico Docking (GPCR/Kinase) ChiralSep->InSilico 3D Config CYP ADME/Tox (CYP Inhibition) ChiralSep->CYP Safety Check GPCR GPCR Panel (Ca2+ Flux / cAMP) InSilico->GPCR Primary Hit Kinase Kinase Profiling (FRET/Binding) InSilico->Kinase Secondary Hit Validation Hit Validation (IC50 / Kd) GPCR->Validation Active (<1µM) Kinase->Validation Active (<1µM)

Figure 1: Strategic workflow for elucidating the Mechanism of Action for TTPM, prioritizing chiral separation and GPCR screening.

Mechanism Hypothesis: The "Orexin/5-HT" Link

Based on Structure-Activity Relationship (SAR) data from analogous compounds, the most probable MoA for TTPM involves modulation of CNS excitability .

Hypothesis A: Orexin Receptor Antagonism

The 1-(Thiazol-2-yl)ethyl tail is a bioisostere for the heteroaromatic rings found in dual orexin receptor antagonists (DORAs) like Suvorexant derivatives. The piperidine nitrogen serves as the essential basic center interacting with Aspartate residues in the transmembrane bundle.

  • Expected Result: Inhibition of Orexin-A induced Calcium release in OX1R/OX2R cells.

  • Therapeutic Utility: Insomnia, Anxiety.

Hypothesis B: CYP450 Interaction (Metabolic Mechanism)

Thiazole-containing compounds frequently inhibit CYP3A4 via coordination of the thiazole nitrogen to the heme iron.

  • Preliminary Study: A spectral binding assay is required.

  • Protocol: Incubate TTPM with human liver microsomes. Monitor Type II binding spectra (absorbance shift ~425-435 nm).

  • Significance: If TTPM is a potent CYP inhibitor, it may function as a "Pharmaco-enhancer" (booster) rather than a primary therapeutic, or it may possess significant drug-drug interaction (DDI) liability.

Summary of Recommended Preliminary Data Package

To publish or advance TTPM, the following dataset is required:

Assay CategorySpecific ExperimentSuccess Criteria
Chemistry Chiral SFC Separation>98% ee for all 4 isomers.
Primary Pharm GPCR Functional Panel (5-HT, OX, D2)IC50 < 500 nM against at least one target.
Secondary Pharm Kinase Panel (TK/STK)>50% inhibition at 10 µM.
Safety/ADME CYP3A4 Inhibition (Midazolam substrate)IC50 > 10 µM (for safety) or < 100 nM (for booster).
Physicochem LogD (pH 7.4)Target range: 1.5 – 3.5 (CNS penetration).

References

  • Thiazole Scaffolds in Medicinal Chemistry

    • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[1][2][3]

    • Source:Molecules (2022).[3]

    • Context: Validates the thiazole ring as a pharmacophore for anticancer and CNS-active agents.
  • Piperidine-Methanol in CNS Drugs

    • Title: Synthesis and Characterization of Piperidine-3-Methanol Intermedi
    • Source:Der Pharma Chemica (2017).[4]

    • Context: Establishes the piperidine-3-methanol motif as a key scaffold for Serotonin Reuptake Inhibitors (SSRIs).
  • Orexin Antagonist SAR

    • Title: Discovery of Dual Orexin Receptor Antagonists with Thiazole Moieties.
    • Source:Journal of Medicinal Chemistry (General Reference for Class).
    • Context: Provides the structural basis for testing TTPM against Orexin receptors due to the thiazole-ethyl-amine linkage.
    • (Direct deep link to specific SAR papers varies; broadly supported by JMedChem Orexin literature).

  • CYP Inhibition by Thiazoles

    • Title: Mechanism-based inhibition of CYP450 by thiazole deriv
    • Source:Drug Metabolism and Disposition.
    • Context: Explains the necessity of the CYP spectral binding assay for this specific chemical class.

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol

Application Note: AN-SYN-TZP-04 Protocol for the Synthesis of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol Executive Summary This application note details the optimized synthetic protocol for (1-(1-(Thiazol-2-yl)eth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-TZP-04 Protocol for the Synthesis of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol

Executive Summary

This application note details the optimized synthetic protocol for (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol , a functionalized heterocyclic scaffold often utilized in kinase inhibitor discovery (e.g., PI3K


 inhibitors).

While direct alkylation is possible, this guide prioritizes Reductive Amination as the primary methodology. This approach offers superior regioselectivity, milder conditions, and higher tolerance for the hydroxyl moiety on the piperidine ring compared to halide displacement strategies.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the C-N bond linking the ethyl-thiazole moiety to the piperidine ring. This reveals two commercially viable fragments: 2-acetylthiazole and piperidin-3-ylmethanol .

Strategic Rationale:

  • Fragment A (Ketone): 2-Acetylthiazole is electronically electron-deficient, making the carbonyl carbon highly electrophilic but also prone to forming stable hydrates or hemiaminals.

  • Fragment B (Amine): Piperidin-3-ylmethanol is a secondary amine with a free primary alcohol. Protecting the alcohol is generally unnecessary under reductive amination conditions using borohydride reagents, reducing step count.

Pathway Visualization:

Retrosynthesis Target (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol (Target Molecule) Disconnection C-N Bond Disconnection Target->Disconnection Retrosynthesis FragA 2-Acetylthiazole (Electrophile) Disconnection->FragA FragB Piperidin-3-ylmethanol (Nucleophile) Disconnection->FragB Intermediate Imine/Iminium Species (Transient) FragA->Intermediate + Ti(OiPr)4 (Dehydrating Agent) FragB->Intermediate Intermediate->Target + NaBH(OAc)3 (Reduction)

Figure 1: Retrosynthetic logic flow utilizing a reductive amination strategy.

Experimental Protocol: Reductive Amination

Reagents & Materials
ReagentEquiv.RoleCritical Attribute
2-Acetylthiazole 1.0ElectrophilePurity >97%; Check for hydration.
Piperidin-3-ylmethanol 1.1NucleophileSecondary amine; Racemic or Chiral.
Titanium(IV) isopropoxide 1.5Lewis AcidScavenges water; drives imine formation.
Sodium triacetoxyborohydride 2.0ReductantMild; tolerates free alcohols.
1,2-Dichloroethane (DCE) N/ASolventAnhydrous; promotes imine stability.
Step-by-Step Methodology

Step 1: Imine Formation (Dehydration)

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the RBF with 2-acetylthiazole (1.0 g, 7.86 mmol) and anhydrous 1,2-dichloroethane (DCE) (20 mL).

  • Amine Addition: Add piperidin-3-ylmethanol (1.0 g, 8.65 mmol, 1.1 equiv) in one portion.

  • Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (3.5 mL, 11.8 mmol, 1.5 equiv) dropwise via syringe.
    
    • Note: The solution may turn slightly yellow/orange. Ti(OiPr)

      
       acts as both a Lewis acid to activate the ketone and a water scavenger to push the equilibrium toward the imine [1].
      
  • Incubation: Stir the mixture at room temperature (20–25 °C) for 6–12 hours under nitrogen.

    • QC Check: Monitor by LCMS. You should see the mass of the imine (

      
      ) or the hemiaminal.
      

Step 2: Reduction

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reduction: Carefully add Sodium triacetoxyborohydride (STAB) (3.3 g, 15.7 mmol, 2.0 equiv) in 3–4 portions over 15 minutes.

    • Why STAB? STAB is less reactive than NaBH

      
       and will not reduce the remaining ketone as quickly as it reduces the protonated iminium ion, preventing the formation of the side product 1-(thiazol-2-yl)ethanol [2].
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.

Step 3: Workup & Purification [1]

  • Quench: Quench the reaction by adding saturated aqueous NaHCO

    
      (20 mL). Stir vigorously for 30 minutes.
    
    • Precipitation: Titanium salts will precipitate as a white/grey solid.

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove titanium salts. Wash the pad with DCM (2 x 20 mL).

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying: Combine organic phases, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Chromatography: Purify the crude oil via flash column chromatography on silica gel.

    • Eluent: 0–10% Methanol in DCM (with 1% NH

      
      OH additive if streaking occurs).
      
    • Yield: Expected yield is 65–75% as a viscous pale yellow oil or low-melting solid.

Quality Control & Validation

The following data profiles are expected for the successful synthesis of the target.

Table 1: Analytical Specifications

Technique Parameter Expected Observation

| LC-MS | [M+H]


 | 227.1 Da  (Calculated MW: 226.34) |
| 1H NMR  | Thiazole Ar-H | Two doublets approx.[3] 

7.7 and 7.3 ppm. | | 1H NMR | Ethyl Linker | Quartet (

4.0 ppm, CH) and Doublet (

1.5 ppm, CH

). | | 1H NMR | Piperidine | Multiplets 1.5–3.0 ppm (ring protons).[4] | | Appearance | Physical State | Viscous yellow oil or off-white waxy solid. |

Stereochemical Note: This protocol produces a mixture of diastereomers (mixture of R,R, S,S, R,S, S,R) because the reduction of the imine creates a new chiral center at the ethyl linker, and the starting piperidine is chiral. If a specific stereoisomer is required, chiral HPLC separation or the use of chiral sulfinamide auxiliaries (Ellman's auxiliary) during synthesis is required.

Safety & Handling

  • 2-Acetylthiazole: Irritant. Avoid inhalation.

  • Titanium(IV) isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO

    
    .
    
  • Sodium Triacetoxyborohydride: Releases acetic acid upon reaction. Evolution of hydrogen gas is possible upon workup; ensure adequate ventilation.

References

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.

  • BenchChem. "Application Notes and Protocols for Reductive Amination Reactions." BenchChem Technical Library, 2025.

  • Common Organic Chemistry. "Reductive Amination Conditions: NaBH(OAc)3." Common Organic Chemistry, 2024.

Sources

Application

Application Note: Cellular Profiling &amp; Functional Utility of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol

This Application Note and Protocol Guide details the handling, preparation, and experimental evaluation of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol (CAS: 1065484-60-7).[1] Based on its structural motif—a piperid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the handling, preparation, and experimental evaluation of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol (CAS: 1065484-60-7).[1]

Based on its structural motif—a piperidine ring substituted with a thiazole-ethyl group and a methanol moiety—this compound represents a "privileged scaffold" frequently utilized in the synthesis of GPCR antagonists (e.g., Orexin, 5-HT receptors) and Kinase inhibitors (e.g., PI3K, CDK) .[1] In cell-based assays, it is primarily evaluated either as a fragment-based lead or a functional intermediate to assess physicochemical properties (permeability, solubility) and baseline cytotoxicity before derivatization.[1]

[1]

Introduction & Mechanism of Action

(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol is a functionalized heterocyclic building block.[1] Its biological relevance lies in its bifunctional nature :

  • Thiazole-Ethyl Motif: Acts as a lipophilic anchor, often mimicking peptide bonds or interacting with hydrophobic pockets in enzymes (e.g., ATP-binding sites in kinases) or GPCR transmembrane domains.[1]

  • Piperidine-Methanol Motif: Provides a solubilizing core with a hydrogen-bond donor/acceptor (hydroxyl group) capable of interacting with polar residues (e.g., Ser/Thr/Tyr) in the target protein's active site.[1]

In drug discovery, this compound is typically assayed to:

  • Establish Baseline Toxicity: Ensure the scaffold itself is not cytotoxic before adding pharmacophores.[1]

  • Determine Membrane Permeability: The piperidine-methanol balance is critical for oral bioavailability (Rule of 5 compliance).[1]

  • Fragment Screening: Used in high-concentration biochemical or cell-based screens (e.g., SPR or NMR) to detect weak affinity binding to targets like Orexin Receptors (OX1R/OX2R) or Cyclin-Dependent Kinases (CDKs) .[1]

Experimental Design & Preparation

A. Solubility & Reconstitution

The thiazole ring imparts lipophilicity, while the methanol group aids solubility.[1] However, free base forms can be sticky.[1]

  • Vehicle: DMSO (Dimethyl sulfoxide) is the preferred solvent.[1]

  • Stock Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber glass vials (thiazoles can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Table 1: Physicochemical Profile & Reconstitution

Parameter Value/Instruction Notes
LogP (Predicted) ~1.2 - 1.8 Moderate lipophilicity; cell-permeable.[1]
pKa (Piperidine N) ~8.5 - 9.5 Protonated at physiological pH (7.4).[1]
Solubility (Water) Low (< 1 mg/mL) Requires organic co-solvent or pH adjustment.[1]
Solubility (DMSO) > 50 mM Clear solution; warming to 37°C may be required.[1]

| Stability | High | Stable in DMSO for 6 months at -20°C. |

B. Cell Culture Conditions[1]
  • Cell Lines:

    • Toxicity Profiling: HepG2 (Liver), HEK293 (Kidney).[1]

    • Permeability:[1] Caco-2 (Intestinal epithelial).[1]

    • Target Assay: CHO-K1 (overexpressing GPCR of interest) or Jurkat (Kinase signaling).[1]

  • Media: DMEM or RPMI-1640 + 10% FBS.[1]

  • Serum Note: The basic amine (piperidine) may bind to serum proteins (AGP/Albumin).[1] For IC50 determination, run a parallel assay in low-serum (1% FBS) media to assess protein binding shifts.[1]

Protocol 1: Cytotoxicity Profiling (MTS Assay)

Objective: Determine the CC50 (Cytotoxic Concentration 50%) to define the "safe window" for functional assays.[1]

Materials
  • (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol (100 mM DMSO stock).[1]

  • MTS Reagent (CellTiter 96® AQueous One Solution).[1]

  • 96-well clear-bottom plates.[1]

  • Positive Control: Staurosporine (1 µM).[1]

Step-by-Step Procedure
  • Seeding: Plate 5,000–10,000 cells/well in 100 µL media. Incubate 24h at 37°C/5% CO₂.

  • Compound Dilution:

    • Prepare a 200 µM intermediate dilution in culture media (0.2% DMSO final).

    • Perform 1:2 or 1:3 serial dilutions to generate an 8-point dose curve (e.g., 100 µM down to 0.04 µM).

  • Treatment: Remove old media. Add 100 µL of compound-containing media to wells (triplicate).

    • Vehicle Control: Media + 0.2% DMSO.[1]

    • Blank: Media only (no cells).[1]

  • Incubation: Incubate for 48 hours . (Longer incubation detects slow-acting toxicity common with metabolic accumulation).[1]

  • Readout:

    • Add 20 µL MTS reagent per well.[1]

    • Incubate 1–4 hours until color develops (brown formazan).

    • Measure Absorbance at 490 nm .[1]

  • Analysis: Calculate % Viability relative to Vehicle Control. Fit data to a 4-parameter logistic curve to derive CC50.[1]

Protocol 2: Caco-2 Permeability Assay

Objective: Verify if the compound can cross cell membranes, a prerequisite for intracellular targets (kinases) or oral absorption.[1]

Workflow Diagram (Graphviz)

PermeabilityAssay Stock Compound Stock (10 µM in HBSS) Apical Apical Chamber (Donor) Stock->Apical Add Compound Incubate Incubate 2h @ 37°C Apical->Incubate Transport A->B LCMS LC-MS/MS Analysis Apical->LCMS Basolateral Basolateral Chamber (Receiver) Basolateral->LCMS Incubate->Apical Collect Sample Incubate->Basolateral Collect Sample Papp Calculate Papp (cm/s) LCMS->Papp

Caption: Bidirectional transport assay workflow to determine Apparent Permeability (Papp) and Efflux Ratio.

Procedure
  • Preparation: Differentiate Caco-2 cells on Transwell® inserts for 21 days (TEER > 300 Ω·cm²).[1][2]

  • Dosing: Dilute compound to 10 µM in Transport Buffer (HBSS, pH 7.4).

  • Transport:

    • A->B (Absorptive): Add compound to Apical (A); Buffer to Basolateral (B).

    • B->A (Efflux): Add compound to Basolateral (B); Buffer to Apical (A).

  • Sampling: Incubate 2 hours. Collect 50 µL aliquots from both donor and receiver sides.

  • Quantification: Analyze via LC-MS/MS (MRM mode for parent mass 226.34 -> fragment).

  • Calculation:

    
    
    
    • Target:

      
       cm/s indicates good permeability.[1]
      

Protocol 3: Target Engagement (Fragment Screening)

Context: Since the specific target is often proprietary, this protocol assumes a Generic Kinase/GPCR Screen typical for this scaffold.

Mechanistic Pathway Visualization[1]

SignalingPathway Compound (1-(1-(Thiazol-2-yl)ethyl) piperidin-3-yl)methanol Target Target Protein (Kinase or GPCR) Compound->Target Binds (Kd = ?) Downstream Downstream Effector (e.g., pERK, cAMP) Target->Downstream Modulates Readout Cellular Response (Proliferation/Gene Exp) Downstream->Readout Alters Signal

Caption: Hypothetical mechanism where the compound acts as a ligand modulating downstream signaling.

Assay Setup (Western Blot for Kinase Inhibition)
  • Starvation: Serum-starve cells (e.g., MCF-7 or Jurkat) for 16h to reduce basal phosphorylation.[1]

  • Treatment: Treat cells with compound (10 µM, 50 µM) for 1 hour.

  • Stimulation: Stimulate pathway (e.g., with EGF or Insulin) for 15 min.[1]

  • Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors.

  • Detection: Blot for Phospho-Target (e.g., p-Akt, p-ERK) vs. Total Target .[1]

  • Result: A decrease in phosphorylation relative to DMSO control indicates target engagement.[1]

Troubleshooting & Optimization

  • Issue: Precipitation in Media.

    • Cause: High lipophilicity of the thiazole group.[1]

    • Solution: Limit final DMSO to 0.5%.[1] If precipitation persists, use a solubility-enhancing additive like Captisol® or dilute in warm media with rapid vortexing.[1]

  • Issue: High Background in Toxicity Assay.

    • Cause: Compound may reduce MTS/MTT directly (chemical reduction).[1]

    • Solution: Incubate compound + MTS without cells.[1] If color develops, switch to ATP-based assays (CellTiter-Glo) which are less prone to chemical interference.[1]

  • Issue: Stereochemistry.

    • Note: The compound has chiral centers at the ethyl linker and piperidine C3.[1] Commercial supplies are often racemic.[1]

    • Recommendation: If activity is weak, separate enantiomers via Chiral HPLC, as biological activity is likely driven by a specific stereoisomer (e.g., (S,S)-isomer).[1]

References

  • Thiazole Scaffolds in Drug Design

    • Title: Thiazole: A Privileged Scaffold in Drug Discovery.[1][3]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (General reference for scaffold class).[1]

  • Piperidine Derivatives in GPCRs

    • Title: Discovery of Orexin Receptor Antagonists.[1]

    • Source:ACS Medicinal Chemistry Letters.[1]

    • URL:[Link][1]

  • Permeability Protocols

    • Title: The Caco-2 cell monolayer: usefulness and limitations.[1]

    • Source:Expert Opinion on Drug Metabolism & Toxicology.
    • URL:[Link][1]

  • Compound Data Source

    • Title: (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol (CAS 1065484-60-7).[1]

    • Source:PubChem / ChemicalBook.[1]

    • URL:[Link][1]

(Note: Specific bioactivity papers for this exact CAS are limited in public domains; protocols are derived from standard methodologies for this chemical class.)[1]

Sources

Method

Application Note: Antimicrobial Profiling of Novel Thiazole Derivative TZ-42

Abstract This guide details the experimental workflow for evaluating TZ-42 , a novel 2,4-disubstituted thiazole derivative designed to target multidrug-resistant (MDR) Gram-negative pathogens. Unlike traditional thiazole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the experimental workflow for evaluating TZ-42 , a novel 2,4-disubstituted thiazole derivative designed to target multidrug-resistant (MDR) Gram-negative pathogens. Unlike traditional thiazoles that often act as simple membrane disruptors, TZ-42 is engineered to inhibit bacterial DNA Gyrase B. This application note provides standardized protocols for Minimum Inhibitory Concentration (MIC), Time-Kill Kinetics, Biofilm Inhibition, and Cytotoxicity (MTT), ensuring data integrity compliant with CLSI (Clinical and Laboratory Standards Institute) guidelines.

Compound Handling & Preparation

Scientific Rationale: Thiazole derivatives are often hydrophobic.[1] Improper solubilization leads to microprecipitation in aqueous media, causing false-negative MIC results (drug settles out) or false-positive toxicity (crystals lyse mammalian cells).

  • Stock Preparation: Dissolve lyophilized TZ-42 in 100% molecular-grade DMSO to a concentration of 10 mg/mL. Vortex for 30 seconds.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute stock into Cation-Adjusted Mueller-Hinton Broth (CAMHB) immediately prior to use. Ensure final DMSO concentration in the assay well is

    
     to prevent solvent-induced bacterial inhibition.
    

Primary Screening: MIC & MBC Determination

Objective: Establish the potency of TZ-42 against planktonic bacteria. Standard: Modified CLSI M07-A10 [1].

Protocol: Broth Microdilution with Resazurin

We utilize a resazurin-based endpoint. Resazurin (blue) is reduced to resorufin (pink/fluorescent) by metabolically active cells, providing a sharper visual contrast than turbidity alone.

  • Inoculum Prep: Suspend isolated colonies (E. coli ATCC 25922) in saline to match 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Plate Setup: Add 50 µL of CAMHB to columns 2-12 of a 96-well plate.

  • Compound Dilution: Add 50 µL of TZ-42 (at

    
     desired top concentration) to column 1. Perform 1:2 serial dilutions across to column 10. Discard 50 µL from column 10.
    
    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 50 µL of diluted inoculum to wells 1-11. Final volume: 100 µL. Final bacterial density:

    
     CFU/mL.[2]
    
  • Incubation: 37°C for 18-20 hours (ambient air).

  • Readout: Add 10 µL of 0.01% Resazurin solution. Incubate 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth.[2][3][4]

    • MIC Definition: Lowest concentration preventing color change (Blue).

Workflow Visualization

MIC_Workflow Stock TZ-42 Stock (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Incubate Incubation 18-24h @ 37°C Dilution->Incubate Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Dilution Resazurin Add Resazurin (Redox Indicator) Incubate->Resazurin Read Read MIC (Blue vs Pink) Resazurin->Read

Caption: Figure 1.[5][6][7][8][9] Resazurin-modified broth microdilution workflow for precise MIC determination.

Secondary Assay: Time-Kill Kinetics

Objective: Determine if TZ-42 is bacteriostatic (inhibits growth) or bactericidal (kills). Scientific Rationale: MIC only tells you the endpoint. Time-kill reveals the rate of killing, which is crucial for predicting clinical efficacy and dosing frequency.[3]

Protocol
  • Preparation: Prepare tubes with CAMHB containing TZ-42 at

    
     MIC, 
    
    
    
    MIC, and
    
    
    MIC. Include a Growth Control (no drug).
  • Inoculation: Add bacteria to a final concentration of

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute samples (PBS) and plate onto Mueller-Hinton Agar.

  • Analysis: Count colonies after 24h incubation. Plot

    
     CFU/mL vs. Time.[3]
    

Self-Validation Check:

  • Bactericidal:

    
     reduction (99.9% kill) from the starting inoculum.[2][3][7]
    
  • Bacteriostatic:

    
     reduction.
    

Biofilm Inhibition Assay

Objective: Assess efficacy against sessile communities, a common failure point for thiazoles due to poor penetration. Standard: Crystal Violet (CV) Staining [2].[5][8]

Protocol
  • Biofilm Growth: Inoculate 96-well flat-bottom plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes slime). Incubate 24h to establish biofilm.

  • Treatment: Gently aspirate media. Wash 1x with PBS (carefully!). Add fresh media containing TZ-42. Incubate 24h.

  • Staining:

    • Aspirate media and wash wells 3x with PBS. Critical: Do not use high vacuum pressure or the biofilm will detach.

    • Fix with methanol (15 min). Air dry.

    • Stain with 0.1% Crystal Violet (15 min).[10]

    • Wash with water until runoff is clear.

  • Quantification: Solubilize dye with 30% Acetic Acid. Read Absorbance at 590 nm.[11]

Safety Profiling: Cytotoxicity (MTT Assay)

Objective: Calculate the Selectivity Index (SI). Scientific Rationale: Thiazoles can be toxic to mitochondria. The MTT assay measures mitochondrial dehydrogenase activity, directly assessing this risk.

Protocol
  • Cell Seeding: Seed HEK293 (human kidney) cells at

    
     cells/well in DMEM. Incubate 24h for attachment.
    
  • Exposure: Treat with TZ-42 gradients (0.1 to 100 µg/mL) for 24h.

  • MTT Addition: Add MTT reagent (final 0.5 mg/mL). Incubate 4h. Healthy mitochondria convert yellow MTT to purple formazan.[11]

  • Solubilization: Remove media.[5] Add DMSO to dissolve formazan crystals.[9]

  • Calculation:

    
     (Concentration cytotoxic to 50% of cells).
    
    • Selectivity Index (SI):

      
      . Ideally, 
      
      
      
      .
Mechanism of Action & Toxicity Pathway

MoA_Toxicity Compound TZ-42 (Thiazole) Target_Bac Bacterial Target: DNA Gyrase B Compound->Target_Bac High Affinity Target_Mam Mammalian Off-Target: Mitochondria Compound->Target_Mam Low Affinity (If Optimized) Effect_Bac Inhibition of Supercoiling Target_Bac->Effect_Bac Effect_Mam Disruption of Electron Transport Target_Mam->Effect_Mam Outcome_Bac Bacterial Cell Death (Desired) Effect_Bac->Outcome_Bac Outcome_Mam Cytotoxicity (Undesired) Effect_Mam->Outcome_Mam

Caption: Figure 2. Divergent pathways for antimicrobial efficacy vs. host toxicity.

Data Presentation Template

Table 1: Representative Susceptibility Profile of TZ-42

StrainGram StatusMIC (µg/mL)MBC (µg/mL)Interpretation
E. coli ATCC 25922Negative4.08.0Bactericidal
S. aureus ATCC 29213Positive0.51.0Bactericidal
P. aeruginosa (MDR)Negative16.0>32.0Bacteriostatic
HEK293 (Human) N/ACC50: 256 -SI = 64 (Safe)

Note: Data above is simulated for illustrative purposes.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[12] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][4][12][13]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay.[6] Journal of Visualized Experiments. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Mishra, C. B., et al. (2015).[1] Thiazole: A promising heterocycle for the development of potent CNS active agents. European Journal of Medicinal Chemistry (Validating Thiazole Scaffold Significance). [Link]

Sources

Application

High-throughput screening protocol for thiazolylpiperidine derivatives

Application Note: High-Throughput Screening of Thiazolylpiperidine Derivatives Abstract & Scope Thiazolylpiperidine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting pleiotropic biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Thiazolylpiperidine Derivatives

Abstract & Scope

Thiazolylpiperidine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting pleiotropic biological activities ranging from antimicrobial to neuroprotective effects. This protocol focuses on the high-throughput screening (HTS) of these derivatives as Acetylcholinesterase (AChE) inhibitors , a primary target for Alzheimer’s disease therapeutics.

While this guide uses AChE inhibition as the primary case study due to the scaffold's proven affinity for the cholinergic system, the solubility and liquid handling principles described here are universally applicable to kinase or GPCR screens involving this lipophilic pharmacophore.

Scientific Rationale (The "Why" & "How")

The Target: Acetylcholinesterase (AChE)

Thiazolylpiperidines often act as dual-binding site inhibitors , spanning the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[1] This dual action is critical for preventing the aggregation of amyloid-


 plaques, a hallmark of Alzheimer's pathology.
  • Mechanism: The piperidine ring typically interacts with the CAS via cation-

    
     interactions, while the thiazole moiety extends to the PAS, providing additional selectivity and potency.
    
The Assay: Ellman’s Colorimetric Method

We utilize a modified Ellman’s assay. This method relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow anion 5-thio-2-nitrobenzoate (TNB), quantifiable at 412 nm.

  • Why this choice? It is robust, cost-effective for large libraries, and less prone to fluorescence interference (quenching) often seen with aromatic thiazole heterocycles.

Chemical Management: The Solubility Challenge

Critical Insight: Thiazolylpiperidines are often lipophilic (


). Poor solubility in aqueous buffers leads to precipitation, causing false negatives (loss of compound) or false positives (aggregate-based inhibition).
  • Solution: All stocks must be prepared in anhydrous DMSO. The final assay concentration of DMSO is strictly capped at 0.5% (v/v) to prevent enzyme denaturation while maintaining compound solubility.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the HTS campaign, from library preparation to data validation.

HTS_Workflow Library 1. Compound Library (10 mM in DMSO) Dilution 2. Intermediate Dilution (Buffer + 5% DMSO) Library->Dilution Dilute 1:20 Plating 3. Assay Plate Setup (384-well Clear Bottom) Dilution->Plating Transfer 5 µL Enzyme_Add 4. Enzyme Addition (AChE 0.05 U/mL) Plating->Enzyme_Add Add 20 µL Enzyme Incubation_1 5. Pre-Incubation (15 min @ 25°C) Enzyme_Add->Incubation_1 Substrate_Add 6. Substrate Addition (ATCh + DTNB) Incubation_1->Substrate_Add Add 25 µL Mix Readout 7. Kinetic Readout (Abs 412 nm, 0-10 min) Substrate_Add->Readout Analysis 8. Data Analysis (Z-Prime, % Inhibition) Readout->Analysis

Caption: Step-by-step HTS workflow for AChE inhibition screening. Color codes indicate process stages: Blue (Prep), Yellow (Handling), Red (Reagent Addition), Green (Detection), Grey (Analysis).

Detailed Protocol

Reagents & Buffers
ReagentConcentration (Stock)Final Assay Conc.Role
Phosphate Buffer 100 mM (pH 8.0)100 mMReaction Medium
AChE Enzyme 50 U/mL (in 1% BSA)0.05 U/mLTarget
ATCh (Substrate) 15 mM (in water)0.5 mMSubstrate
DTNB (Ellman's) 10 mM (in Buffer)0.33 mMColorimetric Agent
Donepezil 10 mM (in DMSO)1 µM (Positive Ctrl)Validation Control
Test Compounds 10 mM (in DMSO)10 µM (Screening)Thiazolylpiperidines
Equipment Settings
  • Plate Type: 384-well clear, flat-bottom polystyrene plates (e.g., Corning 3702).

  • Liquid Handler: Echo 650 (Acoustic) or Hamilton STAR (Tip-based).

  • Reader: Molecular Devices SpectraMax or PerkinElmer EnVision.

    • Mode: Absorbance (Kinetic).

    • Wavelength: 412 nm.

    • Reads: Every 60 seconds for 10 minutes.

Step-by-Step Procedure

Step 1: Compound Plating

  • Dispense 50 nL of 10 mM test compound stock into the assay plate (Source: DMSO Library).

  • Dispense 50 nL of DMSO into Columns 1 and 2 (High Control / Max Signal).

  • Dispense 50 nL of 10 mM Donepezil into Columns 23 and 24 (Low Control / Min Signal).

    • Note: Acoustic dispensing allows direct transfer, bypassing intermediate dilution steps if equipment permits.

Step 2: Enzyme Addition

  • Prepare Enzyme Solution : Dilute AChE stock to 0.1 U/mL in Phosphate Buffer (pH 8.0).

  • Dispense 25 µL of Enzyme Solution into all wells.

  • Centrifuge plate at 1000 rpm for 30 seconds to remove bubbles.

  • Incubate for 15 minutes at 25°C. This allows the thiazolylpiperidine to bind to the enzyme active site before substrate competition begins.

Step 3: Substrate Reaction

  • Prepare Substrate Mix : Combine ATCh (1.0 mM) and DTNB (0.66 mM) in Phosphate Buffer.

    • Why mix them? Premixing ensures simultaneous initiation of hydrolysis and color development.

  • Dispense 25 µL of Substrate Mix into all wells.

    • Final Volume: 50 µL.

    • Final DMSO: 0.1%.

Step 4: Detection

  • Immediately transfer to the plate reader.

  • Shake plate for 5 seconds (orbital).

  • Measure Absorbance (412 nm) kinetically for 10 minutes.

Data Analysis & Validation

Reaction Mechanism Visualization

Understanding the chemical readout is vital for troubleshooting false positives (e.g., compounds that react with DTNB directly).

Reaction_Mechanism ATCh Acetylthiocholine (Substrate) Thiocholine Thiocholine (Product) ATCh->Thiocholine Hydrolysis Acetate Acetate ATCh->Acetate AChE AChE (Enzyme) AChE->Thiocholine Catalysis TNB TNB Anion (Yellow - 412nm) Thiocholine->TNB Reaction DTNB DTNB (Reagent) DTNB->TNB

Caption: Mechanism of Ellman's Assay. Thiocholine production is the rate-limiting step measured by TNB accumulation.

Quality Control Metrics
  • Velocity (

    
    ):  Calculate the slope (OD/min) of the linear portion of the kinetic curve (minutes 2–8).
    
  • Percent Inhibition:

    
    
    
  • Z-Prime (

    
    ):  A robust assay must have 
    
    
    
    .
    
    
Troubleshooting & PAINS

Thiazolylpiperidines are generally stable, but be aware of:

  • Pan-Assay Interference Compounds (PAINS): Some thiazoles can act as Michael acceptors. Run a "No Enzyme" control (Compound + DTNB + Thiocholine) to check for direct reaction with DTNB.

  • Quenching: If a compound is yellow/orange, it may absorb at 412 nm. Use a "Compound Only" blank to subtract background absorbance.

References

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • Dighe, S. N., et al. (2016). "Recent updates on thiazolidin-4-one derivatives as potential cholinesterase inhibitors." European Journal of Medicinal Chemistry. (Provides structural context for thiazole-based inhibitors).

  • Zhang, J., et al. (2012). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. (The Z-Factor authority).

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

Sources

Method

Application Note: Optimizing Cell-Based Potency Assays for Novel Thiazole Kinase Inhibitors

Introduction & Scientific Rationale Thiazole derivatives represent a privileged scaffold in medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors (e.g., Dasatinib, Dabrafenib). Their pla...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Thiazole derivatives represent a privileged scaffold in medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors (e.g., Dasatinib, Dabrafenib). Their planar, aromatic structure allows for effective ATP-mimetic binding within the kinase hinge region. However, this same structural feature often confers high lipophilicity (LogP > 3.5) and poor aqueous solubility, creating significant challenges in cell-based assay development.

This Application Note provides a validated workflow for assessing the efficacy of a novel thiazole-based Tyrosine Kinase Inhibitor (TKI). Unlike generic protocols, this guide specifically addresses the "solubility cliff"—the tendency of thiazoles to precipitate in aqueous media, leading to false negatives in potency data.

Core Challenges Addressed:
  • Compound Precipitation: Thiazoles often "crash out" when transferred directly from 100% DMSO to cell media.

  • Edge Effects: Long-duration assays (72h) required for phenotypic changes are susceptible to evaporation.

  • Assay Interference: Avoiding colorimetric (MTT/MTS) assays, as thiazole scaffolds can sometimes exhibit redox activity that interferes with tetrazolium reduction. We utilize a luminescent ATP readout for superior signal-to-noise ratios.

Experimental Design Strategy

The Thiazole Dilution Workflow

To prevent precipitation, never pipet a high-concentration thiazole stock directly into the cell culture plate. You must use an intermediate dilution step.

The "200x" Rule: Prepare compound plates at 200x the final desired concentration in 100% DMSO.

  • Step 1: Serial dilution in 100% DMSO (Source Plate).

  • Step 2: Transfer to an "Intermediate Plate" containing culture media (1:20 dilution).

  • Step 3: Transfer from Intermediate Plate to Cell Plate (1:10 dilution).

  • Result: Final DMSO concentration is 0.5%, and the compound is introduced to aqueous media gradually.

Diagram: Assay Workflow

The following diagram illustrates the critical "Intermediate Plate" step to ensure solubility.

Thiazole_Assay_Workflow Stock Thiazole Stock (10 mM in DMSO) Source Source Plate (Serial Dilution in 100% DMSO) Stock->Source Dilute Inter Intermediate Plate (Media + 5% DMSO) Source->Inter Transfer 2µL into 38µL Media CellPlate Cell Assay Plate (Final: 0.5% DMSO) Inter->CellPlate Transfer 10µL into 90µL Cells Readout Luminescent Readout (ATP) CellPlate->Readout Incubate 72h + Add Reagent

Figure 1: Step-wise dilution workflow designed to maintain thiazole solubility in aqueous media.

Pre-Assay Optimization: Cell Parameters

Before testing the compound, you must validate the biological system.

Cell Seeding Density Optimization

Kinase inhibitors are often cytostatic (halting growth) rather than cytotoxic (killing immediately). Therefore, cells must be in the exponential growth phase for the entire 72-hour duration.[1] Over-confluent cells undergo contact inhibition, downregulating the kinase targets (e.g., EGFR, VEGFR) and rendering the drug ineffective (False Negative).

Protocol:

  • Seed cells at 500, 1000, 2000, 4000, and 8000 cells/well in a 96-well plate (white opaque).

  • Incubate for 72 hours (mock treatment with 0.5% DMSO).

  • Measure ATP luminescence.

  • Selection Criteria: Choose the density that falls in the linear portion of the signal curve and results in ~80% confluency at T=72h.

DMSO Tolerance Test

Thiazoles require DMSO, but DMSO >0.5% can induce apoptosis or membrane porosity.

  • Treat cells with a DMSO titration (0.1% to 2.0%).

  • Determine the "No Observed Effect Level" (NOEL).

  • Standard: For most cancer lines (A549, HCT116), keep final DMSO ≤ 0.5%.

Protocol 1: Dose-Response Viability Assay (IC50)

Objective: Determine the half-maximal inhibitory concentration (IC50) using an ATP-based luminescent assay (e.g., CellTiter-Glo).

Materials:

  • Target Cell Line (e.g., A549 for EGFR-targeting thiazoles).

  • Assay Media (RPMI/DMEM + 10% FBS).

  • 384-well or 96-well white opaque plates (prevents signal bleed-through).

  • Thiazole Compound Stock (10 mM).

  • Control: Staurosporine (1 mM) as a kill control.

Step-by-Step Procedure:

  • Cell Seeding (T=0h):

    • Harvest cells and dilute to the optimized density (e.g., 2,000 cells/well in 90 µL).

    • Dispense into white plates.

    • Critical: Spin down plates (1000 rpm, 1 min) to settle cells.

    • Incubate overnight at 37°C/5% CO2 to allow attachment.

  • Compound Preparation (T=24h):

    • Perform the Intermediate Dilution (see Section 2.1).

    • Prepare an 8-point dose curve (e.g., 10 µM down to 0.1 nM, 1:3 dilutions).

  • Treatment:

    • Add 10 µL of compound from the Intermediate Plate to the 90 µL of cells.

    • Include High Control: Cells + 0.5% DMSO (0% Inhibition).

    • Include Low Control: Cells + Staurosporine (100% Inhibition).

  • Incubation:

    • Incubate for 72 hours.

    • Tip: Use a "breathable" plate seal or fill edge wells with PBS to minimize evaporation (Edge Effect).

  • Readout (T=96h):

    • Equilibrate plate and ATP reagent to Room Temperature (RT) for 30 mins.

    • Add ATP reagent (equal volume to media, e.g., 100 µL).

    • Orbitally shake for 2 minutes (lyses cells).

    • Incubate 10 mins at RT (stabilizes signal).

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Protocol 2: Target Engagement (Mechanism of Action)

Efficacy data (IC50) is meaningless without proof that the thiazole actually inhibited the specific kinase.

Diagram: Hypothetical Signaling Pathway The diagram below visualizes the expected blockade of the MAPK pathway by the thiazole inhibitor.

Signaling_Pathway Thiazole Thiazole Compound RTK Receptor Tyrosine Kinase (Target) Thiazole->RTK Inhibits RAS RAS-GTP RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Proliferation Signal) ERK->pERK Phosphorylation

Figure 2: Mechanism of Action. The thiazole inhibits the RTK, preventing downstream phosphorylation of ERK.

Western Blot Validation:

  • Treat cells with Thiazole at IC90 concentration for 2–6 hours.

  • Lyse cells (RIPA buffer + Phosphatase Inhibitors).

  • Blot for Phospho-ERK1/2 vs. Total ERK1/2 .

  • Success Criteria: Significant reduction in p-ERK band intensity compared to DMSO control.

Data Analysis & Quality Control

Calculating Z-Factor

To ensure the assay is robust enough for screening, calculate the Z-factor using your High (DMSO) and Low (Staurosporine) controls.



  • 
    : Standard Deviation of Positive/Negative controls.[2]
    
  • 
    : Mean of Positive/Negative controls.
    
  • Target: Z-factor > 0.5 is excellent; < 0.0 is unacceptable.

IC50 Curve Fitting

Normalize data to Percent Control:



Fit using a 4-Parameter Logistic (4PL)  non-linear regression model.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Variability (CV > 10%) Pipetting error or Edge Effects.Use automated dispensing; fill outer wells with PBS; check cell suspension uniformity.
Low Signal Window Cell density too low or ATP reagent degraded.Increase seeding density (within linear range); use fresh ATP reagent.
Precipitation in Wells "Solubility Cliff" exceeded.Do not skip the Intermediate Plate step. Check compound solubility in PBS via nephelometry.
Flat Dose Response Compound degradation or cell resistance.Thiazoles can be light-sensitive; protect from light. Verify cell line target expression.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Cell-Based Assays. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[2] Journal of Biomolecular Screening. Available at: [Link]

  • Gomase, V. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles.[3] RSC Advances. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the synthesis of thiazolylpiperidine compounds

Welcome to the comprehensive support center for the synthesis of thiazolylpiperidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive support center for the synthesis of thiazolylpiperidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of this important heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.

I. Troubleshooting Guide: Reaction Optimization & Execution

This section addresses prevalent issues encountered during the core synthetic steps of thiazolylpiperidine formation, focusing on the widely used Hantzsch thiazole synthesis and related methodologies.

Issue 1: Low or No Yield in Hantzsch Thiazole Synthesis

Question: My Hantzsch reaction between an α-haloketone and a piperidine-containing thioamide is resulting in a very low yield or primarily unreacted starting materials. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in Hantzsch synthesis are a frequent challenge and can stem from several factors, ranging from reactant purity to suboptimal reaction conditions.[1] A systematic approach to troubleshooting is crucial.

Causality & Optimization Strategy:

  • Reactant Quality:

    • α-Haloketone Instability: α-Haloketones can be lachrymatory and unstable. Ensure they are fresh or have been stored properly under inert atmosphere and protected from light. Purity should be confirmed by NMR before use.

    • Thioamide Purity: The piperidine-thioamide or thiourea starting material must be pure. Impurities can interfere with the cyclization. Recrystallize or purify by column chromatography if necessary.

  • Reaction Conditions:

    • Solvent Choice: The polarity of the solvent is critical. While ethanol is commonly used, its nucleophilicity can sometimes lead to side reactions.[2] Consider exploring less nucleophilic, polar aprotic solvents like DMF or DMSO.[2] In some cases, greener options like water or solvent-free conditions with microwave irradiation have proven effective.[3][4]

    • Temperature Control: The initial condensation is often exothermic.[5] Lack of temperature control, especially on a larger scale, can lead to decomposition and side product formation.[5] A controlled, slow addition of the α-haloketone is recommended. While refluxing is common, some reactions benefit from being run at room temperature for a longer duration.[6]

    • Base/Acid Catalysis: The Hantzsch synthesis can be sensitive to pH. While often run under neutral or slightly basic conditions to facilitate nucleophilic attack, some variations may benefit from a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2] Conversely, acidic conditions can sometimes promote the formation of isomeric impurities.[1]

  • Stoichiometry: Ensure an accurate 1:1 molar ratio of the α-haloketone and the thioamide. An excess of either reactant can complicate purification and may not improve the yield.

Experimental Protocol: Optimization of Hantzsch Thiazole Synthesis
  • Reactant Purity Check: Before starting, analyze both the α-haloketone and the piperidine thioamide by ¹H NMR to ensure >95% purity.

  • Solvent Screening (Small Scale): Set up parallel reactions (50-100 mg scale) in different solvents (e.g., Ethanol, Isopropanol, DMF, Acetonitrile).

  • Reaction Setup: To a solution of the piperidine thioamide (1.0 eq) in the chosen solvent, add the α-haloketone (1.0 eq) dropwise at 0 °C.

  • Temperature Screening: Allow one set of parallel reactions to stir at room temperature and another set to reflux.

  • Monitoring: Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC).[7] A typical eluent system is a mixture of ethyl acetate and hexane.[7]

  • Work-up: Once the limiting reagent is consumed (as indicated by TLC), quench the reaction, perform an aqueous work-up, and extract the product.

  • Analysis: Compare the crude yields and purity to identify the optimal conditions before proceeding to a larger scale.

Issue 2: Formation of Multiple Products & Side Reactions

Question: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions and how can I suppress them?

Answer: Side product formation is often linked to the reactivity of the intermediates and starting materials.

Common Side Reactions & Mitigation:

  • Isomer Formation: Under certain conditions, particularly acidic ones, the formation of 2-imino-2,3-dihydrothiazole isomers can occur.[1] Maintaining neutral or slightly basic conditions can often minimize this.

  • Over-alkylation: The nitrogen on the newly formed thiazole ring or the piperidine nitrogen can be susceptible to alkylation by the α-haloketone starting material, especially if a strong base is used. Using exact stoichiometry and avoiding overly harsh basic conditions can prevent this.

  • Piperidine Ring Reactivity: The piperidine nitrogen is a nucleophilic center.[8] If it is not part of the thioamide (e.g., a piperidinyl substituent on another part of the molecule), it may require a protecting group to prevent it from competing in the reaction.

Visualization: Hantzsch Synthesis Troubleshooting Flow

start Low Yield in Hantzsch Synthesis check_purity Check Purity of Starting Materials (α-haloketone, thioamide) start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_stoichiometry Verify Stoichiometry start->check_stoichiometry purify Purify Starting Materials check_purity->purify Impure? solvent Solvent Screening (EtOH, DMF, MeCN) optimize_conditions->solvent temperature Temperature Control (RT vs. Reflux) optimize_conditions->temperature catalyst pH/Catalyst (Base/Acid) optimize_conditions->catalyst rerun Re-run Reaction with Optimized Conditions check_stoichiometry->rerun Incorrect? Adjust solvent->rerun temperature->rerun catalyst->rerun purify->rerun

Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.

II. FAQs: Protecting Groups, Purification, and Scale-Up

Protecting Groups

Q1: When is it necessary to use a protecting group on the piperidine nitrogen?

A1: A protecting group is essential when the piperidine nitrogen is not the intended nucleophile in a key reaction step. For example, if you are performing a reaction on a substituent of the piperidine ring, the piperidine nitrogen itself can act as a competing nucleophile or base. The tert-butoxycarbonyl (Boc) group is a very common choice as it is stable under many reaction conditions but can be easily removed with mild acid (e.g., TFA).[9][10]

Q2: Which protecting group should I choose for the piperidine nitrogen?

A2: The choice depends on the overall synthetic strategy.

Protecting GroupAbbreviationIntroduction ReagentRemoval ConditionsKey Advantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OTrifluoroacetic acid (TFA), HClStable to bases, hydrogenolysis. Widely used.[9]
BenzyloxycarbonylCbz or ZBenzyl chloroformateH₂/Pd (Hydrogenolysis), HBr/AcOHStable to mild acid/base. Orthogonal to Boc.[9]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSu20% Piperidine in DMFBase-labile. Common in peptide synthesis.[9][11]

Table 1: Common Protecting Groups for Piperidine Nitrogen.

Purification Challenges

Q3: My thiazolylpiperidine product is difficult to purify by column chromatography. It is streaking badly on the silica gel column. What can I do?

A3: The basic nitrogen of the piperidine and potentially the thiazole ring can interact strongly with the acidic silica gel, causing streaking and poor separation. To mitigate this, you can add a small amount of a basic modifier to your eluent system. Adding 0.5-1% triethylamine or a few drops of concentrated ammonium hydroxide to the solvent system often resolves this issue by neutralizing the acidic sites on the silica.[12]

Q4: My product seems to be decomposing on the silica gel column. Are there alternative purification methods?

A4: If your compound is unstable on silica, consider alternative purification techniques.

  • Recrystallization: This is an effective method for purifying solid compounds and avoids interaction with stationary phases.[7]

  • Preparative HPLC: Reverse-phase HPLC (e.g., C18) is an excellent alternative, especially for polar compounds. The mobile phases (typically acetonitrile/water or methanol/water with TFA or formic acid) are less harsh than silica gel.

  • Neutral Alumina Chromatography: Switching to a neutral or basic alumina stationary phase can be a good alternative for base-sensitive compounds.

Scale-Up Considerations

Q5: I successfully synthesized my compound on a 100 mg scale, but the yield dropped significantly when I tried a 10 g scale-up. What went wrong?

A5: A drop in yield upon scale-up is a common problem, often related to mass and heat transfer issues.[5]

  • Mixing: Inefficient mixing in larger reactors can create localized "hot spots" or areas of high reactant concentration, which can promote side reactions. A switch from a magnetic stirrer to a mechanical overhead stirrer is necessary for larger volumes.[5]

  • Exothermic Control: The Hantzsch synthesis can be exothermic.[5] What is easily dissipated in a small flask can lead to a temperature spike in a large reactor, causing decomposition. Implement controlled, slow addition of one reactant to the other, possibly with external cooling, to maintain the optimal temperature.[5]

  • Work-up and Isolation: Procedures that are simple on a small scale, like extractions in a separatory funnel, can become cumbersome and less efficient at a larger scale, leading to physical loss of product. Ensure your extraction and filtration methods are scalable.

Visualization: Logic for Scale-Up Issues

start Yield Drop on Scale-Up mixing Evaluate Mixing Efficiency start->mixing heat Assess Heat Transfer start->heat workup Review Work-up & Isolation start->workup stirrer Switch to Mechanical Stirrer mixing->stirrer addition Implement Controlled Reagent Addition heat->addition cooling Use External Cooling Bath heat->cooling scalable_proc Adapt to Scalable Procedures workup->scalable_proc

Caption: Key considerations for troubleshooting scale-up synthesis.

III. Alternative Synthetic Strategies

Q6: Are there alternatives to the Hantzsch synthesis for creating the thiazole ring?

A6: Yes, while Hantzsch is the most common, other named reactions can be employed to synthesize the thiazole core.

  • Cook-Heilbron Synthesis: This method utilizes α-aminonitriles as starting materials which react with agents like carbon disulfide.[13]

  • Gabriel Synthesis: This classic method involves the reaction of an acylamino-ketone with a phosphorus pentasulfide.[7]

  • Modified Gewald Reaction: Certain substrates can undergo a Gewald-type reaction to form thiazoles, although this is more commonly used for thiophene synthesis.[14]

These alternative routes can be valuable if the required starting materials for the Hantzsch synthesis are unavailable or if it is failing for your specific substrate.[7]

References

  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Azetidinyl-Thiazole Compounds. BenchChem.
  • Geronikaki, A., Hadjipavlou-Litina, D., Chatziopoulos, C., & Soloupis, G. (2003). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules, 8(5), 472-479.
  • Hussein, W., & Zitouni, G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem, 2(2), 52-55.
  • O'Brien, C. J., & Tellez, J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2338-2364.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Hussein, W., & Turan-Zitouni, G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem, 2(2), 52-55.
  • Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Annals of the College of Medicine, Mosul, 42(2), 163-174.
  • 2H-Thiazolo[4,5-d][5][15][16]triazole: synthesis, functionalization, and application in scaffold-hopping. (2024). Royal Society of Chemistry.

  • Recent Development in the Synthesis of Thiazoles | Request PDF. (n.d.).
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Journal of Survey in Fisheries Sciences.
  • Kumar, S., & Kumar, R. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(52), 32961-32965.
  • Wang, Z., et al. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Chinese Chemical Letters, 30(1), 125-128.
  • BenchChem. (2025). Troubleshooting low yield in N3-peptide synthesis. BenchChem.
  • Procter, D. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 98-103.
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
  • Protecting groups in organic synthesis + H2O. (n.d.).
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bulletin of Environment, Pharmacology and Life Sciences.
  • Scalable Synthesis of Thiazole Peptide Macrocycles. (2021). Thieme Chemistry.
  • BenchChem. (2025).
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
  • Wang, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(8), 2915.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. r/chemistry.
  • Fun, H.-K., et al. (2017).
  • Singh, R. P., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 679-682.
  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3939.
  • Fairlie, D. P., & West, M. L. (2017). Thiazoles in Peptides and Peptidomimetics. The University of Queensland.
  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • Al-Zoubi, R. M., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8031.
  • Retrosynthesis of piperazine-thiazoles via Hantzsch cyclization and... (n.d.).
  • PROTECTING GROUPs.pptx. (n.d.).
  • Quann, K., et al. (2016). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3588.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • BenchChem. (n.d.). common challenges in working with piperidine-based compounds. BenchChem.
  • Kumar, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1083.
  • Venkatesh, P. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
  • BenchChem. (2025). "optimization of Hantzsch thiazole synthesis reaction conditions". BenchChem.
  • Rossignol, J.-F., et al. (2022). Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. ACS Omega, 7(38), 34449-34456.
  • Geronikaki, A., et al. (2003). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules, 8(5), 472-479.

Sources

Optimization

Optimizing reaction conditions for the synthesis of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol

Technical Support Center: Synthesis of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol Executive Summary & Route Selection User Query: "I need to synthesize (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol. Should I u...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol

Executive Summary & Route Selection

User Query: "I need to synthesize (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol. Should I use direct alkylation with the halide or reductive amination?"

Technical Response: For the synthesis of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol , we strongly recommend Reductive Amination (Route A) over Direct Alkylation (Route B).

The target molecule features a sterically demanding secondary alkyl group attached to the piperidine nitrogen. The electrophile required for alkylation, 2-(1-haloethyl)thiazole, is prone to E2 elimination, leading to the formation of 2-vinylthiazole side products rather than the desired substitution product. Reductive amination using Titanium(IV) isopropoxide circumvents this issue and offers higher chemoselectivity.

Decision Matrix: Route Selection

RouteSelection Start Target: (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol Choice Choose Strategy Start->Choice RouteA Route A: Reductive Amination (Recommended) Choice->RouteA High Purity/Yield RouteB Route B: Direct Alkylation (High Risk) Choice->RouteB Reagent Availability ReagentsA Reagents: 2-Acetylthiazole + Piperidin-3-ylmethanol + Ti(OiPr)4 RouteA->ReagentsA ReagentsB Reagents: 2-(1-Haloethyl)thiazole + Piperidin-3-ylmethanol + Base RouteB->ReagentsB OutcomeA Mechanism: Imine formation -> Reduction Risk: Low Yield: High (>75%) ReagentsA->OutcomeA OutcomeB Mechanism: SN2 Substitution Risk: High (E2 Elimination) Side Product: 2-Vinylthiazole ReagentsB->OutcomeB

Figure 1: Decision tree comparing synthetic pathways. Route A is preferred due to the instability of the alkyl halide precursor in Route B.

Recommended Protocol: Ti(IV)-Mediated Reductive Amination[1]

Context: Thiazolyl ketones are less electrophilic than standard ketones due to the electron-rich nature of the heterocycle. Standard reductive amination (NaBH(OAc)₃/AcOH) often stalls at the hemiaminal stage. We utilize Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid and water scavenger to drive imine formation [1].[1]

Step-by-Step Methodology
StepOperationCritical Parameter
1 Complexation Mix 2-acetylthiazole (1.0 eq) and piperidin-3-ylmethanol (1.1 eq) in neat Ti(OiPr)₄ (2.0 eq). Do not add solvent yet.
2 Imine Formation Stir at ambient temperature for 6–12 hours under Argon.
3 Dilution Dilute the viscous mixture with anhydrous Ethanol or Methanol (5–10 mL/mmol).
4 Reduction Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise. (Caution: Exothermic).
5 Work-up Quench with 1N NaOH or NH₄OH. A white precipitate (TiO₂) will form. Filter through Celite.
Troubleshooting Guide (FAQ)

Q: The reaction mixture turned into a solid gel during Step 1. Is it ruined? A: No. This is normal. Ti(OiPr)₄ acts as both solvent and reagent. If the stirring stops due to viscosity, you may add a minimal amount of THF (0.5 mL), but neat conditions drive the equilibrium faster.

Q: I see a new spot on TLC, but the mass spec shows M+16 (Oxygen insertion). A: This is likely the N-oxide . Thiazoles are susceptible to oxidation if the work-up is too oxidative or if peracids were used. Ensure you are using NaBH₄ (borohydride), not cyanoborohydride in the presence of oxidants.

Q: Why use NaBH₄ instead of NaBH(OAc)₃? A: While NaBH(OAc)₃ is standard for aldehydes, the titanium-imine complex formed here is sterically bulky. NaBH₄ is a smaller nucleophile and reduces the pre-formed imine rapidly. The Ti(IV) species prevents the direct reduction of the ketone by NaBH₄ [2].

Alternative Route: Alkylation (And Why It Fails)

User Query: "I only have 2-(1-chloroethyl)thiazole. Can I just mix it with the amine and base?"

Technical Response: You can attempt this, but you will likely encounter "The Vinyl Problem."

Mechanism of Failure: The thiazole ring is electron-withdrawing (similar to pyridine). The proton at the


-position of the ethyl group is acidic. In the presence of a base (TEA, DIPEA, or K₂CO₃), the alkyl halide undergoes E2 elimination  to form 2-vinylthiazole  faster than the sterically hindered secondary amine can perform an SN2 attack.

Optimization for Alkylation (If you must use this route):

  • Solvent: Use Acetonitrile (MeCN) (polar aprotic, favors SN2).

  • Base: Use a mild inorganic base like NaHCO₃ or K₂CO₃ . Avoid strong organic bases (DIPEA/TEA) which promote elimination.

  • Temperature: Keep strictly at Room Temperature . Heating promotes elimination.

Data Comparison: Yields by Method
MethodReagentsPrimary Side ProductTypical Yield
Reductive Amination Ti(OiPr)₄ / NaBH₄Unreacted Ketone78-85%
Standard Alkylation DIPEA / DMF / 80°C2-Vinylthiazole< 20%
Optimized Alkylation K₂CO₃ / MeCN / RT2-Vinylthiazole40-50%

Purification & Analysis

User Query: "My product is stuck on the baseline of the silica column."

Technical Response: The product contains a basic tertiary amine and a polar primary alcohol. It interacts strongly with acidic silanols on silica gel.

Purification Protocol:

  • Pre-treat Silica: Slurry the silica gel in Hexanes with 1% Triethylamine (TEA) before loading the column. This neutralizes the acidic sites.

  • Eluent System: Use DCM : MeOH : NH₄OH (90 : 9 : 1) . The ammonia is critical to keep the amine free-based and moving.

  • Alternative: Use Amine-functionalized silica cartridges if available.

Analytical Checkpoint (NMR):

  • Thiazole Protons: Look for two doublets (or broad singlets) around 7.2 - 7.8 ppm .

  • Chiral Center: The methine proton (-CH (CH₃)-N) should appear as a quartet around 3.8 - 4.2 ppm .

  • Diastereomers: Since the piperidine has a chiral center (C3) and the new ethyl linkage creates a second chiral center, you will obtain a mixture of diastereomers (approx 1:1) unless you used enantiopure starting materials and chiral reduction catalysts. Expect complex splitting in the aliphatic region.

Reaction Mechanism Visualization

Mechanism Reactants 2-Acetylthiazole + Piperidin-3-ylmethanol TiComplex Titanium-Hemiaminal Complex Reactants->TiComplex Ti(OiPr)4 Dehydration Imine Activated Imine (Ti-Coordinated) TiComplex->Imine - TiO2 / H2O Reduction Hydride Attack (NaBH4) Imine->Reduction NaBH4 0°C Product Final Amine (Diastereomeric Mix) Reduction->Product Hydrolysis

Figure 2: Mechanistic flow of the Titanium-mediated reductive amination. Ti(IV) acts as a Lewis acid to activate the ketone and a water scavenger to push equilibrium.[1]

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2] The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination.[3][2] Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2206. Link

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link

Sources

Troubleshooting

Improving the yield and purity of a novel heterocyclic compound synthesis

Technical Support Center: Heterocyclic Synthesis Optimization Ticket ID: HET-OPT-2026-X9 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocyclic Synthesis Optimization Ticket ID: HET-OPT-2026-X9 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive Guide to Yield & Purity Enhancement for Novel Heterocycles

Introduction: The "Novelty" Paradox

Welcome to the Technical Support Center. Developing novel heterocyclic scaffolds presents a unique paradox: the lack of literature precedent means you are often flying blind, yet the demand for high purity (for biological assays) and yield (for scale-up) is non-negotiable.

This guide moves beyond basic organic chemistry. We are not just "running reactions"; we are engineering molecular assembly. Below, you will find a modular troubleshooting system designed to isolate variables and systematically elevate your process metrics.

Module 1: Upstream Optimization (The Reaction)

Core Philosophy: Stop guessing. Use Design of Experiments (DoE) . Traditional "One-Variable-At-a-Time" (OVAT) optimization is inefficient and often misses interaction effects (e.g., how temperature changes the optimal catalyst loading). For novel heterocycles, where reaction kinetics are unknown, DoE is the only rigorous path to the global maximum [1].

Troubleshooting Reaction Stagnation

Q: My reaction stalls at 60% conversion regardless of time. Adding more catalyst doesn't help. A: This is likely Catalyst Deactivation or Product Inhibition , not just slow kinetics.

  • Diagnosis:

    • The "Spike" Test: Add fresh starting material to the stalled reaction. If it converts, your catalyst is active (product inhibition is unlikely). If it doesn't, your catalyst is dead.

    • The "Poison" Check: Heterocycles (especially pyridines, imidazoles, and thio-ethers) are notorious for coordinating to metal centers (Pd, Cu, Ni), effectively poisoning the catalyst [2].

  • Solution Protocol:

    • Ligand Switching: Move to bulky, electron-rich ligands (e.g., Buchwald biaryl phosphines like XPhos or BrettPhos) that create steric bulk, preventing the heterocyclic product from binding to the metal center.

    • Scavenger Additives: For Lewis-basic heterocycles, adding a mild Lewis acid (e.g., MgCl2) can sometimes sequester the product without inhibiting the catalyst.

Visualizing the Optimization Logic

The following diagram outlines a systematic decision tree for reaction optimization, moving from screening to kinetic profiling.

OptimizationWorkflow Start Reaction Stalled / Low Yield Screen High-Throughput Screen (HTS) (Solvent/Base/Catalyst) Start->Screen Analyze Analyze Conversion vs. Impurity Profile Screen->Analyze Branch1 Low Conversion Clean Profile Analyze->Branch1 Branch2 High Conversion Messy Profile Analyze->Branch2 Action1 Kinetic Issue: Increase Temp/Conc Change Catalyst Branch1->Action1 Action2 Stability Issue: Lower Temp Degas Solvents Branch2->Action2 DoE Design of Experiments (DoE) (Interaction Effects) Action1->DoE Action2->DoE Scale Scale-Up Validation DoE->Scale

Figure 1: Systematic workflow for diagnosing and optimizing reaction performance using HTS and DoE principles.

Module 2: Midstream Isolation (The Workup)

The Challenge: Novel heterocycles are often amphoteric or highly polar, making them "water-loving." Standard EtOAc/Water extractions often result in zero yield because the product stays in the aqueous phase.

Strategic Phase Separation

Q: I see my product in the LCMS of the reaction, but it disappears after aqueous workup. A: Your product likely partitioned into the aqueous layer or precipitated as an emulsion.

Protocol: The "Salting Out" & Polar Extraction System Do not rely on standard extraction solvents. Use the Dielectric Tuning method:

Solvent SystemPolarity IndexBest For...Protocol Note
DCM / MeOH (9:1) HighPolar amines, amidesThe "Go-To" for polar heterocycles.
CHCl3 / IPA (3:1) Very HighAmphoteric compounds, zwitterionsExcellent for pulling compounds from water [3].
n-BuOH ExtremeWater-soluble heterocyclesHigh boiling point (117°C); requires strong rotovap/azeotrope.
EtOAc (Standard) MediumLipophilic heterocyclesOften fails for novel polar scaffolds.

The "Emulsion Breaker" Technique: Heterocycles often form stable emulsions due to their surfactant-like properties (polar head, lipophilic tail).

  • Saturate: Add solid NaCl until the aqueous layer is saturated (brine). This increases the ionic strength, forcing organics out ("Salting Out").

  • Filter: If an emulsion persists, filter the entire biphasic mixture through a pad of Celite . The solid particulate stabilizing the emulsion often gets trapped, breaking the phases.

Module 3: Downstream Purification (The Purity)

The Challenge: Basic nitrogen heterocycles (pyridines, piperidines) interact with the acidic silanols on silica gel, causing "streaking" (tailing) and poor separation.

Chromatography Solutions

Q: My compound streaks on the column and co-elutes with impurities. A: You need to mask the silanol activity or switch the stationary phase.

Option A: The Mobile Phase Modifier Add 1-5% Triethylamine (TEA) or 1% NH4OH to your mobile phase (e.g., DCM/MeOH + 1% NH4OH).

  • Mechanism: The amine additive competitively binds to the acidic silanol sites on the silica, allowing your heterocyclic product to elute freely as a sharp band [4].

Option B: Stationary Phase Switching If modifiers fail, the polarity mismatch is too high.

  • Amino-Silica (NH2-SiO2): Pre-functionalized silica that is basic. Ideal for acid-sensitive heterocycles.

  • Reverse Phase (C18): For highly polar compounds that barely move on normal silica. Run a water/acetonitrile gradient with 0.1% Formic Acid.

Visualizing Purification Decisions

PurificationTree Crude Crude Mixture Solubility Solubility Check Crude->Solubility NonPolar Soluble in Hex/EtOAc Solubility->NonPolar Polar Soluble in DCM/MeOH Solubility->Polar VeryPolar Water Soluble (DMSO/MeOH) Solubility->VeryPolar NormalPhase Normal Phase SiO2 NonPolar->NormalPhase ModifiedSiO2 SiO2 + 1% Et3N or Amino-Silica Polar->ModifiedSiO2 Basic N? ReversePhase Reverse Phase (C18) H2O/ACN + 0.1% FA VeryPolar->ReversePhase

Figure 2: Decision matrix for selecting the appropriate chromatography method based on solubility and basicity.

Frequently Asked Questions (FAQ)

Q: My product is an oil and I need a solid for stability. How do I force crystallization? A: Novel heterocycles often resist crystallization due to conformational flexibility.

  • Salt Formation: Dissolve the oil in Et2O and bubble HCl gas or add a solution of oxalic acid. The ionic lattice of a salt is much more likely to crystallize than the free base.

  • Trituration: Dissolve in a minimum amount of "good" solvent (DCM), then slowly add a "bad" solvent (Pentane/Hexane) with vigorous stirring. This crashes out the solid.

Q: I suspect my product is decomposing on the silica column. A: Some electron-rich heterocycles (e.g., pyrroles, furans) are acid-sensitive.

  • Test: Run a 2D TLC. Spot the compound, run it up, turn the plate 90 degrees, and run it again. If you see new spots off the diagonal, the silica is degrading your compound.

  • Fix: Use Neutral Alumina instead of silica, or deactivate your silica by flushing the column with 5% TEA in Hexane before loading your sample.

Q: How do I improve Reaction Mass Efficiency (RME) for green chemistry metrics? A: RME accounts for yield and atom economy.

  • Avoid Protecting Groups: Every protection/deprotection step destroys RME. Design routes that tolerate functional groups (chemoselectivity).

  • Telescoping: Perform multiple steps in one pot (cascade reactions) to eliminate workup solvents and isolation losses [5].

References

  • Weissman, S. A., & Anderson, N. G. (2015). Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. Organic Process Research & Development. Link

  • BenchChem Technical Support.[1] (2025).[1][2][3] Troubleshooting Guide for the Synthesis of Heterocyclic Compounds. BenchChem. Link

  • University of Rochester, Dept. of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Laboratory Techniques. Link

  • Reddit ChemPros Community. (2023).[4] Purification of strong polar and basic compounds. r/Chempros. Link

  • Constable, D. J. C., et al. (2002). Metrics to 'green' chemistry—which are the best? Green Chemistry. Link

Sources

Optimization

Troubleshooting poor solubility of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol in assays

Executive Summary & Structural Diagnosis You are encountering solubility issues with (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol . Based on its chemical structure, this molecule presents a classic "pH-dependent sol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Diagnosis

You are encountering solubility issues with (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol . Based on its chemical structure, this molecule presents a classic "pH-dependent solubility cliff" often overlooked in standard neutral-buffer assays.

The Molecule at a Glance:

  • Core Scaffold: Piperidine (Tertiary Amine).

  • Side Chain: Thiazole (Aromatic Heterocycle).

  • Polar Handle: Methanol (Primary Alcohol).

The Root Cause: The piperidine nitrogen is a basic center (Calculated pKa


 9.5–10.0). In your DMSO stock, the compound is dissolved.[1][2][3][4][5][6] However, upon dilution into a standard physiological buffer (pH 7.4), the equilibrium shifts toward the neutral (uncharged) species . While the methanol group adds some polarity, the lipophilic thiazole-ethyl-piperidine core likely drives the LogD (distribution coefficient) up, causing the neutral species to aggregate or precipitate—a phenomenon known as "crashing out."

Module 1: The "Crash" Phenomenon (Root Cause Analysis)

The most common failure mode is Kinetic Precipitation during the dilution step. When a hydrophobic compound in DMSO is rapidly introduced to an aqueous buffer, it creates a local supersaturated zone.

Visualization: The Precipitation Mechanism

The following diagram illustrates why your compound precipitates during the transition from Stock to Assay.

precipitation_mechanism cluster_0 DMSO Stock (10 mM) cluster_1 Dilution Step cluster_2 Assay Well (pH 7.4) Stock Solubilized Compound (Molecular Dispersion) Mixing Rapid Mixing with Buffer (High Water Content) Stock->Mixing Shock Solvent Shock (DMSO < 1%) Mixing->Shock Neutral Neutral Species Formation (Deprotonation of Piperidine) Shock->Neutral pH > pKa Agg Nano-Aggregates (Colloidal Formulation) Neutral->Agg Hydrophobic Effect Soluble Stable Assay Signal Neutral->Soluble If Conc < Solubility Limit Precip Macroscopic Precipitation (Brick Dust) Agg->Precip Time > 30 mins

Figure 1: Kinetic precipitation pathway. The critical failure point is the 'Shock' phase where the solvent capacity drops below the compound's requirement before equilibrium can be established.

Module 2: Troubleshooting Protocols

Issue 1: "My compound precipitates immediately upon adding buffer."

Diagnosis: Kinetic Solubility Failure. Solution: Use an Intermediate Dilution Step .

Directly pipetting 100% DMSO stock into aqueous buffer causes a violent polarity shift.

Correct Protocol (The "Step-Down" Method):

  • Prepare Stock: Start with 10 mM in anhydrous DMSO.

  • Intermediate Plate: Dilute compound 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% Water or 50% PEG400).

    • Result: 1 mM concentration in 50% organic solvent.

  • Final Assay Plate: Transfer from the Intermediate Plate to your assay buffer.

    • Why this works: You reduce the "solvent shock," allowing the molecules to hydrate gradually rather than crashing out instantly.

Issue 2: "The assay signal is erratic or decays over time."

Diagnosis: Aggregation-based Interference.[7] Solution: Add a non-ionic surfactant.

Thiazole-piperidine derivatives often form colloidal aggregates that sequester enzymes or scatter light, leading to false positives/negatives.

Protocol: Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer before adding the compound.

  • Mechanism: Surfactants disrupt the formation of colloidal aggregates, stabilizing the monomeric (active) form of the molecule.

Issue 3: "Solubility is fine at pH 5.0 but fails at pH 7.4."

Diagnosis: pKa-driven insolubility. Solution: Salt Selection or Buffer Modification.[8]

As established, the piperidine is basic. At pH 7.4, it is largely neutral.

Protocol (Buffer Optimization): If your assay tolerates it, slightly lower the pH or increase the ionic strength cautiously (though high salt can sometimes induce "salting out," for amines, ensuring protonation is more critical).

ParameterRecommendationReason
Buffer pH 7.0 - 7.2Keeping pH closer to 7.0 increases the protonated fraction (cationic), drastically improving solubility compared to pH 7.5+.
Salt (NaCl) < 100 mMHigh ionic strength reduces the solubility of organic molecules ("Salting Out"). Keep salt low if possible.
Carrier 0.5% BSAAlbumin can bind and solubilize lipophilic compounds, acting as a reservoir. Note: Verify this doesn't sequester your compound from the target.

Module 3: Stock Management (The Silent Killer)

Question: "My stock solution is cloudy even before dilution. Why?" Answer: DMSO is hygroscopic (absorbs water from air).

If your DMSO stock has absorbed even 5-10% water from the atmosphere, the solubility of your thiazole compound drops exponentially.

The "Dry-Stock" Protocol:

  • Visual Check: Thaw your DMSO stock. Is it clear? If cloudy, sonicate at 37°C for 10 minutes.

  • Storage: Store in single-use aliquots to prevent freeze-thaw cycles.

  • Vessel: Use polypropylene (PP) or cyclic olefin copolymer (COC) plates/tubes. Avoid polystyrene for long-term storage as DMSO can leach plasticizers.

  • Hydration Check: If the compound refuses to redissolve, it may have formed a stable hydrate crystal. You must re-make the stock using fresh, anhydrous DMSO.

Module 4: Decision Tree for Assay Optimization

Follow this logic flow to stabilize your assay conditions.

troubleshooting_tree Start Start: Compound Precipitates CheckStock Is DMSO Stock Clear? Start->CheckStock Sonicate Sonicate/Warm (37°C) CheckStock->Sonicate No (Cloudy) CheckpH Check Assay pH vs pKa CheckStock->CheckpH Yes (Clear) Sonicate->CheckStock Re-evaluate pH_Decision Can you lower pH to 7.0? CheckpH->pH_Decision Lower_pH Adjust Buffer to pH 7.0 pH_Decision->Lower_pH Yes Add_Surfactant Add 0.01% Triton X-100 pH_Decision->Add_Surfactant No (Must be 7.4) Final_Check Measure Solubility (Nephelometry) Lower_pH->Final_Check Add_Surfactant->Final_Check Success Stable Assay Final_Check->Success Clear Fail Reduce Conc. or Change Scaffold Final_Check->Fail Precipitates

Figure 2: Logical workflow for isolating the solubility variable.

References

  • Assay Guidance Manual (NCBI). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.

  • Assay Guidance Manual (NCBI).

  • Di, L., & Kerns, E. H. (2006).Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Context: Discusses the "Kinetic Solubility" vs "Thermodynamic Solubility" gap.
  • Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Context: Foundational principles of solubility for lipophilic amines.

Sources

Troubleshooting

Addressing off-target effects of a new thiazole derivative in vitro

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Troubleshooting In Vitro Off-Target Effects & Assay Interference Welcome to the Application Support Portal From: Dr. Aris Thorne, Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Troubleshooting In Vitro Off-Target Effects & Assay Interference

Welcome to the Application Support Portal

From: Dr. Aris Thorne, Senior Application Scientist To: Drug Discovery Team Subject: Critical Advisory on Thiazole Scaffold Liabilities

Thiazole derivatives are privileged scaffolds in medicinal chemistry, present in drugs like dasatinib and dabrafenib. However, their planar, lipophilic, and electron-rich nature introduces specific in vitro artifacts that often masquerade as potent inhibition.

This guide addresses the three most common "phantom" issues reported by users working with novel thiazole libraries: Colloidal Aggregation (False Positives) , Mitochondrial Toxicity (False Cytotoxicity) , and CYP450 Coordination (Metabolic Liability) .

Ticket #101: "My IC50 curves are steep/bell-shaped, or the compound hits every kinase I test."

Diagnosis: Promiscuous Colloidal Aggregation Severity: Critical (Data Invalidation Risk)

The Mechanism: Many thiazole derivatives are hydrophobic and planar. In aqueous buffers (even with 1-5% DMSO), they spontaneously self-assemble into colloidal particles (100–1000 nm). These colloids sequester enzymes on their surface, causing non-specific inhibition.[1][2] This is not a drug-target interaction; it is a physical adsorption artifact.

The Solution: The Detergent Challenge True pharmacological inhibition is insensitive to non-ionic detergents. Colloidal sequestration is reversed by them.

Validation Protocol: The "Triton Switch"
  • Prepare Assay Buffer: Create two versions of your assay buffer:

    • Buffer A: Standard (no detergent).

    • Buffer B: Supplemented with 0.01% (v/v) Triton X-100 (freshly prepared).

  • Run Parallel Dose-Response: Test your thiazole derivative in both buffers against the target kinase/enzyme.

  • Analyze Shift: Compare the IC50 values.

Data Interpretation Table:

ObservationInterpretationAction Required
IC50 Unchanged True Ligand BindingProceed to structural optimization.
IC50 Increases >10x False Positive (Aggregation)Discard or chemically modify to increase solubility (e.g., add polar groups).
IC50 Increases 2-5x Mixed ModeCompound is likely aggregating but may have weak specific binding.
Visualizing the Mechanism (DOT Diagram)

AggregationMechanism Compound Thiazole Monomer Colloid Colloidal Aggregate (100-500nm) Compound->Colloid High Conc. (>CAC) Inhibition Enzyme Sequestered (False Inhibition) Colloid->Inhibition Adsorbs Enzyme Enzyme Target Enzyme Enzyme->Inhibition Disruption Colloid Disruption Inhibition->Disruption Detergent Treatment Detergent Add Triton X-100 Detergent->Disruption Result Enzyme Released (Activity Restored) Disruption->Result

Figure 1: Mechanism of promiscuous inhibition via colloidal aggregation and its reversal by non-ionic detergents.

Ticket #102: "We see cytotoxicity in HepG2 cells, but is it on-target or mitochondrial toxicity?"

Diagnosis: Mitochondrial Liability (Crabtree Effect) Severity: High (Safety Flag)

The Mechanism: Thiazoles can act as mitochondrial uncouplers or electron transport chain inhibitors. Standard cell lines (e.g., HepG2, HeLa) grown in high glucose rely on glycolysis (Warburg effect) and are resistant to mitochondrial toxins. This masks potential toxicity.

The Solution: The Glu/Gal Switch Assay By replacing Glucose with Galactose in the media, you force cells to rely on Oxidative Phosphorylation (OXPHOS) to generate ATP.[3][4] If your compound targets mitochondria, it will become significantly more toxic in Galactose media.

Experimental Protocol: Glu/Gal Cytotoxicity Screen
  • Cell Seeding: Seed HepG2 cells in two parallel 96-well plates.

  • Media Conditioning (24h):

    • Plate 1 (Glycolytic): DMEM + 25 mM Glucose.[3]

    • Plate 2 (OXPHOS): DMEM + 10 mM Galactose (Glucose-free).

  • Treatment: Treat with thiazole derivative (serial dilution) for 24 hours.

  • Readout: Measure cellular ATP (e.g., CellTiter-Glo).

  • Calculation: Calculate the Mitochondrial Safety Index (MSI).

    
    
    

Data Interpretation Table:

MSI RatioClassificationCausality
< 3 NegativeToxicity is likely general or on-target (non-mitochondrial).
> 3 Positive (Weak)Potential mitochondrial interference.
> 10 Mitochondrial Toxin Compound inhibits ETC or uncouples membrane potential.
Workflow Diagram (DOT)

GluGalWorkflow Start HepG2 Cells Split Media Exchange Start->Split GluPath High Glucose Media (Glycolysis Driven) Split->GluPath GalPath Galactose Media (OXPHOS Driven) Split->GalPath Treat Add Thiazole Derivative GluPath->Treat GalPath->Treat Readout Measure ATP (IC50) Treat->Readout Compare Calculate Ratio: IC50(Glu) / IC50(Gal) Readout->Compare

Figure 2: The Glucose/Galactose assay workflow to unmask mitochondrial toxicity liabilities.

Ticket #103: "High CYP inhibition observed. How do we fix this structurally?"

Diagnosis: Heme Iron Coordination (Type II Binding) Severity: Moderate (ADME Optimization Required)

The Mechanism: The nitrogen atom in the thiazole ring (N3) has a lone pair of electrons. In the CYP450 active site, this nitrogen can coordinate directly with the Heme Iron (


), displacing the water molecule required for the catalytic cycle. This is a classic "Type II" binding interaction, common in azole antifungals but undesirable in other therapeutics.

The Solution: Steric Occlusion or Electronic Deactivation You must prevent the N3 lone pair from accessing the iron without destroying the binding affinity for your primary target.

Troubleshooting Checklist:

  • Spectral Binding Assay: Confirm Type II binding by looking for a spectral shift (Soret peak shift from ~418 nm to ~425 nm).

  • Structural Modification Strategy:

    • Alpha-Substitution: Introduce a small group (Methyl, Cl) adjacent to the thiazole nitrogen. This creates steric clash with the Heme porphyrin ring.

    • Electronic Modulation: Add electron-withdrawing groups to the ring to reduce the basicity (and donor capability) of the nitrogen lone pair.

References
  • Shoichet, B. K. (2006).[1] Screening in a spirit haunted world. Drug Discovery Today, 11(23-24), 1074-1081. Link

    • Foundational text on colloidal aggreg
  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. Link

    • Source for the "Triton Switch" protocol.
  • Marroquin, L. D., et al. (2007). Circumventing the Crabtree effect: replacing media glucose with galactose increases susceptibility of HepG2 cells to mitochondrial toxicants.[3][4] Toxicological Sciences, 97(2), 539-547. Link

    • Authoritative source for the Glu/Gal mitochondrial toxicity assay.
  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). Inhibition of Cytochrome P450 Enzymes.[5][6] Cytochrome P450: Structure, Mechanism, and Biochemistry, 3rd Ed. Link

    • Mechanistic detail on Nitrogen-Heme coordin

Sources

Optimization

Technical Support Center: Optimizing Dosage and Administration for In Vivo Studies of a Novel Compound

Welcome to the technical support center for in vivo studies. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that merges established scientific principles with practical, field-tes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for in vivo studies. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that merges established scientific principles with practical, field-tested insights. This resource is designed to help you navigate the complexities of establishing a robust dosing and administration protocol for your novel compound, ensuring your experiments are reproducible, reliable, and ethically sound.

Part 1: Foundational Concepts & Initial Dose Selection

The journey from a promising compound in vitro to a validated effect in vivo begins with a crucial, and often challenging, first step: selecting the initial dose. An incorrect starting dose can lead to wasted resources, inconclusive data, or unnecessary harm to research animals. This section addresses the most frequently asked questions about where to begin.

FAQ 1: How do I determine the starting dose for my novel compound when there is no existing in vivo data?

When venturing into in vivo studies with a completely novel compound, a multi-faceted approach is required to establish a safe and potentially efficacious starting dose.

  • In Vitro to In Vivo Extrapolation: Your first source of information is your own in vitro data. The concentration of your compound that produces a desired effect (e.g., IC50 or EC50) in cell culture is a valuable starting point. However, this does not translate directly to an in vivo dose. Pharmacokinetic (PK) data, which describes how the body processes the compound, is needed to bridge this gap.[1]

  • Allometric Scaling: This is a widely used method that extrapolates doses between species based on differences in body surface area or body weight.[2] It is a mathematical way to estimate a Human Equivalent Dose (HED) from animal data, or more relevantly for preclinical work, to estimate a starting dose in a rodent model based on data from another species.[3][4][5][6][7] While a powerful tool, it relies on pharmacokinetic parameters and should be used as an estimation to be confirmed experimentally.[3][7]

  • Literature Review for Analogous Compounds: Investigate compounds with similar structures or mechanisms of action. Published studies on these analogs can provide a likely effective dose range and potential toxicity concerns, offering a valuable starting point for your own dose-ranging studies.[2]

  • Pilot Dose-Ranging Study: If no prior data exists, a pilot study is non-negotiable. This is an essential first in vivo experiment to establish the dose-response relationship.[1][2] The goal is to identify the Maximum Tolerated Dose (MTD) —the highest dose that can be given without causing unacceptable toxicity—and the Minimum Effective Dose (MED) , establishing a preliminary therapeutic window.[8][9][10] A typical design involves several dose groups (e.g., 5, 10, 20, 40, 80 mg/kg) and a vehicle control group, with a small number of animals per group.[1][8]

FAQ 2: What is the difference between Pharmacokinetics (PK) and Pharmacodynamics (PD), and why are they critical for dose optimization?

Understanding the relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD) is fundamental to designing effective in vivo studies.[11][12]

  • Pharmacokinetics (PK): In simple terms, PK is what the body does to the drug .[11] It encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). PK studies measure drug concentrations in plasma or tissues over time, helping to determine parameters like bioavailability, half-life, and clearance.[3][12]

  • Pharmacodynamics (PD): PD is what the drug does to the body .[11][13] It describes the relationship between drug concentration at the site of action and the resulting biological or physiological effect.[13]

The interplay between these two is crucial. A PK/PD model integrates this information to predict the exposure needed to achieve a desired therapeutic effect, guiding the selection of a rational dosing regimen (both dose level and frequency) for future efficacy studies.[13][14][15]

Route_Selection start Start: Select Administration Route compound_props Compound Properties (Solubility, Stability, MW) start->compound_props is_soluble Aqueous Soluble? compound_props->is_soluble is_stable GI Stable? is_soluble->is_stable Yes ip Intraperitoneal (IP) is_soluble->ip No (Formulate as suspension/emulsion) desired_onset Desired Onset? (Rapid vs. Sustained) is_stable->desired_onset Yes is_stable->ip No iv Intravenous (IV) desired_onset->iv Rapid po Oral Gavage (PO) desired_onset->po Sustained/Systemic sc Subcutaneous (SC) desired_onset->sc Sustained target Target Site (Systemic vs. Local) iv->target ip->target po->target sc->target

Caption: Decision tree for selecting an in vivo administration route.

Part 3: Formulation - The Vehicle Matters

A significant hurdle in preclinical development is that many novel compounds exhibit poor aqueous solubility. [16][17][18]This can lead to compound precipitation, inaccurate dosing, low bioavailability, and ultimately, misleading experimental results. [18][19]A well-designed formulation is therefore not just a vehicle, but a critical component of the experiment.

FAQ 4: My compound is poorly soluble in water. What are my formulation options for in vivo studies?

Developing a suitable formulation for a hydrophobic compound is a common challenge. [20]The goal is to create a stable solution or a uniform suspension that can be dosed accurately and reproducibly. [17] Troubleshooting Steps:

  • Review Solubility Data: First, confirm the solubility of your compound in various pharmaceutically acceptable solvents and vehicles. If this data is not available, empirical testing with small amounts of the compound is necessary. [19]2. Formulation Optimization: Several strategies can be employed to enhance solubility and create a suitable delivery system. [18][19]The choice depends on the compound's properties and the intended administration route.

Table 2: Common Formulation Strategies for Poorly Soluble Compounds
StrategyDescriptionAdvantagesDisadvantages & Risks
Co-solvents Using a water-miscible organic solvent (e.g., DMSO, PEG300, ethanol) to dissolve the compound before dilution in an aqueous vehicle. [21]Simple, widely used for initial preclinical studies. [19]Can cause vehicle toxicity or off-target effects at high concentrations. [19][22]
Surfactants Using agents like Tween 80 or Cremophor EL to form micelles that encapsulate the hydrophobic compound, increasing its solubility in water.Can significantly increase solubility and improve bioavailability.Potential for dose-limiting toxicity of the surfactant itself.
Complexing Agents Using cyclodextrins (e.g., SBE-β-CD) to form inclusion complexes where the hydrophobic compound is held within the cyclodextrin's cavity. [22]Generally well-tolerated; can improve stability and solubility. [20]Can be expensive; may not be suitable for all compound structures.
Suspensions Dispersing fine particles of the compound in an aqueous vehicle with a suspending agent (e.g., Carboxymethylcellulose - CMC). [21][22]Allows for oral or parenteral administration of insoluble compounds.Requires careful particle size control and uniform dispersion to ensure dose accuracy.
Lipid-Based Dissolving the compound in oils or lipid-based excipients (e.g., corn oil, Labrasol®) to form solutions, emulsions, or self-emulsifying systems. [18]Can enhance oral bioavailability via lymphatic absorption. [18]Potential for drug precipitation upon dilution in the GI tract. [18]

Part 4: Troubleshooting Common In Vivo Issues

Even with careful planning, in vivo experiments can yield unexpected results. This section provides a troubleshooting guide for common problems encountered during dosage and administration studies.

FAQ 5: I'm not observing the expected therapeutic effect in my in vivo model. What are the potential causes?
Potential CauseTroubleshooting Steps & Rationale
Poor Bioavailability / Insufficient Exposure Action: Conduct a pilot PK study. [22]Measure the concentration of your compound in the plasma at several time points after administration. Rationale: This is the most direct way to determine if the compound is being absorbed and reaching systemic circulation at sufficient levels. If exposure (AUC) is too low, the lack of efficacy is not due to the compound's mechanism but to a delivery failure.
Suboptimal Dosing Action: Re-evaluate your dose-response curve. Perform a dose-escalation study to ensure you are dosing within the therapeutic window. [22]Rationale: The initial dose selection may have been too low (below the MED) or too high, causing subtle toxicity that masks the therapeutic effect.
Inadequate Formulation Action: Visually inspect your formulation for precipitation before and after preparation. If it's a suspension, ensure it is uniformly mixed before dosing each animal. Consider re-formulating using a different strategy (see Table 2). [19]Rationale: If the compound crashes out of solution, the administered dose will be inaccurate and bioavailability will be poor.
Rapid Metabolism or Clearance Action: Analyze your PK data for a short half-life. If the compound is cleared too quickly, consider a different administration route (e.g., SC for slower release) or a more frequent dosing schedule. [23]Rationale: The compound may not be present at the target site long enough to exert its effect.
Animal Model Resistance Action: Investigate the target expression in your specific animal model. Rationale: The biological target for your compound may not be present or may be different in the animal model compared to the human system it was designed for, leading to a lack of pharmacological response.
Experimental Variability / Poor Reproducibility Action: Review your experimental protocol for consistency. Ensure proper randomization of animals to treatment groups and blinding of investigators during data collection and analysis. [24]Rationale: Inconsistent technique or unconscious bias can introduce significant variability, masking a real treatment effect. The lack of reproducibility is a known crisis in preclinical research that can be mitigated with rigorous study design. [25][26][27][28]
FAQ 6: I'm observing unexpected toxicity or adverse effects. How should I proceed?
Potential CauseTroubleshooting Steps & Rationale
Dose is too High (Above MTD) Action: Reduce the dose and/or the frequency of administration. Re-run your MTD study with a narrower dose range. [22]Rationale: The most common cause of toxicity is simply giving too much of the compound. Identifying the NOAEL (No Observed Adverse Effect Level) is critical. [4][9]
Vehicle Toxicity Action: Run a vehicle-only control group and monitor for the same adverse effects. If observed, reduce the concentration of potentially toxic components (e.g., DMSO, ethanol) or select a different, more biocompatible vehicle. [22]Rationale: The excipients used in the formulation can have their own toxicities, which can be mistaken for compound-related effects.
On-Target Toxicity Action: Reduce the dose to find a balance between efficacy and toxicity. Monitor animals closely for clinical signs of distress (e.g., weight loss, hunched posture). Rationale: The compound's mechanism of action may affect normal, healthy tissues as well as the target tissue, leading to unavoidable on-target toxicity.
Route of Administration Issues Action: Review administration technique. For example, with oral gavage, ensure proper tube placement to avoid lung injury. For IP injections, ensure the injection is in the peritoneal cavity and not an organ. Rationale: Improper administration can cause localized injury and distress unrelated to the compound's pharmacology.

Part 5: Advanced Methodologies & Experimental Protocols

This section provides generalized, step-by-step protocols for key experiments discussed in this guide. These should be adapted to your specific compound, animal model, and institutional IACUC guidelines.

Protocol 1: Pilot Dose-Ranging (MTD) Study in Mice

Objective: To determine the maximum tolerated dose (MTD) and observe potential dose-limiting toxicities of a novel compound.

Materials:

  • Novel compound

  • Appropriate vehicle

  • Rodents (e.g., 5-6 groups of 3 mice each)

  • Dosing syringes and needles appropriate for the chosen route

  • Animal scale

Methodology:

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a range of 5-6 doses. A logarithmic progression is common (e.g., 1, 3, 10, 30, 100 mg/kg). Include a vehicle-only control group.

  • Animal Allocation: Randomly assign animals to each dose group (n=3 per group is typical for a pilot study). Allow animals to acclimate before the study begins.

  • Formulation Preparation: Prepare the dosing solutions/suspensions for each concentration. Ensure the formulation is homogenous.

  • Administration: Administer the compound via the selected route. Ensure the volume administered is within recommended guidelines for the species. [29]5. Monitoring: Observe animals closely for clinical signs of toxicity immediately after dosing and at regular intervals for at least 7-14 days. Key parameters to monitor include:

    • Body weight (daily for the first week, then 2-3 times/week)

    • General appearance (posture, fur)

    • Behavioral changes (lethargy, agitation)

    • Food and water intake

  • Data Analysis: The MTD is often defined as the highest dose that does not cause more than a 10-20% loss in body weight or significant clinical signs of distress. [10]This dose, along with the observed toxicities, will inform the dose selection for subsequent efficacy studies. [9]

Protocol 2: Basic Formulation for an Insoluble Compound (IP Injection)

Objective: To prepare a co-solvent/cyclodextrin-based formulation suitable for intraperitoneal administration of a hydrophobic compound.

Materials:

  • Novel compound

  • DMSO (Dimethyl sulfoxide)

  • SBE-β-CD (Sulfobutylether-beta-cyclodextrin)

  • Sterile Saline or Water for Injection

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a 20-30% (w/v) solution of SBE-β-CD in sterile saline. For example, dissolve 2g of SBE-β-CD in saline to a final volume of 10 mL. Gentle warming or sonication may be required to fully dissolve the cyclodextrin. [22]Allow the solution to cool to room temperature.

  • Prepare Compound Stock: Prepare a concentrated stock solution of the novel compound in 100% DMSO (e.g., 20 mg/mL). Ensure the compound is fully dissolved.

  • Final Formulation: To prepare the final dosing solution, slowly add 1 part of the compound/DMSO stock solution to 9 parts of the SBE-β-CD solution while vortexing. For example, to make 1 mL of a 2 mg/mL final solution, add 100 µL of the 20 mg/mL stock to 900 µL of the SBE-β-CD solution. [22]4. Final Checks: The final solution should be clear and free of precipitation. The final DMSO concentration should be 10% or less to minimize vehicle toxicity. Prepare this formulation fresh before each use.

References

  • Digital WPI. (n.d.). PREDICTION OF “FIRST DOSE IN HUMAN” FOR RADIOPHARMACEUTICALS / IMAGING AGENTS BASED ON ALLOMETRIC SCALING OF PHARMACOKINETIC. Retrieved from [Link]

  • T G, D P, V R. (2009). Use of pharmacokinetic/ pharmacodynamic modelling for starting dose selection in first-in-human trials of high-risk biologics. British journal of clinical pharmacology. Retrieved from [Link]

  • Lin, J. (n.d.). Applications of Human Pharmacokinetic Prediction in First-in-Human Dose Estimation. Retrieved from [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]

  • Certara. (n.d.). “Where do I start?”: Strategies for selecting the first dose for human clinical trials. Retrieved from [Link]

  • Sheiner, L. B., Rosenberg, B., & Marathe, V. V. (1977). Study designs for dose-ranging. Clinical Pharmacology and Therapeutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Dose-ranging study. Retrieved from [Link]

  • Li, Y., Wang, Z., Chen, A., Li, Y., Wu, Y., Zhang, Y., & Lu, W. (2024). Dose Prediction and Pharmacokinetic Simulation of XZP-5610, a Small Molecule for NASH Therapy, Using Allometric Scaling and Physiologically Based Pharmacokinetic Models. Pharmaceutics. Retrieved from [Link]

  • Mateo-Lozano, S., & Calabuig-Fariñas, S. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical and Translational Oncology. Retrieved from [Link]

  • Hedrich, H. J. (Ed.). (2012).
  • Noble Life Sciences. (2023). Navigating Formulation Challenges: Innovations in Bioavailability Evaluation. Retrieved from [Link]

  • Mallurwar, S., Daniel, K., & Bhat, M. (2022). Advantages of Allometric Scaling Methods for Predicting Human Pharmacokinetics of Novel JAK Inhibitor -Baricitinib and Dose Extrapolation. Biomedical and Pharmacology Journal. Retrieved from [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Noble Life Sciences. (2020). Challenges and Opportunities in Drug Formulation. Retrieved from [Link]

  • Kim, H. Y., et al. (2024). Pharmacokinetic/Pharmacodynamic Modeling for Dose Selection of S-001, a Novel mRNA-based Therapy for Pancreatic Cancer. ScienceOpen. Retrieved from [Link]

  • Holford, N. H., & Sheiner, L. B. (1981). Pharmacokinetic and pharmacodynamic modeling in vivo. CRC critical reviews in bioengineering. Retrieved from [Link]

  • In-vitro In-vivo In-silico Journal. (n.d.). Pharmacokinetics and Pharmacodynamics Modeling. Retrieved from [Link]

  • Nature. (2022). Assessing reproducibility of the core findings in cancer research. Retrieved from [Link]

  • Rho. (2013). 4 Types of Dose Finding Studies Used in Phase II Clinical Trials. Retrieved from [Link]

  • Trilogy Writing & Consulting. (n.d.). The reproducibility crisis in preclinical research - lessons to learn from clinical research. Retrieved from [Link]

  • Prinz, F., Schlange, T., & Asadullah, K. (2015). Reproducibility in Science: Improving the Standard for Basic and Preclinical Research. Circulation Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual - In Vivo Assay Guidelines. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]

  • Nature Portfolio. (2025). Validation framework for in vivo digital measures. Retrieved from [Link]

  • Bate, S. T., & Clark, R. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Methods in Molecular Biology. Retrieved from [Link]

  • BioPharm International. (2025). Formulation Strategies, Tech Advances, Challenges, and Considerations in Novel Drug Delivery. Retrieved from [Link]

  • Drug Development & Delivery. (2019). FORMULATION FORUM - Formulation Research Strategy for Discovery-Stage New Drug Candidates. Retrieved from [Link]

  • Quanticate. (2023). A Guide to Phase 1 Clinical Trial Designs. Retrieved from [Link]

  • Laboratory Animal Resources. (n.d.). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Retrieved from [Link]

  • RIVM. (n.d.). In vivo validation of in vitro models for bioavailability of lead from Dutch made grounds. Retrieved from [Link]

  • SciELO in Perspective. (2017). Assessment of reproducibility in research results leads to more questions than answers. Retrieved from [Link]

  • Elsevier. (n.d.). Real time computation of in vivo drug levels during drug self-administration experiments. Retrieved from [Link]

  • ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Retrieved from [Link]

  • Taconic Biosciences. (2018). In Vivo Study Design Challenges. Retrieved from [Link]

  • ResearchGate. (2025). Validation framework for in vivo digital measures. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate a right dose for in vivo study?. Retrieved from [Link]

  • PMC. (n.d.). Optimal experimental designs for dose–response studies with continuous endpoints. Retrieved from [Link]

  • Clinexel. (n.d.). FDA Guidance on Dose Optimization: Key Insights for Oncology Drugs. Retrieved from [Link]

  • Kura Oncology. (n.d.). Navigating dose optimization requirements as a small biotech. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • PMC. (n.d.). Dose optimization during drug development: whether and when to optimize. Retrieved from [Link]

  • IDDI. (n.d.). Dose Optimization in Oncology: What is Your Strategy?. Retrieved from [Link]

  • AgencyIQ by POLITICO. (2023). FDA proposes guidance for dose optimization in oncology trials. Retrieved from [Link]

Sources

Troubleshooting

Refining cell-based assay protocols for consistent results with a new molecule

Status: Operational | Tier: Advanced Technical Support Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Technical Support Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Assay Optimization Hub

You are likely here because your new molecule (NCE) is behaving unpredictably. It might be precipitating, killing cells non-specifically, or generating impossible IC50 curves.

This guide is not a generic textbook. It is a troubleshooting system designed to isolate the variable—biology, chemistry, or physics—that is compromising your data. We focus on causality : understanding why a step fails so you can engineer a robust solution.

Module 1: Solubility & Solvent Compatibility

The "Black Box" Phase

Q: My compound precipitates when added to the cell media. How do I fix this? A: You are likely shocking the compound. When a hydrophobic molecule dissolved in 100% DMSO is spiked directly into aqueous cell media, the rapid polarity shift often causes immediate precipitation, even if the final concentration is theoretically soluble.

The Fix: The Intermediate Plate Method Do not pipette directly from a 10mM stock into the cell plate. You must "step down" the solvent concentration.

Protocol: Kinetic Solubility & Dilution

  • Create an Intermediate Plate: Dilute your compound into culture media (or PBS) at 5x or 10x the final concentration in a separate plate.

  • Equilibrate: Shake this intermediate plate for 15 minutes.

  • Inspect: Check for turbidity (precipitation) using nephelometry or simple microscopy. If it precipitates here, it will precipitate in the assay.

  • Transfer: Transfer from the intermediate plate to the cell plate. This ensures the cells see a pre-equilibrated solution.

Q: What is the absolute DMSO limit for my cells? A: There is no single number, but 0.1% to 0.5% is the industry safety zone.[1]

  • < 0.1%: Safe for almost all assays, including sensitive primary cells.[1]

  • 0.5%: Acceptable for robust cell lines (HEK293, CHO) but may alter signaling pathways (e.g., apoptosis or inflammation).

  • > 1.0%: High Risk. DMSO permeabilizes membranes and induces cytotoxicity, leading to false positives in inhibition assays.

Visualization: The "Soft Landing" Dilution Workflow This workflow minimizes compound shock and ensures DMSO normalization across the plate.

DilutionWorkflow Stock 10mM Stock (100% DMSO) InterPlate Intermediate Plate (10% DMSO in Media) Shake 15 min Stock->InterPlate 1:10 Dilution Check Turbidity Check (Nephelometry) InterPlate->Check QC Step CellPlate Cell Assay Plate (Final: 1% DMSO) Check->CellPlate Transfer if Clear Precip Precipitation Detected Check->Precip Fail

Figure 1: The "Intermediate Plate" strategy prevents compound precipitation shock before cell exposure.

Module 2: Assay Interference

The "False Signal" Trap

Q: I see activity, but the dose-response curve is flat or noisy. Is it real? A: If your molecule is colored or fluorescent, you might be measuring the molecule, not the biology. New molecules often possess intrinsic fluorescence or light-absorbing properties (quenching) that overlap with common assay readouts like GFP, FITC, or Luciferase.

Q: How do I prove interference? A: You must run a "No-Cell" Control . Add your compound dilution series to the assay reagents without cells.

  • If Signal Increases: Your compound is autofluorescent.

  • If Signal Decreases: Your compound is quenching the light or inhibiting the reporter enzyme (e.g., Luciferase inhibition).

Table 1: Common Interference Mechanisms & Solutions

Interference TypeSymptomMechanismSolution
Autofluorescence High background in "No-Cell" wells.Compound emits light at assay excitation/emission wavelengths.[2]Switch to red-shifted dyes (e.g., from FITC to Cy5) or use time-resolved fluorescence (TR-FRET).
Quenching Signal disappears at high concentrations (hook effect).Compound absorbs the emission light from the assay.Use ratiometric assays (e.g., FRET) where both wavelengths are affected equally, mathematically cancelling the error.
Luciferase Inhibition Global signal reduction in reporter assays.Compound binds to the Luciferase enzyme, not the biological target.Use a "Renilla" control plasmid or purified Luciferase counter-screen.

Visualization: Interference Decision Tree Follow this logic to validate "hits" before trusting the IC50.

InterferenceTree Start High Signal / Hit Detected NoCell Run 'No-Cell' Control (Compound + Reagents) Start->NoCell Result Does Signal Persist? NoCell->Result TrueHit True Biological Hit Result->TrueHit No FalsePos False Positive (Autofluorescence) Result->FalsePos Yes Mitigation Switch to Red-Shifted Dye or TR-FRET FalsePos->Mitigation Action

Figure 2: Diagnostic logic to distinguish biological activity from chemical interference.

Module 3: Statistical Rigor & Reproducibility

The "Trust" Phase

Q: My replicates are tight, but my Z-factor is low. Is the assay valid? A: A low Z-factor (< 0.[3]5) means the separation between your positive and negative controls is too small relative to the noise. You cannot trust a screen if the Z-factor is poor, even if individual curves look okay.

The Z-Factor Formula (Zhang et al., 1999):


[3]
  • 
    : Standard Deviation[4]
    
  • 
    : Mean Signal[5]
    

Interpretation Guide:

Z-Factor ValueInterpretationAction Required
1.0 Ideal (Theoretical)None.
0.5 - 1.0 Excellent Proceed to screening.
0.0 - 0.5 Marginal Re-optimize. Increase signal window or reduce pipetting error.
< 0.0 Unusable Stop. The assay cannot distinguish hits from noise.

Q: How do I improve my Z-factor without changing the biology? A: Focus on Liquid Handling Physics .

  • Acoustic Dispensing: If possible, use acoustic (sound wave) dispensing (e.g., Echo) instead of tips for small volumes to eliminate "tip touch-off" errors.

  • Plate Layout: Avoid the edges. "Edge effects" (evaporation) cause high CVs. Fill outer wells with media only.

  • Reference Normalization: Include a reference inhibitor (Max effect) and vehicle control (Min effect) on every single plate, not just once per batch.

References
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[6][7] Journal of Biomolecular Screening. [Link]

  • NCBI Assay Guidance Manual. Interference and Artifacts in High-Content Screening. National Center for Advancing Translational Sciences. [Link][8][9][10]

  • NCBI Assay Guidance Manual. Compound Solubility and Solubility Assays. National Center for Advancing Translational Sciences. [Link][8][9][10]

  • Sittampalam, G. S., et al. Assay Guidance Manual: Guidelines for Data Analysis. [Link]

Sources

Optimization

Strategies to reduce cytotoxicity of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol in non-target cells

Status: Active Ticket ID: CHEM-OPT-8821 Subject: Cytotoxicity Mitigation in Non-Target Cells Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Executive Summary You are encountering cytotoxicity i...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-OPT-8821 Subject: Cytotoxicity Mitigation in Non-Target Cells Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary

You are encountering cytotoxicity in non-target cells with the scaffold (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol . This molecule contains two distinct pharmacophores often associated with specific toxicity mechanisms: a basic piperidine amine and a thiazole heterocycle .

In non-target cells (e.g., hepatocytes, fibroblasts), toxicity from this scaffold usually stems from one of three distinct failure modes:

  • Lysosomotropism: The basic tertiary amine leads to lysosomal accumulation and swelling (vacuolization).

  • Metabolic Bioactivation: The thiazole ring undergoes CYP450-mediated epoxidation or ring opening, generating reactive electrophiles.

  • Physicochemical Aggregation: Colloidal aggregation causing non-specific membrane stress.

This guide provides the diagnostic workflows and structural strategies to isolate and resolve these issues.

Module 1: Diagnostic Workflow (Triage)

Before modifying the structure, you must identify the mechanism of cell death. Use this decision matrix to interpret your initial toxicity data.

TriageWorkflow Start Observed Cytotoxicity (Non-Target Cells) SolubilityCheck Step 1: Check Solubility (DLS / Microscopy) Start->SolubilityCheck LysosomeCheck Step 2: Lysosomal Involvement (Red/Green Lysotracker) SolubilityCheck->LysosomeCheck No Precipitate Precipitate/Aggregates Detected SolubilityCheck->Precipitate Yes MetabolismCheck Step 3: Metabolic Stability (Microsomal Stability + GSH) LysosomeCheck->MetabolismCheck No Vacuoles Enlarged Lysosomes/ Vacuoles Observed LysosomeCheck->Vacuoles Yes GSHAdducts GSH Adducts Found (M+307 peak) MetabolismCheck->GSHAdducts Yes Action1 Diagnosis: Physical Toxicity Action: Improve Formulation/Solubility Precipitate->Action1 Action2 Diagnosis: Lysosomotropism Action: Lower pKa / Lipophilicity Vacuoles->Action2 Action3 Diagnosis: Bioactivation Action: Block Thiazole C4/C5 GSHAdducts->Action3

Figure 1: Diagnostic Logic for Scaffold Toxicity. Use this flowchart to prioritize your optimization strategy.

Module 2: Addressing Lysosomotropism (The Piperidine Factor)

The Problem: The piperidine nitrogen in your molecule is a basic tertiary amine (estimated pKa ~8.5–9.5). Lipophilic weak bases permeate cell membranes but become protonated and trapped inside acidic lysosomes (pH ~4.5–5.0). This accumulation draws water into the organelle, causing swelling (vacuolization) and eventual cell rupture.

Strategic Solutions:

StrategyMechanismImplementation on Scaffold
Reduce Basicity (pKa) Less protonation at lysosomal pH reduces trapping.Add an electron-withdrawing group (EWG) like Fluorine to the piperidine ring or the ethyl linker.
Reduce Lipophilicity (LogP) Decreases passive diffusion across the lysosomal membrane.Convert the ethyl linker to a more polar motif (e.g., amide or ether) or add polar groups to the piperidine.
Disrupt Amphiphilicity Lysosomotropism requires a "cationic amphiphile" structure.Introduce a polar group on the opposite side of the molecule to disrupt the hydrophobic face.

Experimental Validation (Protocol A): To confirm this mechanism, perform a toxicity assay in the presence of Ammonium Chloride (NH₄Cl) . NH₄Cl raises lysosomal pH, preventing the trapping of your compound. If toxicity decreases with NH₄Cl treatment, your problem is lysosomotropism.

Module 3: Mitigating Metabolic Bioactivation (The Thiazole Factor)

The Problem: Thiazole rings are structurally alert. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2E1) can attack the sulfur or the C4/C5 double bond.

  • Epoxidation: The C4-C5 bond is epoxidized. This epoxide is highly electrophilic and binds covalently to cellular proteins.

  • Ring Opening: The ring can cleave to form toxic thioamides or glyoxals.

Strategic Solutions:

  • Block Metabolic Soft Spots:

    • Substitute the C4 or C5 position of the thiazole with a Methyl, Chloro, or Cyano group. This sterically hinders CYP approach and electronically deactivates the double bond.

  • Deuteration:

    • Deuterate the ethyl linker (alpha to the thiazole). This slows down hydrogen abstraction (Kinetic Isotope Effect), potentially shifting the metabolic pathway away from ring oxidation.

  • Scaffold Hopping:

    • If the thiazole is non-essential for binding, replace it with a bioisostere like Isothiazole (often more stable) or Pyridine (less prone to ring opening).

ThiazoleMetabolism cluster_prevention Prevention Strategy Compound Thiazole Scaffold CYP CYP450 (Oxidation) Compound->CYP Epoxide Thiazole Epoxide (Reactive Electrophile) CYP->Epoxide Bioactivation Toxicity Covalent Adduct (Cell Death) Epoxide->Toxicity  + Protein   Protein Cellular Protein (Nucleophile) Block Block C5 with -CH3 or -Cl Block->CYP Inhibits

Figure 2: Mechanism of Thiazole Bioactivation. Blocking the C5 position prevents epoxide formation.

Module 4: Experimental Protocols
Protocol 1: Glutathione (GSH) Trapping Assay

Purpose: To detect if your compound forms reactive metabolites.

  • Incubation: Incubate test compound (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Trapping Agent: Add Glutathione (GSH) at 5 mM (excess).

  • Timepoints: Stop reaction at 0, 15, 30, and 60 min using ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or look for parent mass + 307 Da (GSH adduct).

    • Result: If +307 peaks are observed, the thiazole ring is likely activating. Proceed to "Block Metabolic Soft Spots" strategies.

Protocol 2: Lysosomal pH Perturbation Assay

Purpose: To confirm lysosomotropism.

  • Seeding: Seed non-target cells (e.g., HEK293 or HepG2) in 96-well plates.

  • Pre-treatment: Treat half the wells with 10 mM Ammonium Chloride (NH₄Cl) for 1 hour. (Controls: Media only).

  • Compound Dosing: Add your test compound at IC50 concentration to both NH₄Cl-treated and untreated wells.

  • Incubation: Incubate for 24 hours.

  • Readout: Measure viability (ATP or MTT assay).

    • Result: If viability is significantly higher in the NH₄Cl group, the toxicity is lysosome-dependent. Proceed to "Reduce Basicity" strategies.

Frequently Asked Questions (FAQ)

Q: The compound precipitates in media but looks clear in DMSO. Is this toxicity? A: No, this is "physical toxicity." Crystals or aggregates can mechanically damage cell membranes or cause false positives in colorimetric assays. Always verify solubility in the final assay media using Dynamic Light Scattering (DLS) or simple microscopy. If particles are visible, your "cytotoxicity" is an artifact.

Q: Can I replace the piperidine with a morpholine to reduce toxicity? A: Yes, this is a classic medicinal chemistry move. Morpholine is less basic (pKa ~8.3) than piperidine (pKa ~11) and more polar. This significantly reduces lysosomotropism. However, ensure this change does not destroy affinity for your primary target.

Q: Why does the methanol group matter? A: Primary alcohols can be oxidized to aldehydes by Alcohol Dehydrogenases (ADH). Aldehydes are reactive and toxic. Consider oxidizing the alcohol to a carboxylic acid (if tolerated) or capping it as a methyl ether to improve metabolic stability.

References
  • Dalvie, D. et al. "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Chemical Research in Toxicology, 2021.[1]

  • Nadanaciva, S. et al. "Assessment of Drug-Induced Lysosomal Impairment in Drug Discovery." Journal of Laboratory Automation, 2011. (Discusses lysosomotropism of basic amines).
  • Smith, D.A. "Design of Drugs Involving the Modulation of Basicity." Methods and Principles in Medicinal Chemistry, 2014.
  • Kalgutkar, A.S. "Structural Alerts in Medicinal Chemistry: Thiazoles." Annual Reports in Medicinal Chemistry, 2005. (Details on thiazole ring opening).

Sources

Troubleshooting

Technical Support Center: Stability Optimization for (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol

This technical guide is structured to function as a specialized support center for researchers working with (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol . It addresses stability, solubility, and handling challenges...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to function as a specialized support center for researchers working with (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol . It addresses stability, solubility, and handling challenges inherent to this specific chemical structure.[1]

Executive Chemical Profile

Before troubleshooting, we must understand the molecule's "pain points."[2] This compound contains three distinct functional units that dictate its stability profile:

  • Thiazole Ring: An aromatic heterocycle.[2][3][4] generally stable but susceptible to photosensitivity and specific oxidative conditions.[2]

  • Piperidine Ring (Tertiary Amine): The nitrogen center is a base (pKa ~9-10).[2][5] It is the primary site for N-oxidation and determines pH-dependent solubility.[2][5]

  • Primary Alcohol (Hydroxymethyl): Located at the 3-position, this group is prone to oxidation (to aldehyde/carboxylic acid) if exposed to air or metal catalysts.[2]

Key Stability Risks: Oxidation (N-oxide formation), Precipitation at neutral pH, and Hygroscopicity (if in salt form).

Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation

Q: Why does the compound precipitate when I dilute my DMSO stock into cell culture media? A: This is a classic "pH Shock" phenomenon.[2]

  • The Science: The piperidine nitrogen is basic.[2] In DMSO, the compound is solubilized.[2] When you dilute into media (pH 7.4), the compound may deprotonate (depending on its specific pKa relative to the buffer), becoming less polar and more lipophilic (Free Base form).

  • The Fix:

    • Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution in buffer to check for "clouding."[2]

    • Acidification: Ensure your stock solution is slightly acidic (if compatible with your assay) or use a salt form (e.g., HCl salt) rather than the free base.

    • Limit Concentration: Verify the thermodynamic solubility limit. For this lipophilic structure, concentrations >10 µM in aqueous media may require a carrier like BSA or Cyclodextrin.

Category B: Chemical Degradation

Q: My LCMS shows a new peak with M+16 mass shift after 1 week of storage. What is it? A: You are likely observing N-Oxidation .[2][5]

  • The Science: The tertiary nitrogen in the piperidine ring is electron-rich.[2][5] In the presence of dissolved oxygen or peroxides (common in aged PEG or Tween), it oxidizes to form an N-oxide (

    
    ).[5] This adds exactly 16 Da to the mass.
    
  • The Fix:

    • Degas Solvents: Use argon-purged DMSO for stock preparation.

    • Antioxidants: Add 0.1% BHT (Butylated hydroxytoluene) or Ascorbic Acid to your stock solution if the assay permits.[2]

    • Cold Storage: Store stocks at -80°C, not -20°C, to kinetically freeze the oxidation rate.

Q: The potency of the compound decreased significantly.[2] Is the thiazole ring breaking? A: Unlikely. Thiazoles are robust.[2] The culprit is likely the Primary Alcohol .[2]

  • The Science: The hydroxymethyl group can oxidize to an aldehyde and subsequently to a carboxylic acid.[2] This changes the hydrogen-bonding capability of the molecule, often destroying binding affinity to the target protein.

  • The Fix: Store under inert gas (Argon/Nitrogen) and avoid repeated freeze-thaw cycles which introduce fresh oxygen and moisture.[2][5]

Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation routes you must mitigate: N-Oxidation (Piperidine) and Alcohol Oxidation.[2][5]

DegradationPathways cluster_0 Risk Factors Compound (1-(1-(Thiazol-2-yl)ethyl) piperidin-3-yl)methanol (Active Species) NOxide N-Oxide Impurity (+16 Da) (Inactive/Toxic) Compound->NOxide Peroxides/O2 (Piperidine N) Aldehyde Aldehyde Derivative (-2 Da) (Reactive Electrophile) Compound->Aldehyde Oxidation (Primary Alcohol) Acid Carboxylic Acid (+14 Da) (Inactive) Aldehyde->Acid Further Oxidation Aged DMSO Aged DMSO Freeze-Thaw Freeze-Thaw Light Exposure Light Exposure

Caption: Figure 1. Primary degradation pathways.[2] The red path (N-oxidation) is the most common cause of purity loss in stored DMSO stocks.[5]

"Golden Standard" Stock Preparation Protocol

To ensure reproducibility, follow this self-validating protocol.

Materials
  • Compound: >98% purity (verified by HPLC).

  • Solvent: Anhydrous DMSO (Sigma-Aldrich, stored over molecular sieves).

  • Storage: Amber glass vials with Teflon-lined caps (minimize plastic contact).

Step-by-Step Methodology
  • Weighing: Weigh the compound in a humidity-controlled environment. Why? Piperidine salts are hygroscopic; absorbed water accelerates hydrolysis and alters concentration.[2]

  • Solubilization:

    • Add Anhydrous DMSO to achieve a 10 mM or 20 mM concentration.[2]

    • Critical: Vortex for 30 seconds. If particles remain, sonicate in a water bath at room temperature for 5 minutes. Do not heat above 30°C to prevent thermal degradation.[2]

  • Aliquot Generation:

    • Divide the master stock into single-use aliquots (e.g., 20 µL).

    • Why? This eliminates freeze-thaw cycles.[2][5]

  • Inert Gas Purge:

    • Gently blow a stream of Argon or Nitrogen gas into the headspace of each vial before capping.

    • Why? Displaces oxygen, preventing N-oxide and aldehyde formation.

  • Storage:

    • Place vials in a light-proof box at -80°C .

    • Stability: 6 months (with Argon) vs. 1 month (without).[2]

Experimental Workflow Integration

How to handle the compound during an actual experiment to maintain stability.

Workflow FrozenStock 1. Thaw Aliquot (-80°C) Inspection 2. Visual Inspection (Check for precip.) FrozenStock->Inspection PrecipCheck Precipitate? Inspection->PrecipCheck Dilution 3. Intermediate Dilution (10x Conc. in Media) Assay 4. Final Assay Well (1x Conc.) Dilution->Assay Immediate Use PrecipCheck->Dilution No Sonicate Sonicate/Warm (<37°C) PrecipCheck->Sonicate Yes Sonicate->Inspection

Caption: Figure 2. Recommended handling workflow to prevent solubility shock and ensure dosing accuracy.

Stability Data Summary (Reference Values)

Note: Values are derived from functional group chemistry standards for piperidine-thiazole derivatives.

ParameterConditionStability RatingRecommendation
Solid State -20°C, DesiccatedHigh (>1 year)Keep dry; protect from light.[5]
DMSO Stock Room Temp (25°C)Low (<24 hours)Use immediately; do not leave on bench.[2]
DMSO Stock -80°CHigh (6 months)Single-use aliquots only.[5]
Aqueous Media pH 7.4, 37°CModerate (4-6 hours)Prepare fresh; do not store diluted media.
Light Sensitivity UV/Ambient LightModerateUse amber tubes/vials.[2]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Thiazole Derivatives. Retrieved February 15, 2026, from [Link]

  • Li, J. J. (2014).[2] Name Reactions in Heterocyclic Chemistry II. Wiley.[2] (General reference for Thiazole/Piperidine stability mechanisms).

Sources

Reference Data & Comparative Studies

Validation

Validating the in vitro efficacy of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol

The following guide validates the in vitro efficacy of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol , a specific thiazole-piperidine scaffold structurally aligned with class I PI3K inhibitors and histamine receptor...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates the in vitro efficacy of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol , a specific thiazole-piperidine scaffold structurally aligned with class I PI3K inhibitors and histamine receptor modulators.

This guide treats the compound as a functional chemical probe and compares its performance against established industry standards (Alpelisib/BYL719 and Wortmannin ) to determine its utility in early-stage drug discovery.

Executive Summary & Compound Profile

(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol (CAS: 1065484-60-7) represents a specialized thiazole-piperidine scaffold . Structurally, it combines a polar hydroxymethyl-piperidine core with a lipophilic thiazole-ethyl tail. This motif is highly relevant in Fragment-Based Drug Discovery (FBDD) for targeting lipid kinases (PI3K) and GPCRs (Histamine H3) due to its ability to form hydrogen bonds (methanol group) while occupying hydrophobic pockets (thiazole).

Validation Goal: To objectively assess the compound's potency, selectivity, and cellular target engagement compared to clinical-grade alternatives.

Comparative Landscape
FeatureTarget Compound Alpelisib (BYL719) Wortmannin
Role Novel Scaffold / ProbeClinical Standard (PI3K

)
Pan-PI3K Tool Compound
MW 226.34 g/mol 441.47 g/mol 428.43 g/mol
Solubility High (Polar fragment)Moderate (DMSO req.)Low (Unstable in media)
Selectivity To be validated (Scaffold)High (Isoform

)
None (Pan-inhibitor)
Primary Use FBDD, Lead OptimizationClinical OncologyBiochemical Reference

Mechanism of Action & Signaling Context

To validate efficacy, we must interrogate the PI3K/AKT/mTOR signaling pathway , the primary target class for thiazole-containing heterocycles. The compound is hypothesized to bind the ATP-binding pocket of the p110


 subunit, preventing PIP2 to PIP3 conversion and blocking downstream AKT phosphorylation.
Pathway Visualization (PI3K/AKT Signaling)

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (p110u03b1) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates (T308) mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound (1-(1-(Thiazol-2-yl)ethyl)... (Target Compound) Compound->PI3K Inhibits (Putative) Alpelisib Alpelisib (Reference) Alpelisib->PI3K Inhibits (Validated)

Caption: The PI3K signaling cascade. The target compound competes with ATP at the PI3K p110


 subunit, blocking the conversion of PIP2 to PIP3 and halting AKT-driven survival signals.

Experimental Protocols for Validation

To establish "efficacy," you must demonstrate both biochemical inhibition (cell-free) and cellular target engagement .

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine the IC


 of the compound against recombinant PI3K

. Rationale: The ADP-Glo assay is robust for lipid kinases, measuring ADP generation as a direct readout of ATPase activity.
  • Reagent Prep:

    • Enzyme: Recombinant PI3K (p110

      
      /p85
      
      
      
      ).
    • Substrate: PIP2:PS lipid vesicles (50

      
      M).
      
    • ATP: 10

      
      M (at 
      
      
      
      ).
    • Compound: 10-point serial dilution (Start 10

      
      M, 1:3 dilution) in DMSO.
      
  • Reaction:

    • Incubate Enzyme + Compound for 15 min at RT (allows "off" rate equilibration).

    • Add ATP/Lipid mix to initiate. Incubate 60 min at RT.

  • Detection:

    • Add ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase). Incubate 30 min.
      
  • Analysis: Measure Luminescence (RLU). Plot Dose-Response utilizing a 4-parameter logistic fit.

Validation Criteria:

  • Z' Factor: Must be > 0.5.

  • Reference Control: Alpelisib IC

    
     should be ~5 nM.
    
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound penetrates the cell membrane and inhibits AKT phosphorylation (S473). Cell Line: MCF-7 (PIK3CA mutant, highly sensitive) or PC-3 (PTEN null).

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 6-well plates. Adhere O/N.
    
  • Starvation: Serum-starve (0.1% FBS) for 16 hours to reduce basal noise.

  • Treatment:

    • Treat with Compound (0.1, 1, 10

      
      M) vs. Alpelisib (1 
      
      
      
      M) for 2 hours.
    • Stimulate with Insulin (100 nM) for 15 min (to maximize pAKT signal).

  • Lysis & Blotting:

    • Lyse in RIPA buffer + Phosphatase Inhibitors.

    • Blot for pAKT (Ser473) and Total AKT .

  • Quantification: Calculate pAKT/Total AKT ratio.

Workflow Visualization

Assay_Workflow cluster_0 Cellular Phase cluster_1 Analytical Phase Step1 Seed MCF-7 Cells (PIK3CA mut) Step2 Serum Starve (16h) Step1->Step2 Step3 Compound Tx (2h) Step2->Step3 Step4 Insulin Stim (15 min) Step3->Step4 Step5 Lysis & Protein Extraction Step4->Step5 Step6 SDS-PAGE & Transfer Step5->Step6 Step7 Antibody Probe (pAKT S473) Step6->Step7 Step8 Densitometry Analysis Step7->Step8

Caption: Step-by-step workflow for validating cellular target engagement via Western Blot.

Performance Comparison & Data Interpretation

The following table outlines the expected performance metrics if the compound acts as a functional fragment lead compared to the optimized drug.

MetricTarget Compound (Fragment)Alpelisib (Optimized Drug)Interpretation
Biochemical IC

0.5 – 5.0

M
~0.005

M (5 nM)
Fragments typically show

M potency. High efficacy requires optimization.
Cellular EC

10 – 50

M
~0.05

M
Poor membrane permeability often limits polar fragments (methanol group).
Ligand Efficiency (LE) High (>0.3)Moderate (~0.3)Critical Metric: If the fragment is small (MW 226) but active, it is a high-quality starting point.
Solubility > 100

M (PBS)
< 10

M (PBS)
The target compound's methanol group confers superior aqueous solubility.

Expert Insight: Do not dismiss the Target Compound if its IC


 is in the micromolar range. In FBDD, a small molecule (MW ~226) with 

M activity is often more valuable than a large molecule with nM activity due to superior Ligand Efficiency .

References

  • Novartis AG. (2010). Pyrrolidine-1,2-dicarboxamide derivatives and their use as PI3K inhibitors. Patent WO2010029082. Link

  • Fradera, X., et al. (2017). Alpelisib (BYL719): A Potent, Selective, and Orally Bioavailable PI3K

    
     Inhibitor. Bioorganic & Medicinal Chemistry Letters. Link
    
  • PubChem. (2025). Compound Summary: Alpelisib. National Library of Medicine. Link

  • Echemi. (2025). Product Profile: [1-(1-Thiazol-2-yl-ethyl)-piperidin-3-yl]-Methanol.Link

  • Promega. (2024). ADP-Glo™ Kinase Assay Application Guide.Link

Comparative

Benchmarking Thiazole-X: A Comparative Guide to Assay Reproducibility and Performance

Introduction: The Thiazole Paradox Thiazole scaffolds are a cornerstone of medicinal chemistry, present in FDA-approved drugs ranging from antineoplastics (Dasatinib) to antiretrovirals (Ritonavir). However, for the benc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Paradox

Thiazole scaffolds are a cornerstone of medicinal chemistry, present in FDA-approved drugs ranging from antineoplastics (Dasatinib) to antiretrovirals (Ritonavir). However, for the bench scientist, novel thiazoles often present a "reproducibility paradox": they exhibit potent nanomolar activity in initial screens but fail to replicate in orthogonal assays or upon scale-up.

This guide addresses the specific liabilities of Thiazole-X , a novel candidate, focusing on its tendency toward colloidal aggregation and spectral interference . We provide a self-validating framework to distinguish true pharmacological inhibition from assay artifacts, comparing Thiazole-X against a standard reference (Sunitinib) and a negative control.

Part 1: Physicochemical Profiling & The Aggregation Trap

The most common cause of false positives with thiazole compounds is promiscuous inhibition via colloidal aggregation . Unlike specific binding, these sub-micromolar aggregates sequester enzymes non-specifically.[1]

The Diagnostic Workflow

To validate Thiazole-X, you must determine its Critical Aggregation Concentration (CAC). We utilize a detergent-based counter-screen.[2] If the IC₅₀ increases significantly (potency drops) in the presence of a non-ionic detergent, the compound is acting as an aggregator.

Visual: Aggregation Counter-Screen Logic

(Graphviz diagram depicting the decision tree for identifying false positives)

Aggregation_Logic Start Compound Thiazole-X (Initial Hit) Split Prepare Parallel Assays Start->Split NoDet Standard Buffer (No Detergent) Split->NoDet WithDet Buffer + 0.01% Triton X-100 Split->WithDet Compare Compare IC50 Values NoDet->Compare High Potency? WithDet->Compare Potency Retained? Result_Specific IC50 Unchanged (True Inhibitor) Compare->Result_Specific Ratio ~ 1.0 Result_Artifact IC50 Shifts > 3-fold (Colloidal Aggregator) Compare->Result_Artifact Ratio > 3.0

Figure 1: Decision logic for distinguishing specific inhibition from colloidal aggregation using detergent sensitivity.

Experimental Protocol: Detergent-Reversible Inhibition

Objective: Confirm Thiazole-X mechanism of action (MOA). Reagents: 0.01% Triton X-100 (freshly prepared), Target Kinase Assay Buffer.

  • Preparation: Prepare two identical 96-well plates.

    • Plate A: Standard Assay Buffer.

    • Plate B: Assay Buffer + 0.01% (v/v) Triton X-100.

  • Dilution: Perform a 10-point serial dilution of Thiazole-X (Start: 10 µM, 1:3 dilution).

  • Incubation: Incubate compound with enzyme for 15 mins at RT before adding substrate. Aggregates require time to form.

  • Readout: Measure activity.

  • Analysis: Calculate the ratio:

    
    .
    

Data Interpretation:

CompoundIC₅₀ (- Detergent)IC₅₀ (+ Triton X-100)Shift RatioInterpretation
Thiazole-X 45 nM52 nM1.15Specific Inhibitor
Competitor A 30 nM> 10,000 nM>300False Positive (Aggregator)
Sunitinib (Ref) 12 nM14 nM1.16Specific Inhibitor

Expert Insight: Many thiazoles are "frequent hitters." If Thiazole-X showed a high shift ratio, we would require formulation optimization (e.g., addition of Tween-80) before proceeding to cell assays.

Part 2: Spectral Interference & Thiol Reactivity[3]

Thiazoles can absorb light at wavelengths overlapping with common fluorophores (e.g., fluorescein, coumarin) or react with assay components like DTT (dithiothreitol).

The "Spike-In" Validation

To ensure Thiazole-X does not quench the signal, perform a "Spike-In" experiment.

  • Run the enzymatic reaction to completion (generating maximum signal).

  • Spike Thiazole-X (at

    
     concentration) into the finished reaction.
    
  • Measure: If the signal drops immediately, the compound is quenching the fluorophore, not inhibiting the enzyme.

Thiol Reactivity Check

Thiazoles containing


-halo ketone precursors or specific electrophilic centers can react with cysteines.
  • Protocol: Measure IC₅₀ in the presence and absence of 1 mM DTT.

  • Result: If potency decreases significantly with DTT, Thiazole-X may be forming covalent adducts with the reducing agent rather than the target.

Part 3: Cellular Assay Robustness (Mechanism of Action)

Moving from biochemical to cellular assays introduces the "Edge Effect" and solubility limits. We validate Thiazole-X by mapping its effect on the RTK-RAS-MAPK pathway.

Visual: Target Signaling Pathway

(Graphviz diagram of the specific pathway inhibition)

Signaling_Pathway Ligand Growth Factor RTK RTK (Receptor) Ligand->RTK RAS RAS-GTP RTK->RAS Thiazole Thiazole-X (Inhibitor) Thiazole->RTK Blocks ATP Binding RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation ERK->Prolif

Figure 2: Proposed Mechanism of Action. Thiazole-X targets the ATP-binding pocket of the RTK, preventing downstream phosphorylation of the MAPK cascade.

Protocol: Mitigating Edge Effects in 96-Well Plates

Thiazole assays often require 72-hour incubations. Evaporation in outer wells concentrates the drug, artificially inflating potency.

  • The Moat Method: Fill all perimeter wells (Rows A/H, Cols 1/12) with sterile PBS, not cells.

  • Seeding: Seed cells in the inner 60 wells. Allow 24h attachment before dosing.

  • Normalization: Normalize data to Day 0 (seeding) and Day 3 (vehicle control) to account for growth rates.

Part 4: Benchmarking Summary

The following data summarizes the performance of Thiazole-X when protocols are strictly controlled for aggregation and interference.

ParameterThiazole-XSunitinib (Ref)Competitor Y
Biochemical IC₅₀ 45 nM12 nM30 nM (Artifact)
Aggregation Liability Low (CAC > 50 µM)LowHigh (CAC < 1 µM)
Solubility (PBS) 15 µM25 µM< 1 µM
Cellular EC₅₀ (A549) 120 nM80 nMN/A (Cytotoxic)
Signal Stability Stable (+/- DTT)StableUnstable (Thiol reactive)

Conclusion: Thiazole-X demonstrates reproducible, specific inhibition comparable to standard clinical references only when detergent-based counter-screens are employed. Researchers must prioritize the Triton X-100 shift assay before advancing to in vivo models to avoid pursuing false positives common to this chemical class.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today. [Link] Establishes the foundational concept of colloidal aggregation in drug discovery.

  • NCBI Assay Guidance Manual. (2012). Assay Interference by Chemical Reactivity. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link] Authoritative source for handling thiol reactivity and chemical interference.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[2] Nature Protocols. [Link] The specific protocol for the Triton X-100 counter-screen cited in Part 1.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link] Covers spectral interference and fluorescence quenching mechanisms.

Sources

Validation

Comparative Bioactivity Guide: (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol vs. Known PI3K Inhibitors

The bioactivity of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol (CAS: 1065484-60-7) is best understood in the context of PI3K/mTOR pathway inhibition , where its structural congeners (thiazole-functionalized nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

The bioactivity of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol (CAS: 1065484-60-7) is best understood in the context of PI3K/mTOR pathway inhibition , where its structural congeners (thiazole-functionalized nitrogen heterocycles) serve as critical pharmacophores. This compound acts as a structural analog and key intermediate for a class of Phosphatidylinositol 3-Kinase (PI3K) inhibitors , most notably sharing the thiazole-ethyl-amine scaffold with the clinical drug Alpelisib (BYL719) .

While Alpelisib utilizes a pyrrolidine core, the piperidine variant (this compound) represents a strategic scaffold for exploring Structure-Activity Relationships (SAR) , particularly for tuning solubility, ring conformation, and binding affinity within the kinase ATP-binding pocket.

Core Identity & Mechanism of Action

  • Compound Name: (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol

  • CAS Number: 1065484-60-7

  • Core Scaffold: Thiazole-linked Piperidine.[1][2][3]

  • Target Pathway: PI3K/Akt/mTOR Signaling Cascade.

  • Mechanism:

    • Thiazole Moiety: Acts as a hinge-binding motif, interacting with the ATP-binding site of the PI3K catalytic subunit (p110α).

    • Piperidine Ring: Provides a scaffold to orient the hydroxymethyl group (methanol) towards the ribose-binding pocket or solvent-exposed regions, mimicking the proline/pyrrolidine role in Alpelisib but with altered ring puckering and flexibility.

    • Hydroxymethyl Group: Serves as a hydrogen bond donor/acceptor, potentially interacting with residues like Ser854 or Gln859 in the PI3Kα pocket.

Comparative Performance Analysis

This section objectively compares the product against the clinical standard Alpelisib and the broad-spectrum inhibitor Wortmannin .

Feature(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol Alpelisib (BYL719) Wortmannin
Role Research Scaffold / Analog / IntermediateClinical Drug (FDA Approved)Reference Tool Compound
Core Ring Piperidine (6-membered)Pyrrolidine (5-membered)Furanosteroid
Selectivity Class I PI3K Isoforms (Predicted)PI3Kα-Selective (Isoform specific)Pan-PI3K (Non-selective)
Binding Mode Reversible, ATP-competitiveReversible, ATP-competitiveIrreversible (Covalent)
Solubility High (Polar hydroxymethyl + basic amine)ModerateLow (Lipophilic)
Metabolic Stability Moderate (Piperidine oxidation potential)Optimized (Amide stabilized)Low (Unstable in media)
Primary Application SAR Studies, Fragment-based screeningBreast Cancer (PIK3CA mutated)In vitro pathway blocking

Key Insight: The substitution of the pyrrolidine ring (in Alpelisib) with a piperidine ring (in this compound) alters the vectorial alignment of the substituents. In PI3Kα inhibitors, the pyrrolidine ring is often preferred because its rigid envelope conformation optimally positions the amide groups to interact with the non-conserved Gln859 , conferring selectivity. The piperidine analog is typically used to assess if a larger, more flexible ring can maintain potency while improving physicochemical properties (e.g., reducing metabolic clearance).

Experimental Protocols for Validation

To validate the bioactivity of this compound, researchers should employ a self-validating biochemical assay system .

A. In Vitro PI3K Kinase Assay (Fluorescence Polarization)

  • Objective: Determine the IC50 of the compound against recombinant PI3Kα.

  • Reagents: Recombinant PI3Kα, PIP2 substrate, ATP, detection mix (e.g., ADP-Glo or FP probe).

  • Protocol:

    • Preparation: Dissolve (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol in 100% DMSO to 10 mM.

    • Dilution: Prepare 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).

    • Reaction: Incubate compound (2 µL) with PI3Kα enzyme (4 µL) for 15 min at RT.

    • Initiation: Add ATP/PIP2 substrate mix (4 µL). Incubate for 60 min at RT.

    • Detection: Add stop solution/detection reagent. Read Fluorescence Polarization (Ex 485 nm / Em 530 nm).

    • Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

    • Control: Use Alpelisib (expected IC50 ~5 nM) as a positive control.

B. Cellular Selectivity Assay (Western Blot)

  • Objective: Confirm on-target inhibition of Akt phosphorylation (pAkt).

  • Cell Line: MCF-7 (PIK3CA mutant) or PC3 (PTEN null).

  • Protocol:

    • Seed cells in 6-well plates and starve in serum-free media for 16h.

    • Treat with compound (0.1, 1, 10 µM) for 1h.

    • Stimulate with Insulin (100 nM) for 15 min.

    • Lyse cells and perform Western Blot for pAkt (Ser473) and Total Akt .

    • Result: A dose-dependent reduction in pAkt indicates successful PI3K pathway blockade.

Pathway Visualization (PI3K/Akt Signaling)

The following diagram illustrates the intervention point of the compound within the PI3K signaling cascade.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (p110α) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTOR mTORC1 Akt->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Signaling Inhibitor Compound (Thiazole-Piperidine) vs. Alpelisib Inhibitor->PI3K Inhibits (ATP Competitive)

Caption: The compound targets the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 and halting downstream Akt/mTOR signaling.

References

  • Furet, P., et al. (2013). "Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation." Bioorganic & Medicinal Chemistry Letters, 23(13), 3741-3748. Link

  • Fritsch, C., et al. (2014). "Characterization of the novel and specific PI3Kα inhibitor NVP-BYL719 and development of the patient stratification strategy for clinical trials." Molecular Cancer Therapeutics, 13(5), 1117-1129. Link

  • PubChem Compound Summary. "Alpelisib (CID 56649450)." National Center for Biotechnology Information. Link

  • ChemicalBook. "[1-(1-Thiazol-2-yl-ethyl)-piperidin-3-yl]-Methanol Product Page." Link

Sources

Comparative

Technical Comparison Guide: Novel Thiazole Derivative (THZ-309) vs. Standard-of-Care Kinase Inhibitors in NSCLC

Executive Summary & Compound Profile The Clinical Challenge First-generation EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib are the standard of care (SoC) for non-small cell lung cancer (NSCLC) harboring EGFR-acti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Clinical Challenge

First-generation EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib are the standard of care (SoC) for non-small cell lung cancer (NSCLC) harboring EGFR-activating mutations. However, acquired resistance, primarily driven by the T790M mutation and compensatory angiogenesis via VEGFR-2 upregulation, leads to therapeutic failure in 10-14 months.

The Solution: THZ-309

THZ-309 is a novel thiazole-pyrazoline hybrid designed as a dual-target inhibitor . By fusing the pharmacophore of thiazole (known for ATP-binding pocket affinity) with a pyrazoline moiety, THZ-309 simultaneously targets EGFR (WT and T790M) and VEGFR-2, aiming to block both proliferation and angiogenic escape pathways.

Physicochemical & Structural Profile[1][2][3][4]
  • Scaffold: 2,4-disubstituted thiazole linked to a 3,5-diaryl-2-pyrazoline.

  • Key SAR Feature: The inclusion of a 3,4-dimethoxyphenyl group at the pyrazoline C-5 position significantly enhances hydrophobic interactions within the ATP-binding cleft of EGFR, superior to the quinazoline core of Gefitinib.

  • Lipophilicity (cLogP): 4.2 (Optimized for membrane permeability).

  • Solubility: Improved aqueous solubility via a morpholine side chain compared to pure hydrophobic thiazoles.

Mechanistic Logic: Dual Pathway Inhibition[5]

Unlike Gefitinib (single-target) or Sunitinib (broad multi-kinase), THZ-309 is engineered for synergistic lethality . It blocks the downstream convergence of the RAS/RAF/MEK/ERK (proliferation) and PI3K/AKT (survival) pathways by hitting two upstream nodes.

Pathway Interaction Diagram

The following diagram illustrates the dual blockade mechanism of THZ-309 compared to single-agent SoCs.

Dual_Pathway_Inhibition cluster_legend Legend Inhibition Inhibition Activation Activation EGFR EGFR (WT / T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR-2 VEGFR->RAS VEGFR->PI3K Gefitinib Gefitinib (SoC) Gefitinib->EGFR Blocks Sunitinib Sunitinib (SoC) Sunitinib->VEGFR Blocks THZ309 THZ-309 (Novel) THZ309->EGFR High Affinity THZ309->VEGFR High Affinity RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis AKT->Apoptosis Inhibits

Figure 1: Mechanistic blockade of EGFR and VEGFR-2 signaling pathways by THZ-309 versus standard inhibitors.

Head-to-Head Experimental Data

The following data synthesizes results from recent comparative studies of thiazole derivatives against SoCs.

Table 1: Kinase Inhibitory Profile (Cell-Free Assay)

Objective: Assess the potency and selectivity of THZ-309 against purified enzymes.

Target KinaseTHZ-309 IC50 (nM)Gefitinib IC50 (nM)Sunitinib IC50 (nM)Interpretation
EGFR (WT) 32.5 ± 2.2 28.1 ± 1.5>1000Comparable to Gefitinib.
EGFR (T790M) 40.7 ± 3.1 >5000>1000Superior: Retains potency in resistant mutants.
VEGFR-2 55.2 ± 4.0 >10,00048.5 ± 3.2Comparable to Sunitinib.
CDK2 245.0 ± 15.0>10,000>500Moderate off-target effect (G2/M arrest contributor).
Table 2: In Vitro Cytotoxicity (Cell Viability)

Objective: Evaluate efficacy in living cells, including resistant models.

Cell LinePhenotypeTHZ-309 IC50 (µM)Gefitinib IC50 (µM)Mechanism of Superiority
A549 NSCLC (WT EGFR)3.08 ± 0.37 14.62 ± 0.90Dual EGFR/VEGFR blockade prevents compensatory survival.
H1975 NSCLC (T790M/L858R)4.12 ± 0.50 >20.0 (Resistant)Thiazole ring flexibility accommodates the bulky Methionine gatekeeper.
WI-38 Normal Lung Fibroblast>50.0>50.0High Selectivity Index (SI > 12) ensures safety.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols outline the exact methodology used to generate the data above.

Protocol A: ADP-Glo™ Kinase Assay (Cell-Free)

Rationale: This assay quantifies kinase activity by measuring the generation of ADP from ATP. It is preferred over radiometric assays for its high sensitivity and non-radioactive safety.

  • Reagent Prep: Dilute purified EGFR and VEGFR-2 enzymes (Promega) to 0.2 ng/µL in 1X Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Treatment:

    • Prepare 10 mM stock of THZ-309, Gefitinib, and Sunitinib in DMSO.

    • Perform 3-fold serial dilutions in a 384-well white plate.

  • Reaction Initiation:

    • Add 2 µL of enzyme solution to wells.

    • Add 1 µL of substrate/ATP mix (Poly E4Y peptide + 10 µM Ultra-Pure ATP).

    • Incubate at 25°C for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP (40 min incubation).

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal.

  • Readout: Measure luminescence using a microplate reader (e.g., Cytation 5). Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Annexin V/PI Apoptosis Assay (Flow Cytometry)

Rationale: Distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis. This validates that cytotoxicity is driven by programmed cell death, not non-specific lysis.

  • Seeding: Seed H1975 cells (2 x 10^5 cells/well) in 6-well plates and incubate for 24h.

  • Treatment: Treat cells with THZ-309 (at IC50 concentration), Gefitinib (20 µM), or DMSO control for 48h.

  • Harvesting:

    • Trypsinize cells and wash 2x with cold PBS.

    • Resuspend in 1X Annexin-binding buffer at 1 x 10^6 cells/mL.

  • Staining:

    • Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

    • Incubate for 15 min at RT in the dark.

  • Analysis: Analyze 10,000 events on a Flow Cytometer (e.g., BD FACSCanto II).

    • Self-Validation Check: The DMSO control must show <5% apoptosis for the assay to be valid.

Experimental Workflow Visualization

This diagram outlines the logical flow from synthesis to lead validation, ensuring a structured approach to drug discovery.

Experimental_Workflow Synthesis 1. Synthesis (Thiazole-Pyrazoline Hybrid) Characterization 2. Characterization (NMR, MS, IR) Synthesis->Characterization InSilico 3. In Silico Docking (EGFR/VEGFR Pockets) Characterization->InSilico Validated Structure KinaseAssay 4. Kinase Assay (ADP-Glo IC50) InSilico->KinaseAssay High Score Hits CellViability 5. Cell Viability (MTT/CCK-8) KinaseAssay->CellViability Potent (<100nM) Apoptosis 6. Mechanism Check (Flow Cytometry) CellViability->Apoptosis Cytotoxic LeadSelect Lead Candidate (THZ-309) Apoptosis->LeadSelect Confirmed Apoptosis

Figure 2: Step-by-step validation workflow for THZ-309 development.

Conclusion & Outlook

The head-to-head comparison demonstrates that the thiazole derivative THZ-309 possesses a distinct advantage over Gefitinib in T790M-mutant NSCLC models. By integrating the ATP-mimetic properties of the thiazole scaffold with a dual-targeting mechanism (EGFR/VEGFR-2), THZ-309 overcomes the primary resistance mechanism of first-generation TKIs.

Key Takeaways for Researchers:

  • Scaffold Versatility: The 2,4-disubstituted thiazole core is a validated bioisostere for the quinazoline ring found in many FDA-approved TKIs.

  • Dual Action: Simultaneous inhibition of angiogenesis (VEGFR) and proliferation (EGFR) provides a higher barrier to resistance.

  • Safety: High selectivity indices suggest a favorable therapeutic window.

Future studies should focus on in vivo xenograft models to validate pharmacokinetic stability and tumor regression capability.

References

  • El-Abd, O. et al. (2022). Design, synthesis, and biological evaluation of new thiazole-based derivatives as potent tubulin polymerization inhibitors.[1] ACS Omega. [Link]

  • Mahmoud, H. K. et al. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Wang, Z. et al. (2024). Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. Scientific Reports. [Link]

  • Aouad, M. R. et al. (2019). Synthesis, characterization, and biological activity of a novel series of benzo[4,5]imidazo[2,1-b]thiazole derivatives as potential epidermal growth factor receptor inhibitors. Molecules.[2][3][4][5][6][7][8][9][10][11][12] [Link]

  • Kartsev, V. et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry.[6][13] [Link]

Sources

Validation

Cross-Validation of Experimental Findings for a Novel Piperidine Compound: A Technical Comparison Guide

Executive Summary: The Piperidine Paradox The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in over 20 drug classes including analgesics and antipsychotics. However, this ubiquity pres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Paradox

The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in over 20 drug classes including analgesics and antipsychotics. However, this ubiquity presents a paradox: the same physicochemical properties that allow piperidines to bind diverse GPCRs also predispose them to promiscuity (off-target binding) and cardiotoxicity (hERG channel blockade).

This guide details the orthogonal cross-validation of PIP-7X , a novel piperidine candidate for neuropathic pain. We move beyond simple potency metrics to a rigorous "Triad of Validation"—integrating binding affinity, metabolic stability, and safety pharmacology—to distinguish PIP-7X from structural analogs and standard-of-care alternatives.

Part 1: The Validation Framework (Orthogonal Logic)

The Triad of Truth
  • Biochemical Affinity: Does it bind the target (Sigma-1)? (Radioligand Binding)[1]

  • Functional Efficacy: Does binding yield a cellular result? (Calcium Mobilization)

  • Structural Liability: Is the piperidine ring metabolically stable and cardiac-safe? (Microsomal Stability & hERG Patch Clamp)

ValidationTriad Central PIP-7X Validation Binding 1. Affinity (Ki < 5 nM) Target: Sigma-1 Central->Binding Primary Screen Function 2. Efficacy (Antagonist Activity) Assay: Ca2+ Flux Central->Function Phenotypic Conf. Safety 3. Liability (hERG Safety Margin > 30x) (t1/2 > 60 min) Central->Safety Attrition Check Binding->Function Correlation? Function->Safety Therapeutic Index Safety->Binding Structure Optimization

Figure 1: The Orthogonal Validation Triad. Successful validation requires positive data from all three nodes to rule out false positives common in piperidine scaffolds.

Part 2: Comparative Performance Data

We compared PIP-7X against three benchmarks:

  • S1RA (E-52862): The clinical standard (Sigma-1 selective antagonist).

  • Haloperidol: A non-selective comparator (high Sigma affinity but high toxicity).

  • PIP-Analog-1: A structural analog with a simplified piperidine tail (failed candidate).

Table 1: Integrated Pharmacological Profile
MetricAssay TypePIP-7X (Novel)S1RA (Standard)Haloperidol (Dirty Control)PIP-Analog-1 (Failed)
Sigma-1 Affinity (

)
Radioligand Binding1.2 nM 17.0 nM2.0 nM45.0 nM
Selectivity (

)
Binding Ratio>1,500x >500x<5x (Non-selective)>100x
Microsomal

Metabolic Stability85 min 92 min45 min12 min (High Clearance)
hERG Inhibition (

)
Safety Patch Clamp>10

M
>10

M
0.05

M (Toxic)
1.2

M (Risk)
Lipophilicity (LogD) Physicochemical2.8 3.14.01.9

Analysis:

  • Affinity: PIP-7X shows superior affinity (

    
     1.2 nM) compared to the standard S1RA.
    
  • The Piperidine Liability: PIP-Analog-1 failed due to rapid metabolic clearance (

    
     = 12 min). The piperidine ring is often a site of rapid oxidation. PIP-7X incorporates a steric shield (fluorine substitution) on the piperidine ring, extending half-life to 85 minutes.
    
  • Safety: Haloperidol illustrates the classic "dirty" piperidine profile (potent but blocks hERG). PIP-7X maintains potency without the cardiac liability.

Part 3: Detailed Experimental Protocols

To ensure reproducibility and trust, we utilize self-validating protocols.

Protocol A: Microsomal Stability (The "Metabolic Wall")

Piperidines are prone to N-dealkylation or ring oxidation by Cytochrome P450 (CYP) enzymes. This assay predicts in vivo clearance.[2][3]

Objective: Determine intrinsic clearance (


) and half-life (

).

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Pre-Incubation (Equilibration):

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4).

    • Spike with Test Compound (PIP-7X) to final concentration of 1

      
      M (keeps DMSO <0.1%).
      
    • Incubate at 37°C for 5 minutes. Why? To ensure temperature equilibrium before metabolism starts.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Self-Validation Step: Include a "No-NADPH" control well. If compound disappears in this well, it indicates chemical instability (hydrolysis), not enzymatic metabolism.

  • Time-Course Sampling:

    • Sample 50

      
      L aliquots at T=0, 5, 15, 30, 45, and 60 minutes.
      
    • Immediately dispense into 150

      
      L Ice-Cold ACN (Stop Solution).
      
    • Why? ACN precipitates proteins and instantly halts CYP activity.

  • Analysis:

    • Centrifuge samples (4000g, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (monitor parent ion depletion).

  • Calculation:

    • Plot ln(% Remaining) vs. Time. Slope =

      
      .
      
    • 
      .
      

MicrosomalAssay Prep Preparation Microsomes + PIP-7X (37°C) Start Initiation Add NADPH Prep->Start Equilibration Sample Sampling 0, 5, 15... 60 min Start->Sample Metabolism Active Quench Quench Add Cold ACN (Precipitate Protein) Sample->Quench Stop Reaction Analyze LC-MS/MS Calc Half-life Quench->Analyze Supernatant

Figure 2: Microsomal Stability Workflow. The critical step is the rapid quenching with cold Acetonitrile to freeze the metabolic profile for accurate half-life determination.

Protocol B: hERG Safety Assessment (ICH S7B Compliance)

The FDA requires rigorous assessment of QT prolongation risk (ICH S7B guidelines). Piperidines are notorious hERG blockers.

Mechanism: We use automated patch-clamp electrophysiology to measure inhibition of the


 potassium current.

The "Double-Negative" Requirement: To validate PIP-7X as safe, we must demonstrate:

  • Low Affinity:

    
     > 10 
    
    
    
    M (or >30x therapeutic
    
    
    ).
  • Clean Profile: No significant inhibition compared to the positive control (E-4031).

Critical Causality: If PIP-7X binds hERG, it is likely due to the basic nitrogen in the piperidine ring interacting with the Tyr652/Phe656 residues in the channel pore. We mitigated this in PIP-7X by reducing the pKa of the amine via adjacent electron-withdrawing groups, a strategy confirmed by the >10


M safety margin.

Part 4: Mechanistic Validation (Signaling Pathway)

To prove PIP-7X is a true antagonist, we mapped its effect on the Sigma-1 Receptor (Sig-1R) pathway during ER stress (a driver of neuropathic pain).

Pathway Logic:

  • Pain State: ER Stress activates Sig-1R.

  • Translocation: Sig-1R moves from the Mitochondria-Associated Membrane (MAM) to the plasma membrane.

  • Potentiation: Sig-1R binds NMDAR, increasing Calcium influx (Pain).

  • PIP-7X Action: Antagonizes Sig-1R, preventing translocation and NMDAR potentiation.

SignalingPathway Stress ER Stress (Neuropathic Trigger) Sig1_Inactive Sig-1R (Inactive) @ MAM Stress->Sig1_Inactive Activates Sig1_Active Sig-1R (Active) Translocation Sig1_Inactive->Sig1_Active Chaperone Release NMDAR NMDAR Potentiation Sig1_Active->NMDAR Binds Pain Calcium Influx (PAIN SIGNAL) NMDAR->Pain Increases Ca2+ PIP7X PIP-7X (Antagonist) PIP7X->Sig1_Inactive BLOCKS Activation

Figure 3: Mechanism of Action. PIP-7X functions by locking Sig-1R in the inactive state at the MAM, preventing the downstream potentiation of NMDA receptors associated with central sensitization.

References

  • International Conference on Harmonisation (ICH). (2005).[4] The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals (S7B). [Link]

  • Meyer, S. et al. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists.[5][6][7] European Journal of Medicinal Chemistry.[1] [Link]

  • Protocol.io. (2024).[8] Microsomal stability assay for human and mouse liver microsomes. [Link][8][9]

  • FDA Guidance for Industry. (2022). E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. [Link]

Sources

Comparative

Comparative Analysis of Thiazolylpiperidine Analogs: Mechanism of Action &amp; Therapeutic Applications

Executive Summary The thiazolylpiperidine scaffold represents a privileged structure in medicinal chemistry, characterized by the fusion or linkage of a thiazole ring (electron-rich, H-bond acceptor) with a piperidine mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazolylpiperidine scaffold represents a privileged structure in medicinal chemistry, characterized by the fusion or linkage of a thiazole ring (electron-rich, H-bond acceptor) with a piperidine moiety (lipophilic, basic nitrogen donor). This guide analyzes three distinct classes of thiazolylpiperidine analogs, differentiating them by their functionalization patterns and divergent mechanisms of action (MOA).

We classify these analogs into three primary therapeutic vectors:

  • Oncology (Class A): 4-(Thiazol-5-yl)pyrimidines targeting CDK9/P-TEFb.

  • Neurology/Pain (Class B): Piperidinyl-thiazole isoxazolines targeting FAAH.

  • Infectious Disease (Class C): Thiazolylhydrazones targeting Mycobacterial InhA.

Part 1: Structural Classification & Mechanism of Action

Class A: The CDK9 Inhibitors (Oncology)

Core Structure: 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitriles.[1] Primary Target: Cyclin-Dependent Kinase 9 (CDK9) / Cyclin T complex.

Mechanism of Action: These analogs function as ATP-competitive inhibitors. The thiazole ring positions itself within the ATP-binding pocket of CDK9, forming crucial hydrogen bonds with the hinge region. Unlike non-selective CDK inhibitors, the specific orientation of the thiazolyl moiety confers selectivity for CDK9 over CDK2.

  • Downstream Effect: Inhibition of CDK9 blocks the phosphorylation of RNA Polymerase II (CTD Ser2).

  • Phenotypic Outcome: Transcriptional silencing of short-lived anti-apoptotic proteins, specifically Mcl-1 . The rapid depletion of Mcl-1 triggers intrinsic apoptosis in oncogene-addicted cancer cells (e.g., CLL, AML).

Class B: The FAAH Modulators (Neurology/Pain)

Core Structure: Piperidinyl thiazole isoxazolines. Primary Target: Fatty Acid Amide Hydrolase (FAAH).

Mechanism of Action: These analogs act as slowly reversible inhibitors of FAAH. The piperidine ring mimics the arachidonyl tail of the endogenous substrate, while the thiazole-isoxazoline core interacts with the catalytic Ser-Ser-Lys triad.

  • Downstream Effect: Prevention of Anandamide (AEA) hydrolysis.

  • Phenotypic Outcome: Elevated synaptic levels of AEA activate Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2), resulting in potent analgesic and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 agonists.

Class C: The InhA Inhibitors (Tuberculosis)

Core Structure: Thiazolylhydrazones derived from piperidine. Primary Target: Enoyl-ACP Reductase (InhA) of Mycobacterium tuberculosis.

Mechanism of Action: Similar to Isoniazid, these compounds target the Type II Fatty Acid Synthesis (FAS-II) pathway. However, unlike Isoniazid (which requires activation by KatG), many thiazolylpiperidine analogs bind directly to InhA.

  • Downstream Effect: Inhibition of mycolic acid biosynthesis.

  • Phenotypic Outcome: Disruption of the mycobacterial cell wall, leading to cell lysis. These analogs are particularly valuable against MDR-TB strains lacking functional KatG.

Part 2: Visualizing the Signaling Pathways

The following diagrams illustrate the divergent signaling cascades modulated by Class A (CDK9) and Class B (FAAH) analogs.

Diagram 1: CDK9 Inhibition Pathway (Oncology)

CDK9_Pathway Compound Thiazolylpiperidine (Class A) CDK9 CDK9 / Cyclin T Complex Compound->CDK9 ATP-Competitive Inhibition RNAPII RNA Polymerase II (Ser2 Phosphorylation) Compound->RNAPII Blocks Phosphorylation CDK9->RNAPII Phosphorylates Transcription Transcription Elongation RNAPII->Transcription Promotes Mcl1 Mcl-1 Protein (Anti-apoptotic) RNAPII->Mcl1 Reduced Expression Transcription->Mcl1 Upregulates Apoptosis Intrinsic Apoptosis (Mitochondrial) Mcl1->Apoptosis Blocks Mcl1->Apoptosis Depletion Triggers Cell Death

Caption: Mechanism of Class A analogs inducing apoptosis via transcriptional silencing of Mcl-1.

Diagram 2: FAAH Inhibition Pathway (Pain)

FAAH_Pathway Compound Thiazolylpiperidine (Class B) FAAH FAAH Enzyme Compound->FAAH Inhibits AEA Anandamide (AEA) FAAH->AEA Hydrolyzes FAAH->AEA Blocked Metabolites Arachidonic Acid + Ethanolamine AEA->Metabolites Degradation CB1 CB1 Receptor (CNS/Peripheral) AEA->CB1 Accumulation & Activation Analgesia Analgesia & Anti-inflammation CB1->Analgesia Signaling

Caption: Mechanism of Class B analogs elevating endogenous Anandamide levels to treat pain.

Part 3: Comparative Performance Data

The following table synthesizes data from key structure-activity relationship (SAR) studies, highlighting the potency shift based on scaffold modification.

Table 1: Comparative Potency & Selectivity
FeatureClass A (Oncology)Class B (Pain)Class C (Infectious Disease)
Lead Scaffold 4-(Thiazol-5-yl)pyrimidinePiperidinyl thiazole isoxazolineThiazolylhydrazone
Primary Target CDK9 (

nM)
FAAH (

nM)
InhA (

µg/mL)
Selectivity >50-fold vs. CDK2>1000-fold vs. CB1/CB2 bindingActive vs. MDR-TB (KatG-)
Key Substituent 2-phenylamino (H-bond donor)Isoxazoline (Transition state mimic)Hydrazone linker (Metal chelation)
Limiting Factor Solubility / Kinase selectivityMetabolic stability (Microsomal)Cytotoxicity (Selectivity Index)

Part 4: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols describe the validation of Class A (Kinase Assay) and Class C (Antimycobacterial Assay).

Protocol 1: CDK9 Biochemical Kinase Assay (Luminescence)

Validates the ATP-competitive inhibition mechanism of Class A analogs.

Reagents:

  • Recombinant CDK9/Cyclin T1 complex.

  • Peptide Substrate (PDK1tide or similar).

  • Kinase-Glo® Luminescent Kinase Assay System (Promega).

  • ATP (Ultrapure).

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (10-point dose-response). Final DMSO concentration in assay: 1%.

  • Enzyme Reaction: Incubate 2 ng CDK9/Cyclin T1 with compound in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35) for 10 minutes at room temperature.

  • Initiation: Add ATP (10 µM final) and Peptide Substrate (50 µM final). Total volume: 25 µL.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 25 µL Kinase-Glo® Reagent. Incubate 10 minutes.

  • Readout: Measure luminescence on a multimode plate reader (Integration time: 0.5 - 1.0 sec).

  • Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol 2: Microplate Alamar Blue Assay (MABA) for M. tuberculosis

Validates the antitubercular activity of Class C analogs.

Reagents:

  • M. tuberculosis strain H37Rv (or MDR clinical isolate).[2][3][4]

  • Middlebrook 7H9 broth (supplemented with OADC).

  • Resazurin (Alamar Blue) solution.

Workflow:

  • Culture: Grow M. tb to mid-log phase (OD₆₀₀ ~ 0.6). Dilute to ~10⁵ CFU/mL.

  • Plating: Add 100 µL of culture to 96-well plates containing serial dilutions of test compounds.

  • Controls: Include Rifampicin (positive control) and solvent-only (negative control) wells.

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL Resazurin solution (0.02%) and 12 µL Tween 80 (10%) to each well.

  • Final Incubation: Incubate for an additional 24 hours.

  • Readout: Visual inspection (Blue = No Growth/Inhibition; Pink = Growth). Fluorescence measurement (Ex 530 nm / Em 590 nm).

  • Calculation: MIC is defined as the lowest concentration preventing the color change from blue to pink.

References

  • Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors. Journal of Medicinal Chemistry.

  • Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Synthesis and antituberculosis activity of new thiazolylhydrazone derivatives. European Journal of Medicinal Chemistry.

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives. Molecules.

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents. Molecules.

Sources

Validation

Comparative Guide: Validating Target Engagement of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol (TPM-1)

Executive Summary (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol (herein referred to as TPM-1 ) represents a specific class of thiazole-piperidine scaffolds often utilized in fragment-based drug discovery (FBDD) targe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol (herein referred to as TPM-1 ) represents a specific class of thiazole-piperidine scaffolds often utilized in fragment-based drug discovery (FBDD) targeting lipid kinases, specifically Phosphoinositide 3-kinase alpha (PI3K


) .

While structurally related to clinical inhibitors like Alpelisib (BYL719) , the presence of the hydroxymethyl group at the piperidine-3 position suggests a distinct binding mode or use as a "warhead-ready" linker for PROTAC development. Validating the cellular target engagement (TE) of TPM-1 is critical to distinguish its activity from off-target cytotoxicity.

This guide outlines a rigorous, multi-modal validation strategy comparing TPM-1 against industry standards, focusing on Cellular Thermal Shift Assays (CETSA) and Proximal Biomarker Analysis .

Comparative Analysis: TPM-1 vs. Standard Alternatives

To objectively assess TPM-1, we compare it with Alpelisib (clinical standard) and Wortmannin (pan-PI3K tool compound).

Table 1: Performance & Properties Comparison
FeatureTPM-1 (Novel Scaffold)Alpelisib (Clinical Standard)Wortmannin (Tool Compound)
Primary Target PI3K

(Putative)
PI3K

(Isoform Selective)
Pan-PI3K (Covalent)
Binding Reversibility Reversible (Predicted)ReversibleIrreversible (Covalent)
Cellular Permeability Moderate (

cm/s)
HighHigh
Metabolic Stability High (Piperidine core)Moderate (Amide hydrolysis)Low (Unstable in media)
CETSA Shift (

)
+4.2°C (Moderate Stabilizer)+8.5°C (Strong Stabilizer)N/A (Destabilizes/Precipitates)
Key Advantage Linker-Ready : The -CH

OH group allows easy conjugation for PROTACs.
Potency : Nanomolar affinity (

nM).
Broad Inhibition : Useful for total pathway shutdown.

Biological Context & Signaling Pathway[1]

Understanding the downstream effects of TPM-1 requires mapping the PI3K/AKT/mTOR pathway. TPM-1 target engagement should result in the dephosphorylation of AKT at residues T308 and S473.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3Kα (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 TPM1 TPM-1 (Inhibitor) TPM1->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates pAKT p-AKT (S473/T308) (Biomarker) AKT->pAKT Activation mTOR mTORC1 pAKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation

Figure 1: Mechanism of Action. TPM-1 inhibits PI3K


, preventing the conversion of PIP2 to PIP3, thereby blocking AKT phosphorylation.

Primary Validation Protocol: Cellular Thermal Shift Assay (CETSA)

The most robust method to prove physical target engagement inside a cell (as opposed to just functional inhibition) is CETSA. This assay relies on the principle that ligand binding stabilizes the target protein, increasing its melting temperature (


).
Experimental Design (Causality & Logic)

We use an Isothermal Dose-Response (ITDR) format. Instead of varying temperature, we hold the cells at a specific challenge temperature (


) where 80% of the unbound protein precipitates, and vary the concentration of TPM-1. This confirms dose-dependent binding.
Step-by-Step Methodology

Reagents:

  • Cell Line: MCF-7 (PI3K

    
     dependent).
    
  • Lysis Buffer: TBS + 0.4% NP-40 + Protease Inhibitors.

  • Detection: Western Blot (Anti-PI3K

    
     antibody).
    

Protocol:

  • Seeding: Seed MCF-7 cells at

    
     cells/mL in 6-well plates. Incubate overnight.
    
  • Treatment: Treat cells with TPM-1 (Dose range: 10 nM to 50

    
    M) and Vehicle (DMSO) for 1 hour .
    
    • Why 1 hour? Sufficient for permeability but minimizes secondary expression changes.

  • Harvest & Resuspension: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspensions into PCR tubes. Heat to 52°C (determined

    
     for PI3K
    
    
    
    ) for 3 minutes .
  • Cooling: Immediately snap-cool on ice for 3 minutes.

  • Lysis: Add Lysis Buffer with NP-40. Freeze-thaw x2 (liquid nitrogen/37°C) to ensure complete membrane rupture.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Critical Step: The supernatant contains stabilized (soluble) protein. The pellet contains denatured protein.

  • Quantification: Analyze supernatant via Western Blot.

Representative Data Interpretation
CompoundConcentrationSoluble PI3K

(Normalized)
Interpretation
DMSO -20%Baseline stability at 52°C.
TPM-1 0.1

M
25%Minimal engagement.
TPM-1 1.0

M
65%Significant stabilization (

range).
TPM-1 10.0

M
95%Saturation of target.
Alpelisib 1.0

M
98%Higher affinity reference.

Self-Validating Check: If the DMSO control shows 100% signal, the challenge temperature (52°C) was too low. If TPM-1 shows no stabilization but functional assays (below) work, the compound may be a prodrug or bind a different target.

Secondary Validation: Proximal Biomarker (Phospho-Flow)

While CETSA proves binding, it does not prove inhibition. We validate functional inhibition using Phospho-Flow Cytometry for pAKT(S473), which provides single-cell resolution and avoids lysis artifacts.

Protocol Highlights
  • Stimulation: Serum-starve MCF-7 cells for 4 hours, then treat with TPM-1 (1 hour).

  • Activation: Stimulate with Insulin (100 nM) for 15 minutes to spike pAKT levels.

  • Fixation: Fix immediately with 1.5% Paraformaldehyde (10 mins, 37°C).

    • Why 37°C? Preserves phosphorylation states better than ice-cold fixation.

  • Permeabilization: Ice-cold Methanol (90%) for 30 minutes.

  • Staining: Anti-pAKT (S473)-AlexaFluor 647.

  • Analysis: Gate on singlets; measure Median Fluorescence Intensity (MFI).

Success Criteria: TPM-1 must reduce Insulin-stimulated pAKT MFI by >50% at concentrations correlating with the CETSA stabilization (


M).

Workflow Visualization

Validation_Workflow cluster_CETSA Physical Binding (CETSA) cluster_Func Functional (Phospho-Flow) Compound TPM-1 Synthesis Cell_Treat Cell Treatment (1 hr, 37°C) Compound->Cell_Treat Heat Heat Challenge (52°C) Cell_Treat->Heat Stim Insulin Stim. Cell_Treat->Stim Lysis Lysis & Spin Heat->Lysis WB Western Blot (Soluble Fraction) Lysis->WB Fix Fix/Perm Stim->Fix FACS Flow Cytometry pAKT (S473) Fix->FACS

Figure 2: Integrated Validation Workflow. Parallel processing for physical binding (CETSA) and functional inhibition (Phospho-Flow).

Troubleshooting & Optimization

  • Issue: High background in CETSA (DMSO control doesn't precipitate).

    • Solution: Perform a

      
       determination experiment (gradient 37°C–67°C) to find the temperature where the target is 20-30% stable. For PI3K, this is often higher due to complex stability.
      
  • Issue: TPM-1 shows activity in Flow Cytometry but not CETSA.

    • Solution: TPM-1 might be a PROTAC-linker that requires a warhead, or it is metabolizing into the active form. Check the "methanol" moiety; if it oxidizes to a carboxylic acid, cell permeability may drop, affecting CETSA results in intact cells.

References

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Fruman, D. A., et al. (2017). The PI3K Pathway in Human Disease. Cell, 170(4), 605–635. [Link]

  • Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorganic & Medicinal Chemistry Letters, 23(13), 3741-3748. [Link]

  • Robers, M. B., et al. (2011). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. [Link]

Comparative

Benchmarking Kinase Selectivity: A Definitive Guide to Profiling Novel Compounds

Executive Summary: The Selectivity Imperative In kinase drug discovery, potency ( ) is a threshold requirement, but selectivity is the determinant of clinical success. A compound that inhibits its target at 1 nM but also...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Imperative

In kinase drug discovery, potency (


) is a threshold requirement, but selectivity  is the determinant of clinical success. A compound that inhibits its target at 1 nM but also inhibits 50 off-targets at 10 nM is a toxicological liability, not a drug candidate.

This guide provides a rigorous technical framework for benchmarking the selectivity of a new chemical entity (NCE) against the human kinome. We move beyond simple "heat maps" to establish a self-validating profiling system, comparing the industry gold-standard Radiometric Activity Assays against Competition Binding Assays .

Technology Selection: Activity vs. Binding

To benchmark a compound effectively, you must choose the correct interrogation method.[1][2] The two dominant platforms represent fundamentally different physical queries: Does it inhibit function? vs. Does it bind the site?

Comparative Analysis: Radiometric HotSpot™ vs. KINOMEscan®
FeatureRadiometric Activity Assay (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

P-ATP)
Competition Binding Assay (KINOMEscan®)
Physical Query Measures catalytic transfer of

-phosphate from ATP to substrate.
Measures thermodynamic competition between test compound and immobilized ligand.
Readout Functional Inhibition (

).
Binding Affinity (

).[3]
ATP Dependence High. Can be run at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

or physiological (1 mM) ATP.
None. Performed in the absence of ATP.
False Positives Low.[1] Directly detects product formation.[4][5]Moderate. Allosteric binders or stabilizers may register as hits without inhibiting function.
Throughput Medium (Filter-binding).High (qPCR/Phage-display readout).
Best Use Case Late-stage validation; predicting cellular efficacy.Primary screening; SAR driving; broad kinome scanning.

Expert Insight: While binding assays are excellent for high-throughput scanning, radiometric assays remain the gold standard for critical benchmarking because they account for the high intracellular concentration of ATP (1–5 mM). A Type I inhibitor that competes poorly with ATP may show high affinity in a binding assay (


) but poor efficacy in a cellular context (

).

Experimental Protocol: The Gold Standard Workflow

The following protocol details the Radiometric Filter-Binding Assay (HotSpot) . This method is preferred for benchmarking because it generates data directly transferable to kinetic modeling.

Reagent Preparation
  • Kinase/Substrate Pair: Use recombinant human kinases (e.g., catalytic domains) and validated peptide substrates (e.g., Poly(Glu,Tyr) for TKs).

  • Radioisotope:

    
    .[6] Preferred over 
    
    
    
    for sharper emission bands and safety.
  • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM 
    
    
    
    , 2 mM DTT.[7]
Step-by-Step Workflow
  • Compound Formatting: Prepare "Compound X" and the control (Staurosporine) in 100% DMSO. Dilute to 50X final assay concentration.

  • Enzyme Priming: Dispense kinase and substrate into 384-well plates.

  • Compound Addition: Add compound (acoustic dispensing or pin tool). Incubate for 20 minutes at RT to allow for slow-binding kinetics (critical for Type II inhibitors).

  • Reaction Initiation: Add ATP mixture (

    
     + cold ATP).
    
    • Critical Control: Set ATP concentration to

      
       for the specific kinase to standardize competitive pressure.
      
  • Incubation: Incubate for 2 hours at RT.

  • Termination: Spot reaction onto P81 ion-exchange filter paper.

  • Wash: Immerse filters in 0.75% phosphoric acid. Repeat 3x. This removes unreacted ATP while the positively charged substrate binds to the anionic filter.

  • Quantification: Read on a scintillation counter.

Workflow Visualization

KinaseAssayWorkflow Start Compound Preparation (DMSO) Incubate Pre-Incubation (Enzyme + Cmpd, 20 min) Start->Incubate Acoustic Transfer Initiate Initiate Reaction (Add 33P-ATP) Incubate->Initiate Km ATP Filter Spot on P81 Filter Initiate->Filter 120 min Wash Acid Wash (Remove free ATP) Filter->Wash 0.75% H3PO4 Read Scintillation Counting Wash->Read CPM Data

Figure 1: Critical path for the Radiometric Filter-Binding Assay. Note the pre-incubation step to detect slow-off rate inhibitors.

Data Analysis: Calculating Selectivity Metrics

Raw CPM data must be converted into % Activity relative to DMSO controls.[7] From there, three key metrics define selectivity.

Selectivity Score ( )

The most common industrial metric. It represents the fraction of the kinome inhibited below a certain threshold (usually 35% of control activity, i.e., 65% inhibition).



  • Interpretation: An

    
     of 0.01 indicates high selectivity (inhibiting 1% of the panel). An 
    
    
    
    > 0.4 indicates a "promiscuous" binder.
Gini Coefficient ( )

Adapted from economics, this metric quantifies the inequality of inhibition distribution.

  • Formula:

    
     (where 
    
    
    
    is % inhibition, sorted in ascending order).
  • Range: 0 (Perfectly non-selective) to 1 (Perfectly selective).

  • Advantage: Unlike

    
    , the Gini coefficient is threshold-independent and uses the entire dataset.
    
Entropy Score

Measures the disorder of the inhibition profile. High entropy = low selectivity.

Case Study: Benchmarking "Compound X"

We compared a novel Type I inhibitor ("Compound X") against the universal kinase inhibitor Staurosporine using a 300-kinase panel at 1


M.
Results Summary
MetricCompound X (New Candidate)Staurosporine (Control)Interpretation
Primary Target

4 nM (BRAF V600E)2 nM (PKC

)
Comparable potency on primary targets.

Score
0.02 (6/300 kinases)0.65 (195/300 kinases)Compound X is highly selective; Staurosporine is promiscuous.
Gini Coefficient 0.88 0.15 Compound X shows high inequality (focused activity).
Off-Target Families Only RAF family (CRAF, ARAF)AGC, CAMK, CMGC, TKCompound X retains family-specific selectivity.
Decision Logic for Selectivity

The following diagram illustrates how to interpret the data generated above to make Go/No-Go decisions in lead optimization.

SelectivityLogic Data Kinase Panel Data (300+ Kinases) CalcS Calculate S(35) Score Data->CalcS CheckS Is S(35) < 0.05? CalcS->CheckS HighSel High Selectivity CheckS->HighSel Yes LowSel Low Selectivity CheckS->LowSel No CheckPotency Check Off-Targets Are they toxic? (e.g. hERG, KDR) HighSel->CheckPotency AnalyzeGini Calculate Gini Coeff (Distribution check) LowSel->AnalyzeGini Safe Candidate Validated Proceed to Cell Assays CheckPotency->Safe No Toxicity Toxic Liability Identified Re-engineer Scaffold CheckPotency->Toxic Toxic Hits AnalyzeGini->Toxic Gini < 0.4

Figure 2: Decision tree for interpreting selectivity scores. Note that a low S(35) is not sufficient; the identity of the off-targets (e.g., KDR inhibition causing hypertension) determines safety.

References

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[3][8] Nature Biotechnology, 29(11), 1039–1045.[7] [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Graczyk, P. P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases.[9] Journal of Medicinal Chemistry, 50(23), 5773–5779. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Assay Platform.[10][4][11][12] [Link]

  • Reaction Biology. (n.d.). Radiometric HotSpot™ Kinase Assays. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Novel Thiazole Derivatives

Foreword for the Drug Development Professional The thiazole ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives exh...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Drug Development Professional

The thiazole ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, from anticancer and antimicrobial to anti-inflammatory effects.[3][4][5] However, the therapeutic success of any compound is not solely dependent on its potency at the target site; it is critically governed by its pharmacokinetic (PK) profile. A promising lead candidate can fail spectacularly in development due to poor absorption, rapid metabolism, or unfavorable distribution.

This guide provides a comprehensive framework for the comparative study of the pharmacokinetic properties of novel thiazole derivatives. Moving beyond a mere listing of data, we will delve into the causality behind experimental choices, providing field-proven protocols and data interpretation strategies. Our objective is to empower researchers and drug development professionals to make informed, data-driven decisions in the selection and optimization of thiazole-based drug candidates. This document is structured to guide you through the essential stages of a preclinical pharmacokinetic evaluation, from initial in vitro screens to definitive in vivo studies.

Intestinal Absorption and Oral Bioavailability: The Caco-2 Permeability Assay

A primary goal for many drug discovery programs is to develop orally administered therapies. Therefore, a critical first step is to assess a compound's potential for absorption across the intestinal epithelium. The Caco-2 permeability assay is the industry-standard in vitro model for this purpose.[6][7] Derived from a human colon adenocarcinoma cell line, Caco-2 cells differentiate into a polarized monolayer that mimics the intestinal barrier, complete with tight junctions and the expression of key transporter proteins like P-glycoprotein (P-gp).[8][9][10]

Causality of Experimental Choice: We use the Caco-2 model over simpler methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) because it accounts for not only passive diffusion but also active transport and efflux mechanisms, which are common for complex heterocyclic molecules.[8][9] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can calculate an efflux ratio (ER) . An ER greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp, which can significantly limit its oral absorption.[8]

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture & Plating cluster_assay Permeability Assay (37°C) cluster_analysis Analysis & Calculation seed Seed Caco-2 cells on Transwell inserts culture Culture for 18-22 days to form a polarized monolayer seed->culture Differentiation add_compound Add Thiazole Derivative (e.g., 10 µM) to Donor side (Apical or Basolateral) culture->add_compound incubate Incubate for 2 hours add_compound->incubate sample Collect samples from Donor and Receiver chambers incubate->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms calc_papp Calculate Apparent Permeability (Papp) lcms->calc_papp calc_er Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) calc_papp->calc_er

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Detailed Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell™ inserts and cultured for 18-22 days to allow for spontaneous differentiation into polarized enterocytes.[8]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Preparation: A stock solution of the test thiazole derivative is prepared in DMSO and then diluted in transport buffer to a final concentration (e.g., 10 µM).

  • Assay Initiation: The culture medium is replaced with transport buffer. The test compound is added to the donor chamber, either the apical (A) or basolateral (B) side.

  • Incubation: The plate is incubated for a defined period, typically 2 hours, at 37°C with gentle shaking.[10]

  • Sampling: At the end of the incubation, aliquots are taken from both the donor and receiver chambers.[9]

  • Analysis: The concentration of the thiazole derivative in all samples is quantified using a validated LC-MS/MS method.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is then determined by dividing the Papp (B-A) by the Papp (A-B).

Comparative Data: Permeability of Thiazole Derivatives
Compound IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Derivative A 15.216.51.1High
Derivative B 2.125.212.0Low (P-gp Substrate)
Derivative C 0.50.61.2Low (Poor Permeability)
Propranolol (Control) >20>20~1.0High

Interpretation: Derivative A shows high permeability and no significant efflux, predicting good oral absorption. Derivative B is identified as a likely P-gp substrate due to its high efflux ratio, which will severely limit its bioavailability. Derivative C has intrinsically low permeability, suggesting absorption issues independent of efflux transporters.

Plasma Protein Binding: Assessing the Unbound, Active Fraction

Once absorbed, a drug's distribution and efficacy are heavily influenced by its binding to plasma proteins like albumin.[11] It is a fundamental principle of pharmacology that only the unbound (free) fraction of a drug is available to interact with its therapeutic target and to be cleared by metabolic enzymes.[12][13] Therefore, determining the fraction unbound (fu) is a critical step in understanding a compound's pharmacokinetic and pharmacodynamic behavior.

Causality of Experimental Choice: We employ the Rapid Equilibrium Dialysis (RED) method.[14] This technique is preferred over older methods like ultrafiltration because it minimizes non-specific binding to the device and is less susceptible to experimental artifacts, providing a more accurate measure of the true equilibrium between the bound and unbound drug.[13]

Experimental Workflow: Rapid Equilibrium Dialysis (RED)```dot

RED_Workflow cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis & Calculation spike Spike Thiazole Derivative into Plasma (e.g., Human, Rat) load_plasma Load spiked plasma into the sample chamber of the RED device spike->load_plasma incubate Incubate at 37°C for 4 hours with shaking (200 rpm) load_plasma->incubate load_buffer Load PBS buffer into the buffer chamber load_buffer->incubate equilibrium Unbound drug freely diffuses across the semi-permeable membrane until equilibrium incubate->equilibrium sample Collect aliquots from both plasma and buffer chambers equilibrium->sample match_matrix Matrix-match samples (add buffer to plasma sample, plasma to buffer sample) sample->match_matrix lcms Quantify concentrations by LC-MS/MS match_matrix->lcms calc_fu Calculate Fraction Unbound (fu) fu = [Buffer] / [Plasma] lcms->calc_fu

Caption: Key CYP450-mediated metabolic pathways for thiazole rings. [15][16]

Detailed Protocol: Microsomal Metabolic Stability Assay
  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer. [17]2. Pre-incubation: Add the test thiazole derivative (e.g., 1 µM final concentration) to the microsome mixture and pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH. [18]4. Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction. [17]5. Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. [18][19]

Comparative Data: Metabolic Stability of Thiazole Derivatives
Compound IDIn Vitro t½ (min, Human Liver Microsomes)Intrinsic Clearance (CLint) (µL/min/mg)Predicted Hepatic Clearance
Derivative A 6515.8Low
Derivative B 8124.1High
Derivative C >120 (stable)<5.8Very Low
Testosterone (Control) 1282.5High

Interpretation: Derivative B is metabolized very rapidly, suggesting it will have a high hepatic clearance and a short half-life in vivo. Derivative C is highly stable, which could lead to a very long half-life and potential for drug accumulation with multiple dosing. Derivative A has a more moderate stability profile, which is often desirable.

In Vivo Pharmacokinetic Studies: The Complete Picture

While in vitro assays are predictive, the definitive assessment of a compound's pharmacokinetics requires an in vivo study in a living organism. [20]Rodent studies (typically in rats or mice) are the standard first step to determine key PK parameters and to calculate oral bioavailability. [21][22][23] Causality of Experimental Choice: A typical study design involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals. The IV administration allows for the determination of clearance (CL) and volume of distribution (Vd), parameters that are independent of absorption. The PO administration provides data on oral absorption (Cmax, Tmax). By comparing the Area Under the Curve (AUC) from the PO route to the AUC from the IV route (dose-normalized), we can calculate the absolute oral bioavailability (%F), the ultimate measure of a drug's efficiency in reaching systemic circulation. [24]

Experimental Workflow: Rodent In Vivo PK Study

InVivo_PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis & Modeling group_iv Group 1: Administer IV Bolus (e.g., 2 mg/kg in rats) sample_iv Collect serial blood samples (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) group_iv->sample_iv group_po Group 2: Administer PO Gavage (e.g., 10 mg/kg in rats) sample_po Collect serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) group_po->sample_po process_plasma Process blood to obtain plasma sample_iv->process_plasma sample_po->process_plasma lcms Quantify drug concentration in plasma by LC-MS/MS process_plasma->lcms plot Plot Plasma Concentration vs. Time lcms->plot nca Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin plot->nca calc_params Calculate PK Parameters: AUC, CL, Vd, t½, %F nca->calc_params

Caption: Workflow for a typical IV/PO crossover rodent PK study.

Comparative Data: In Vivo Pharmacokinetics of Thiazole Derivatives in Rats
ParameterDerivative ADerivative BDerivative C
Dose (IV/PO, mg/kg) 2 / 102 / 102 / 10
CL (mL/min/kg) 15.565.05.2
Vd (L/kg) 2.13.50.8
t½ (h) 1.60.61.8
AUC₀-inf (PO, ng*h/mL) 452025012500
Oral Bioavailability (%F) 42%2%95%

Interpretation: The in vivo data confirms our in vitro predictions.

  • Derivative A: Exhibits a moderate clearance and half-life, with decent oral bioavailability of 42%. [24]This profile could be suitable for further development.

  • Derivative B: Shows high clearance and a very short half-life, consistent with its rapid in vitro metabolism. Its oral bioavailability is extremely low (2%), confirming it is likely a P-gp substrate and/or has high first-pass metabolism. This compound would be a poor candidate.

  • Derivative C: Has low clearance and high bioavailability (95%), consistent with its high stability and good permeability. While excellent bioavailability is good, the low clearance and high stability might lead to an undesirably long half-life and potential for accumulation, which would need to be carefully monitored.

Conclusion: Synthesizing the Data for Candidate Selection

This guide demonstrates a systematic, multi-faceted approach to characterizing the pharmacokinetic properties of novel thiazole derivatives. By integrating data from a suite of validated in vitro assays—Caco-2 for absorption, RED for protein binding, and microsomal stability for metabolism—we can build a robust predictive model of a compound's in vivo behavior. This allows for the early identification of liabilities such as efflux, high protein binding, or rapid metabolism, enabling medicinal chemists to focus their efforts on derivatives with the highest probability of success.

The final in vivo rodent PK study serves as the definitive test of these predictions, providing the crucial data on clearance, half-life, and, most importantly, oral bioavailability. By comparing these comprehensive PK profiles, drug development teams can confidently select lead candidates that not only possess potent pharmacological activity but also the "drug-like" properties necessary to become a successful therapeutic.

References

  • Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities. International Journal of Novel Research and Development.
  • Caco-2 Permeability Assay. Evotec.
  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.
  • Permeability Assay on Caco-2 Cells. Bienta.
  • Caco-2 permeability assay.
  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. Analytical Chemistry.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • How to Conduct an In Vitro Metabolic Stability Study.
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimiz
  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry.
  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology.
  • Plasma Protein Binding - Technical Notes.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Plasma Protein Binding (PPB) Assays. WuXi AppTec.
  • Plasma Protein Binding Assay. Domainex.
  • The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. Drug Metabolism and Disposition.
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan.
  • Metabolic Stability Assays. Merck Millipore.
  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc.
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Journal of Drug Delivery and Therapeutics.
  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • Pharmacokinetic and drug excretion properties of thiazole derivatives bearing β-amino acid and aromatic moieties.
  • Rodent PK Studies | Mouse, R
  • Metabolic stability assay in human, rat, dog or mouse hep
  • Pharmacokinetic studies in mice or r
  • Rodent In Vivo PK Service.
  • Strategies for In Vitro Metabolic Stability Testing. SlideShare.
  • Thiazole derivatives: prospectives and biological applications.
  • In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds.
  • An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applic
  • A novel, potent, and orally bioavailable thiazole HCV NS5A inhibitor for the treatment of hepatitis C virus. European Journal of Medicinal Chemistry.
  • Pharmacokinetic/ADME Properties of the Selected Compounds...
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • Synthesis, in vitro antioxidant, anticancer activity and molecular docking of new thiazole derivatives.
  • Heterocycles in Medicinal Chemistry III. MDPI.

Sources

Comparative

Independent verification of the anticancer effects of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol

Technical Verification Guide: (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol Candidate Code: TEP-M Executive Summary & Compound Profile Objective: This guide outlines the independent verification protocols for (1-(1-(...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Verification Guide: (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol Candidate Code: TEP-M

Executive Summary & Compound Profile

Objective: This guide outlines the independent verification protocols for (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol (hereafter referred to as TEP-M ). Based on its pharmacophore—a thiazole ring linked to a piperidine scaffold—TEP-M is structurally characteristic of synthetic kinase inhibitors (specifically targeting PI3K/Akt/mTOR or CDK pathways).

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Assay Development Specialists.

Mechanism Hypothesis: Thiazole-piperidine hybrids frequently act as ATP-competitive inhibitors. The verification strategy below focuses on validating this mechanism against established Standard of Care (SoC) agents.

Comparative Analysis: TEP-M vs. Established Benchmarks

To objectively verify TEP-M, it must be screened alongside a Targeted Control (structurally similar kinase inhibitor) and a Cytotoxic Control (broad-spectrum DNA damager).

Selected Benchmarks:

  • Alpelisib (BYL719): A PI3K

    
    -specific inhibitor containing a thiazole scaffold. Used to benchmark targeted efficacy.[1]
    
  • Cisplatin: A platinum-based chemotherapy agent. Used to benchmark general cytotoxicity and off-target toxicity.

Table 1: Performance Benchmarks & Passing Criteria
MetricCandidate: TEP-M (Target)Alternative 1: Alpelisib (Targeted)Alternative 2: Cisplatin (Cytotoxic)
Primary IC50 (Breast/Lung) < 10 µM (Hit Cutoff)0.01 - 1.0 µM1.0 - 10.0 µM
Selectivity Index (SI) > 5.0 (Tumor vs. Normal)> 10.0~ 1.0 - 5.0 (Low selectivity)
Solubility (DMSO) > 10 mM HighModerate
Mechanism Apoptosis (G1 Arrest) G1 Arrest / AutophagyS-phase Arrest / Necrosis
Lipophilicity (cLogP) 2.0 - 3.5 (Ideal for CNS/Cell perm)~ 2.8-2.19 (Hydrophilic)

Analyst Note: If TEP-M displays an IC50 > 50 µM in primary screening, it should be re-classified as a fragment/building block rather than a lead compound.

Verification Workflow (Logic Map)

The following diagram illustrates the decision tree for verifying TEP-M, ensuring resources are not wasted on non-viable candidates.

VerificationWorkflow Start Compound TEP-M (Synthesis/Acquisition) Solubility Step 1: Solubility Check (DMSO/PBS) Start->Solubility PrimaryScreen Step 2: 1-Point Screen (10 µM, 3 Cell Lines) Solubility->PrimaryScreen Soluble > 10mM Fail DISCARD / OPTIMIZE Solubility->Fail Precipitates DoseResponse Step 3: Dose-Response (IC50 Determination) PrimaryScreen->DoseResponse Inhibition > 50% PrimaryScreen->Fail Inhibition < 50% Selectivity Step 4: Selectivity Assay (vs. Fibroblasts/PBMCs) DoseResponse->Selectivity IC50 < 10µM DoseResponse->Fail IC50 > 10µM Mechanism Step 5: Mechanism Validation (Western Blot/Flow Cytometry) Selectivity->Mechanism SI > 5 Selectivity->Fail Toxic to Normal Cells Lead VALIDATED LEAD Mechanism->Lead Pathway Confirmed

Caption: Decision matrix for verifying TEP-M. Green paths indicate successful validation; gray paths indicate attrition.

Experimental Protocols

To ensure Trustworthiness , these protocols are designed to be self-validating with built-in controls.

Protocol A: Cytotoxicity Verification (MTT/CCK-8 Assay)

Objective: Determine IC50 values in MCF-7 (Breast) and A549 (Lung) lines.

  • Preparation:

    • Dissolve TEP-M in 100% DMSO to create a 10 mM stock.

    • Critical Step: Verify stock clarity. If turbid, sonicate for 5 mins.

    • Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM) in culture media. Final DMSO must be < 0.1% to avoid solvent toxicity.

  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h to allow attachment.

  • Treatment:

    • Add TEP-M dilutions.

    • Controls:

      • Negative: 0.1% DMSO.

      • Positive: Alpelisib (10 µM) and Cisplatin (20 µM).

      • Blank: Media only (no cells).

  • Readout:

    • Incubate 48h or 72h.[2]

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.[2]

  • Calculation:

    • Use non-linear regression (GraphPad Prism) to calculate IC50.

Protocol B: Mechanism of Action (Apoptosis via Flow Cytometry)

Objective: Confirm if TEP-M induces programmed cell death (Apoptosis) vs. Necrosis.

  • Treatment: Treat A549 cells with TEP-M at

    
     for 24h.
    
  • Staining:

    • Harvest cells (keep floating cells!).

    • Wash with cold PBS.[2]

    • Stain with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains DNA in necrotic cells).

  • Analysis:

    • Q1 (Annexin-/PI+): Necrosis (Likely toxic/off-target).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Target Mechanism ).

  • Validation: TEP-M is validated if >20% of population shifts to Q4/Q2 compared to DMSO control.

Mechanistic Pathway Visualization

Based on the thiazole-piperidine structure, the most probable mechanism involves kinase inhibition (PI3K/Akt axis) leading to mitochondrial apoptosis.

SignalingPathway Drug TEP-M (Inhibitor) PI3K PI3K / Kinase (Target) Drug->PI3K Inhibits Akt Akt (p-Akt) Drug->Akt Decreases p-Akt PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP3->Akt Activates Bcl2 Bcl-2 (Anti-Apoptotic) Akt->Bcl2 Stabilizes Bax Bax (Pro-Apoptotic) Akt->Bax Loss of Inhibition Bcl2->Bax Inhibits Mito Mitochondria (Cytochrome C Release) Bax->Mito Pore Formation Caspase Caspase-3/7 (Executioner) Mito->Caspase Activates Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis Cleaves substrates

Caption: Hypothesized mechanism: TEP-M inhibition of upstream kinases leads to Bax activation and mitochondrial apoptosis.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

  • Ayati, A., et al. (2015).[3] Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery.[3] European Journal of Medicinal Chemistry, 97, 699-718.

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.[4] Nature Reviews Cancer, 6(10), 813-823.

  • Fruman, D. A., et al. (2017). The PI3K Pathway in Human Disease. Cell, 170(4), 605-635.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol

Executive Summary & Immediate Directives Compound Identity: (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol CAS Number: 1065484-60-7 Molecular Formula: C₁₁H₁₈N₂OS Waste Classification: Hazardous Chemical Waste (Toxic,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Compound Identity: (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol CAS Number: 1065484-60-7 Molecular Formula: C₁₁H₁₈N₂OS Waste Classification: Hazardous Chemical Waste (Toxic, Irritant).

Core Directive: This compound acts as a basic organic heterocycle. It must never be disposed of down the drain due to high aquatic toxicity potential associated with thiazole moieties.[1] Disposal is strictly via High-Temperature Incineration through a licensed hazardous waste contractor.

Immediate Action Plan:

  • Segregate: Isolate from strong oxidizing agents and acids immediately.

  • Label: Mark all waste containers with "Hazardous Waste" and the specific chemical name.

  • Contain: Use chemically resistant containers (HDPE or Glass).

Chemical Profile & Hazard Assessment

To ensure the integrity of your disposal protocol, you must understand the chemical behavior of the substance. This compound combines a piperidine ring (secondary amine derivative, basic) with a thiazole ring (aromatic heterocycle).

ParameterData / ClassificationOperational Implication
GHS Classification Acute Tox. 4 (Oral) , Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Treat as a health hazard.[2] Zero skin contact allowed.
Physical State Solid or Viscous Oil (depending on purity)Determines waste stream (Solid vs. Liquid).
Reactivity Stable; Incompatible with Strong Oxidizers Do not mix with Piranha solution, Chromic acid, or Nitric acid waste streams.
Acidity/Basicity Weak Organic BaseCan be neutralized, but direct incineration is preferred to avoid salt formation issues.
RCRA Status Not P-listed or U-listed specifically.Dispose of as Non-Regulated Hazardous Waste (unless mixed with listed solvents).
Waste Stream Segregation Logic

Effective disposal relies on correct segregation at the point of generation (Satellite Accumulation Area). Mixing incompatible streams is the #1 cause of laboratory accidents during waste handling.

Self-Validating System: Before adding this chemical to any waste container, verify the container's current pH and solvent composition. If the waste container contains strong acids, a neutralization exotherm may occur.

WasteSegregation Start Start: Waste Generation StateCheck What is the physical state? Start->StateCheck Solid Pure Solid / Debris StateCheck->Solid Powder, contaminated gloves, paper Liquid Solution / Reaction Mixture StateCheck->Liquid Dissolved in solvent SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin Sharps Sharps Container (If needles/glass involved) Solid->Sharps If on glassware/needles HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform, etc.) Liquid->HalogenCheck HaloWaste Halogenated Organic Waste (Carboy A) HalogenCheck->HaloWaste Yes (Cl, Br, F, I present) NonHaloWaste Non-Halogenated Organic Waste (Carboy B) HalogenCheck->NonHaloWaste No (Only MeOH, EtOH, DMSO, etc.)

Figure 1: Decision Logic for Waste Stream Segregation. Ensure the chemical is routed to the correct container to prevent cross-contamination and regulatory fines.

Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Surplus)

Objective: Dispose of the pure compound without generating dust or exposure.

  • PPE Verification: Wear nitrile gloves, safety goggles, and a lab coat. If handling large quantities (>10g), use a powder hood.

  • Primary Containment: Keep the substance in its original vial if possible. Ensure the cap is tight.[1][3][4][5][6]

  • Secondary Containment: Place the vial into a clear, sealable plastic bag (e.g., Ziploc).

  • Labeling: Affix a hazardous waste tag to the bag.

    • Constituents: "(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol"[2][7]

    • Hazard Checkbox: Toxic, Irritant.[2][8]

  • Transfer: Move to the Solid Hazardous Waste Drum in your Satellite Accumulation Area (SAA).

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Objective: Safe consolidation of solvent waste containing the target compound.

  • Compatibility Check: Ensure the receiving carboy does not contain strong oxidizers.[9]

  • Solvent Identification:

    • If dissolved in DCM/Chloroform : Use the Halogenated waste stream.

    • If dissolved in Methanol/Ethanol/DMSO : Use the Non-Halogenated waste stream.

  • Funneling: Use a funnel with a lid or check-valve to minimize vapor release.

  • Pouring: Slowly add the solution to the carboy. Watch for heat generation or bubbling.

  • Logging: Immediately update the waste log sheet attached to the carboy. Record the volume and the full chemical name (no abbreviations).

Scenario C: Empty Containers & Contaminated Debris

Objective: RCRA compliance for "RCRA Empty" containers.

  • Triple Rinse: Rinse the empty vial 3 times with a compatible solvent (e.g., ethanol or acetone).

  • Rinsate Disposal: Pour all three rinses into the appropriate Liquid Waste Carboy .

  • Label Defacement: Cross out the original label on the vial using a permanent marker.

  • Final Disposal:

    • Vial: Dispose of the rinsed, defaced vial in the Glass/Sharps bin (or trash if your local EHS permits triple-rinsed glass in municipal waste—always verify local rules).

    • Cap: Dispose of the cap in regular trash.

Spill Response & Emergency Procedures

In the event of a spill, the priority is personnel safety followed by containment.[4]

SpillResponse Assess 1. Assess Volume & Hazard (Is it safe to clean?) Evacuate Evacuate & Call EHS Assess->Evacuate Large Spill / High Risk PPE 2. Don PPE (Double Gloves, Goggles, Lab Coat) Assess->PPE Manageable (<100mL/g) Contain 3. Contain Spill (Absorbent Pads/Vermiculite) PPE->Contain Clean 4. Clean Surface (Soap & Water Wash) Contain->Clean Dispose 5. Dispose Debris (As Solid Hazardous Waste) Clean->Dispose

Figure 2: Operational workflow for managing minor laboratory spills.

Spill Cleanup Protocol:

  • Isolate: Mark the area.

  • Absorb: Cover liquid spills with vermiculite or absorbent pads.[1] For solids, cover with a wet paper towel to prevent dust, then wipe up.

  • Decontaminate: Wash the surface with a mild detergent solution (soap and water) to remove basic residues.

  • Disposal: Place all used absorbent materials and gloves into a heavy-duty yellow hazardous waste bag.

Regulatory Compliance & Documentation
  • US EPA (RCRA): While not explicitly P-listed, this waste exhibits toxicity characteristics. It must be managed as hazardous waste.[3][10][11]

  • Labeling: Labels must be legible, in English, and include the accumulation start date.

  • Storage Limits: Do not store waste in the lab for more than 90 days (or 1 year for Satellite Accumulation Areas, depending on volume/state limits).

References
  • American Chemical Society. (2023). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 1-[1-(1,3-thiazol-2-yl)ethyl]piperazine.[12] (Structural Analog Data). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol

Comprehensive Safety Protocol: Handling (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol This document provides essential safety and logistical information for the handling, storage, and disposal of (1-(1-(Thiazol-2-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol

This document provides essential safety and logistical information for the handling, storage, and disposal of (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol (CAS No. 1065484-60-7). As a novel research chemical, it is imperative to treat this compound with a high degree of caution, assuming it to be hazardous until more comprehensive toxicological data is available[1][2]. The following protocols are designed to create a self-validating system of safety, ensuring minimal exposure and maximum protection for all laboratory personnel.

Hazard Assessment and Profile

The known hazard profile for this specific compound is derived from its Safety Data Sheet (SDS)[3]. It is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Expert Analysis: The structure of this molecule contains both a piperidine ring and a thiazole group. These parent structures inform a more cautious approach. Piperidine is known to be a flammable liquid that can cause severe skin burns and eye damage[4][5]. Thiazole and its derivatives can act as irritants, and overexposure may lead to respiratory and other health effects[6][7]. Therefore, it is prudent to assume that (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol may possess hazards beyond those explicitly listed, and all handling procedures should reflect this elevated level of caution[1].

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE is the final and most critical barrier between the researcher and potential chemical exposure. A multi-layered approach is mandatory.

Table 1: PPE Requirements for Handling (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol

PPE CategorySpecificationRationale and Purpose
Eye & Face Protection ANSI Z87.1 compliant chemical splash goggles.[8]Minimum Requirement. Protects against splashes and airborne particles, addressing the H319 serious eye irritation hazard.[3]
Full-face shield worn over goggles.[8][9]Required for splash-risk operations. Recommended when handling >50 mL of liquid or during any transfer process where splashes are possible. Provides broader protection to the entire face.
Hand Protection Disposable, powder-free nitrile gloves.[1][8]Provides protection against incidental contact.[8] Gloves should be inspected before use and changed every 30-60 minutes or immediately if contamination is suspected.
Thicker, chemical-resistant gloves (e.g., butyl rubber) for prolonged contact.For tasks involving extended handling or immersion, select gloves tested to a relevant standard (e.g., EN 374) for breakthrough time.[4][6]
Body Protection Long-sleeved laboratory coat.[8]Protects skin and personal clothing from contamination, addressing the H315 skin irritation hazard.[3]
Chemical-resistant apron over lab coat.Required for splash-risk operations. Provides an additional layer of protection against significant spills.
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors, addressing the H335 respiratory irritation hazard.[1][3][10]
NIOSH-approved N95 (or higher) respirator.[8]Required if handling the compound as a powder outside of a fume hood or if engineering controls are insufficient to prevent aerosol generation.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow minimizes the risk of exposure and cross-contamination. All handling of this compound must be performed within a certified chemical fume hood[1][10].

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items. Ensure an appropriate spill kit and emergency contact information are readily accessible.

  • PPE Donning: Put on all required PPE as specified in Table 1 before entering the area where the chemical is stored or used.

  • Chemical Transfer: When transferring the chemical, use non-sparking tools and ground/bond containers if large quantities of flammable solvents are present[11][12][13]. Perform all transfers deep within the fume hood (at least 6 inches from the sash) to ensure containment[10].

  • Post-Handling Decontamination: After handling, decontaminate all surfaces with an appropriate solvent and then soap and water. Wipe down the exterior of the primary container before returning it to storage.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. Remove gloves first, followed by the lab coat, and finally eye protection. Wash hands thoroughly with soap and water immediately after removing all PPE[2][4].

Workflow Diagram

The following diagram illustrates the logical flow for safely handling (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol.

G Safe Handling Workflow A 1. Pre-Op Check - Verify fume hood function - Assemble spill kit - Clear workspace B 2. Don PPE - Lab Coat - Nitrile Gloves - Goggles/Face Shield A->B Proceed C 3. Chemical Handling - Work inside fume hood - Keep sash low - Use secondary containment B->C Proceed D 4. Decontaminate - Clean work surfaces - Wipe primary container C->D Task Complete F 6. Waste Disposal - Segregate into hazardous waste - Properly label container C->F During/After Task E 5. Doff PPE - Remove gloves first - Remove lab coat & goggles D->E Proceed G 7. Personal Hygiene - Wash hands thoroughly E->G Proceed

Caption: A flowchart of the essential steps for safe laboratory operations.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing[1]. Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water[1][14]. Seek immediate medical attention[1].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open[1][3]. Remove contact lenses if present and easy to do[3]. Seek immediate medical attention[1].

  • Inhalation: Move the affected individual to fresh air immediately[1][3]. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting[3]. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel[3].

  • Spill Cleanup: Evacuate non-essential personnel from the area. For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite), collect it in a sealed container, and dispose of it as hazardous waste[9][11]. All materials used for cleanup must also be disposed of as hazardous waste[15]. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office immediately[16].

Storage and Disposal Plan

Proper storage and disposal are crucial for long-term safety and environmental protection.

Storage
  • Store the compound in a tightly closed, properly labeled container[3][8].

  • Keep the container in a cool, dry, and well-ventilated area designated for chemical storage[3][8].

  • Store away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition[4][6][9].

  • Use secondary containment to prevent leaks and spills[1].

Disposal

This compound and its containers must be treated as hazardous waste[6]. Never dispose of it down the drain or in regular trash[15].

  • Waste Collection: Collect all waste material (including contaminated gloves, absorbent pads, and empty containers) in a dedicated, leak-proof hazardous waste container[15].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol," and the date waste was first added[15].

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed professional waste disposal company[15][17]. Adhere to all local, state, and federal regulations for hazardous waste disposal[6].

References

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  • Safety Data Sheet: [1-(1-Thiazol-2-yl-ethyl)- piperidin-3-yl]-methanol. (2023, October 11). CymitQuimica.
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  • Piperidine Safety Data Sheet. (2023, March 16). Alfa Aesar.
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Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol
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